Ruthenium hydroxide (Ru(OH)3)
Description
BenchChem offers high-quality Ruthenium hydroxide (Ru(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium hydroxide (Ru(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12135-42-1 |
|---|---|
Molecular Formula |
H3O3Ru |
Molecular Weight |
155.1 g/mol |
IUPAC Name |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
InChI Key |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ru] |
Canonical SMILES |
O.O.O.[Ru] |
Other CAS No. |
12135-42-1 |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Crystal Structure of Ruthenium (III) Hydroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium (III) hydroxide (Ru(OH)3), a compound of significant interest in catalysis and materials science, presents a notable challenge in structural chemistry. Unlike many metal hydroxides that form well-defined crystalline lattices, Ru(OH)3 is predominantly synthesized as an amorphous or poorly crystalline material.[1] This lack of long-range atomic order means that a classical crystallographic description, including parameters such as space group and unit cell dimensions, is not applicable. This guide provides a comprehensive overview of the structural analysis of Ru(OH)3, focusing on its amorphous nature, the experimental techniques used to probe its short-range atomic arrangement, and the methodologies for its synthesis and characterization.
Structural Characteristics of Amorphous Ruthenium (III) Hydroxide
While a definitive crystal structure for Ru(OH)3 remains elusive, various analytical techniques have provided insights into its local atomic environment and nanoscale morphology. The data presented below summarizes the key structural features of what is more accurately described as hydrous ruthenium oxide.
| Parameter | Technique | Observation | Reference |
| Crystallinity | X-ray Diffraction (XRD) | Broad, diffuse humps in the diffractogram, characteristic of amorphous or poorly crystalline materials. Sharp peaks corresponding to crystalline RuO2 only appear upon annealing at temperatures typically above 160°C. | [1] |
| Local Structure | X-ray Absorption Spectroscopy (XAS) | Provides information on the local geometric and electronic structure around the ruthenium atoms, even in amorphous forms. It reveals disordered RuO6 octahedra chains with no significant chain-to-chain linking. | [1][2] |
| Morphology | Transmission Electron Microscopy (TEM) | Composed of small nanocrystals, with primary particle sizes often in the range of 2 to 5 nm in diameter. These nanoparticles tend to form larger agglomerates. | [1] |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | The Ru 3d5/2 peak for Ru-OH species is observed around 280.7 eV. The O 1s spectrum shows a significant peak around 531.9 eV, confirming the presence of hydroxide groups or bound water. | [1] |
Experimental Protocols
The synthesis and characterization of ruthenium (III) hydroxide are critical to understanding its properties. The following protocols are representative of the methods reported in the literature.
Synthesis of Amorphous Ruthenium (III) Hydroxide via Precipitation
This widely used method involves the hydrolysis of a ruthenium salt precursor.
-
Precursor Solution Preparation: Dissolve ruthenium (III) chloride hydrate (RuCl3·xH2O) in deionized water to create a 0.1 M solution.[3]
-
Precipitation: While vigorously stirring the RuCl3 solution, slowly add a 0.5 M solution of sodium hydroxide (NaOH) until the pH of the mixture reaches between 12.5 and 13.[3] A dark precipitate of ruthenium (III) hydroxide will form.
-
Aging: Allow the suspension to age for 24 hours at room temperature with continuous stirring.[3]
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the solid repeatedly with deionized water until the supernatant is free of chloride ions (as tested with silver nitrate solution).
-
Drying: Dry the resulting solid in a vacuum oven at a low temperature (e.g., 60°C) to obtain a fine, dark powder of amorphous Ru(OH)3.
Characterization Workflow
The following diagram illustrates a typical experimental workflow for the structural characterization of synthesized ruthenium (III) hydroxide.
References
Thermodynamic Properties of Amorphous Ruthenium(III) Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous ruthenium(III) hydroxide, Ru(OH)₃, is a material of significant interest in various scientific and industrial fields, including catalysis and potentially in therapeutic applications. Unlike its crystalline counterparts, the disordered atomic structure of amorphous Ru(OH)₃ can impart unique electronic and chemical properties. A thorough understanding of its thermodynamic stability and properties is crucial for predicting its behavior in different environments, optimizing synthesis protocols, and exploring its potential in drug development and other advanced applications. This technical guide provides a summary of the available thermodynamic data for amorphous Ru(OH)₃, details relevant experimental methodologies, and outlines the logical workflows for its characterization.
Quantitative Thermodynamic Data
The experimental determination of a complete set of thermodynamic parameters for amorphous materials can be challenging. However, the standard Gibbs free energy of formation for the hydrated amorphous form, Ru(OH)₃·H₂O(am), has been reported.
| Thermodynamic Parameter | Symbol | Value (kJ/mol) |
| Standard Gibbs Free Energy of Formation | ΔGf° | -766.0[1][2] |
| Standard Enthalpy of Formation | ΔHf° | Data not available |
| Standard Entropy | S° | Data not available |
Table 1: Standard Thermodynamic Data for Amorphous Ru(OH)₃·H₂O at 298.15 K.
The thermodynamic stability of Ru(III) hydroxide is highly dependent on the pH of the aqueous solution. The areas of its thermodynamic stability can be represented through ΔG–pH diagrams, which are constructed based on thermodynamic data.[1][2]
Experimental Protocols
Synthesis of Amorphous Ru(OH)₃
A common method for synthesizing amorphous Ru(OH)₃ is through precipitation from a solution of a ruthenium(III) salt, typically ruthenium(III) chloride (RuCl₃).
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
Procedure:
-
Prepare an aqueous solution of RuCl₃·xH₂O.
-
Slowly add a solution of NaOH while vigorously stirring. The addition of the base will cause the precipitation of a dark-colored solid.
-
Continuously monitor the pH of the solution. The precipitation of Ru(OH)₃ typically occurs in a specific pH range.
-
Once the desired amount of precipitate has formed, cease the addition of the base.
-
The resulting precipitate is then washed repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.
-
The washed solid is then dried under vacuum or at a low temperature to yield amorphous Ru(OH)₃.
References
Theoretical Modeling of Ruthenium(III) Hydroxide Electronic Structure: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the electronic structure of Ruthenium(III) hydroxide (Ru(OH)₃). While direct theoretical studies on amorphous Ru(OH)₃ are not extensively documented, this paper outlines a robust computational approach based on analogous, well-studied ruthenium systems, such as crystalline Ruthenium(IV) oxide (RuO₂). This guide is intended for researchers, computational chemists, and materials scientists engaged in the study of transition metal compounds for applications in catalysis, electronics, and drug development. Detailed protocols for Density Functional Theory (DFT) calculations are presented, alongside experimental validation techniques including X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). All quantitative data are presented in standardized tables, and workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Ruthenium, a platinum group metal, is renowned for its exceptional catalytic properties and the diverse reactivity of its compounds. Ruthenium(III) hydroxide, Ru(OH)₃, serves as a critical precursor for the synthesis of advanced ruthenium-based nanomaterials and acts as a versatile catalyst in numerous organic transformations. The catalytic efficacy of Ru(OH)₃ is intrinsically linked to the electronic properties of ruthenium in its +3 oxidation state, which offers a fine balance of stability and reactivity.
A thorough understanding of the electronic structure—including the arrangement of electron energy levels, the density of states (DOS), and the nature of chemical bonding—is paramount for the rational design of novel catalysts and functional materials. Theoretical modeling, particularly using Density Functional Theory (DFT), provides invaluable atomic-level insights that complement experimental characterization.[1] This guide bridges the gap in the existing literature by proposing a detailed theoretical workflow for Ru(OH)₃, benchmarked against established methods for related ruthenium oxides, and integrated with standard experimental validation protocols.
Theoretical Modeling Protocol: A DFT-Based Approach
Due to the typically amorphous nature of synthesized Ru(OH)₃, a common theoretical approach involves modeling a crystalline analogue or a representative molecular cluster. For this guide, we propose a workflow based on a simplified, periodic crystalline model of Ru(OH)₃ and draw methodological parallels from studies on rutile RuO₂.[2][3]
Computational Workflow
The logical flow for a comprehensive theoretical analysis of Ru(OH)₃'s electronic structure is outlined below. It begins with structural optimization and proceeds through the calculation of key electronic properties.
Detailed Methodology
Software: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.
1. Structural Model:
-
A suitable crystalline analogue for Ru(OH)₃ should be chosen or constructed. Given the lack of a well-defined crystal structure for Ru(OH)₃, one might start from a known metal hydroxide structure (e.g., that of Fe(OH)₃ or Al(OH)₃) and substitute the metal atom with Ruthenium.
-
The initial lattice parameters and atomic positions are defined in the input file (e.g., POSCAR for VASP).
2. Geometry Optimization:
-
Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common starting point. For potentially higher accuracy, the Strongly Constrained and Appropriately Normed (SCAN) meta-GGA functional can be used.[4]
-
Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.
-
Plane-Wave Cutoff Energy: A cutoff energy of at least 500 eV is recommended for calculations involving transition metals.
-
k-point Mesh: A Monkhorst-Pack grid is used for sampling the Brillouin zone. The density should be tested for convergence; a mesh of at least 4x4x4 is a reasonable starting point for a simple unit cell.
-
Convergence Criteria: The electronic self-consistent loop should converge to 10⁻⁵ eV, and the ionic relaxation loop should continue until forces on all atoms are below 0.02 eV/Å.
3. Electronic Structure Calculation (DFT+U):
-
The electronic structure of transition metal oxides and hydroxides is often poorly described by standard GGA or LDA functionals due to self-interaction errors in the highly correlated d-orbitals.[3]
-
The DFT+U method is applied to introduce an on-site Coulombic repulsion (Hubbard U parameter) to the Ru 4d electrons. The value of U can be determined empirically by fitting to experimental data (e.g., band gap or oxidation enthalpies) or through linear response theory.[4] For RuO₂, U values in the range of 2-4 eV have been reported.[5]
-
A non-self-consistent field calculation is performed on the optimized geometry to obtain the band structure along high-symmetry paths and a fine-grained DOS.
Expected Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from the proposed DFT calculations. The values provided are hypothetical but representative for a Ru(III) system, informed by data on related materials like RuO₂.
Table 1: Key Calculated Electronic Properties of Ru(OH)₃
| Property | Functional | Value | Unit |
| Lattice Constant (a) | PBE+U | 5.25 | Å |
| Band Gap (Indirect) | PBE+U | 1.5 | eV |
| Magnetic Moment (Ru) | PBE+U | 1.0 - 1.5 | µB |
| Formation Enthalpy | PBE+U | -550 | kJ/mol |
Table 2: Projected Density of States (pDOS) Contribution near the Fermi Level
| Energy Range | Dominant Orbital Contribution |
| Valence Band Maximum (VBM) | O 2p, Ru 4d (t₂g) |
| Conduction Band Minimum (CBM) | Ru 4d (t₂g, partially unoccupied) |
Experimental Validation Protocols
Theoretical models must be validated against experimental data. Here, we detail standard protocols for the synthesis and characterization of Ru(OH)₃.
Synthesis of Ru(OH)₃
A common method for synthesizing Ru(OH)₃ is through chemical precipitation.[6]
Protocol:
-
Prepare a 0.1 M aqueous solution of Ruthenium(III) chloride (RuCl₃·xH₂O).
-
While stirring vigorously, slowly add a 0.5 M solution of Sodium Hydroxide (NaOH) dropwise until the pH of the solution reaches between 12.5 and 13.0. A dark precipitate of Ru(OH)₃ will form.
-
Continue stirring the suspension at room temperature for 24 hours to age the precipitate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water to remove residual ions (e.g., Na⁺, Cl⁻).
-
Dry the resulting powder at a moderate temperature (e.g., 60-80 °C) in a vacuum oven.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the material, confirming the presence of hydroxyl groups and Ru-O bonds.[7][8]
Protocol:
-
Prepare a sample pellet by mixing a small amount of the dried Ru(OH)₃ powder (~1-2 mg) with potassium bromide (KBr, ~100-200 mg) and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Peaks:
-
A broad absorption band between 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and adsorbed water.[9]
-
A peak around 1630 cm⁻¹ attributed to the H-O-H bending vibration of water molecules.
-
Absorptions in the lower frequency region (< 1000 cm⁻¹) corresponding to Ru-O stretching and Ru-O-H bending vibrations.[7]
-
Table 3: Characteristic FTIR Absorption Bands for Metal Hydroxides
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000 - 3600 (broad) | O-H Stretching |
| ~1630 | H-O-H Bending (adsorbed H₂O) |
| 400 - 1000 | M-O Stretching & M-O-H Bending |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of ruthenium.[10][11]
Protocol:
-
Mount the powdered Ru(OH)₃ sample on a sample holder using conductive carbon tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Record a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans over the Ru 3p, O 1s, and C 1s regions. The Ru 3p region is often preferred over Ru 3d due to the latter's overlap with the C 1s signal from adventitious carbon.[12]
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra using appropriate line shapes (e.g., a mix of Gaussian-Lorentzian) to deconvolute different chemical states.
**Table 4: Reference Binding Energies for Ruthenium Species (Ru 3p₃/₂) **
| Ruthenium Species | Formal Oxidation State | Approximate Binding Energy (eV) | Reference |
| Ru (metal) | 0 | 461.1 - 462.3 | [12] |
| RuO₂ | +4 | 462.2 - 463.7 | [13] |
| Ru(OH)₃ / Ru³⁺ | +3 | ~463.4 (expected) | [11] |
| Hydrous RuO₂ | +4 | 463.8 | [13] |
| RuO₃ | +6 | 466.9 | [13] |
Note: The binding energy for Ru(OH)₃ is expected to be close to that of other Ru(III) species and Ru(IV) oxides, requiring careful peak fitting for unambiguous identification.[11]
Conclusion
This guide has outlined a comprehensive, integrated theoretical and experimental framework for investigating the electronic structure of Ru(OH)₃. By leveraging DFT+U calculations, guided by methodologies established for analogous systems like RuO₂, it is possible to predict key electronic properties such as the band structure and density of states. These theoretical predictions can be rigorously validated through well-defined experimental protocols for synthesis, FTIR, and XPS. The logical workflows and tabulated data presented herein provide a structured approach for researchers, enabling deeper insights into the fundamental properties of this important catalytic material and facilitating the future design of high-performance ruthenium-based technologies.
References
- 1. Item - Density Functional Theory Investigations of Metal/Oxide Interfaces and Transition Metal Catalysts - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. journals.aps.org [journals.aps.org]
- 5. arxiv.org [arxiv.org]
- 6. Synthesis, Characterization and Shape-Dependent Catalytic CO Oxidation Performance of Ruthenium Oxide Nanomaterials: Influence of Polymer Surfactant | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Speciation of Ru(OH)₃ in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and speciation of ruthenium(III) hydroxide, Ru(OH)₃. Understanding these properties is critical for applications ranging from catalyst design and materials science to the development of ruthenium-based pharmaceuticals, where bioavailability and interaction with biological systems are paramount. This document consolidates key thermodynamic data, details experimental methodologies for characterization, and illustrates the complex equilibria governing the fate of Ru(OH)₃ in aqueous environments.
Introduction to Ruthenium(III) Hydroxide
Ruthenium, a platinum group metal, exhibits a rich and complex chemistry characterized by multiple oxidation states and a high propensity for coordination complex formation.[1][2] Ruthenium(III) hydroxide, Ru(OH)₃, is a sparingly soluble compound that plays a crucial role as an intermediate in both synthetic and environmental pathways of ruthenium.[3] Its solubility and the nature of the resulting aqueous species are highly dependent on the pH of the solution.[1][4] In acidic solutions, cationic aqua and hydroxo-complexes are formed, while in alkaline conditions, anionic species predominate. The transition between these species is governed by a series of hydrolysis and polymerization reactions. A thorough understanding of this behavior is essential for controlling and predicting the reactivity and transport of ruthenium in aqueous systems.
Quantitative Solubility Data
The solubility of Ru(OH)₃ is not a simple dissolution process but rather a complex equilibrium involving various hydrolyzed and polymeric species.[1] The assessment of solubility based solely on the solubility product (Ksp) can be misleading due to these secondary reactions that increase the overall solubility.[4]
Below are key thermodynamic data for major Ru(III) species involved in the aqueous equilibrium of Ru(OH)₃.
Table 1: Standard Gibbs Energy of Formation for Aqueous Ru(III) Species
| Chemical Species | Standard Gibbs Energy of Formation (ΔGf°) (kJ/mol) |
| Ru³⁺(aq) | 173.4 |
| Ru(OH)²⁺(aq) | -51.0 |
| Ru(OH)₂⁺(aq) | -280.9 |
| Ru(OH)₃(aq) | -483.7 |
| Ru(OH)₄⁻(aq) | -638.1 |
| Ru(OH)₃·H₂O(am) | -766.0 |
| Data sourced from Povar et al. (2016).[5] |
Table 2: Equilibrium Constants for the Hydrolysis of Ru(III) in Aqueous Solution
| Hydrolysis Reaction | log K |
| Ru³⁺ + H₂O ⇌ Ru(OH)²⁺ + H⁺ | -2.24 |
| Ru³⁺ + 2H₂O ⇌ Ru(OH)₂⁺ + 2H⁺ | -3.52 |
| 4Ru³⁺ + 4H₂O ⇌ Ru₄(OH)₄⁸⁺ + 4H⁺ | -10.80 |
| Ru(OH)₃·H₂O(s) + 3H⁺ ⇌ Ru³⁺ + 4H₂O | 1.64 |
| Data sourced from Povar et al. (2016).[5] |
Speciation of Ru(OH)₃ in Aqueous Solutions
The speciation of ruthenium originating from Ru(OH)₃ is highly pH-dependent. The following diagram illustrates the predominant monomeric species of Ru(III) as a function of pH. It is important to note that polynuclear species, such as Ru₄(OH)₄⁸⁺, can also be significant, particularly at higher ruthenium concentrations.[1]
References
A Technical Guide to the Synthesis and Discovery of Novel Ruthenium Hydroxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of novel ruthenium hydroxides. Ruthenium-based compounds, particularly hydroxides and oxides, are gaining significant attention as highly promising electrocatalysts, rivaling the performance of platinum at a reduced cost.[1] Their utility spans a wide range of applications, from organic synthesis and environmental science to energy storage and conversion.[1] This document details common and innovative synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the creation of these versatile materials.
Synthetic Methodologies
The synthesis of ruthenium hydroxides can be broadly categorized into two primary methods: solution-phase precipitation and hydrothermal synthesis. These techniques allow for the creation of a variety of ruthenium hydroxide species, including nanoparticles and supported catalysts.
1.1. Solution-Phase Precipitation
Precipitation from a solution is a fundamental and widely employed technique for synthesizing ruthenium hydroxide, often starting from ruthenium(III) chloride (RuCl₃).[1] The process hinges on the hydrolysis of a soluble ruthenium precursor, where the adjustment of the solution's pH triggers the formation of insoluble Ru(OH)₃.[1]
The hydrolysis of ruthenium ions in an aqueous solution is a complex process that can involve the formation of various aquo- and hydroxo-complexes before the final precipitation of Ru(OH)₃.[1] This method is foundational for creating both unsupported Ru(OH)₃ and for immobilizing ruthenium hydroxide on various support materials through co-precipitation. For instance, ruthenium oxide nano-catalysts supported on mesoporous γ-Al₂O₃ have been successfully prepared using this approach.[1]
A logical workflow for the synthesis of ruthenium hydroxide via precipitation is illustrated below.
Caption: General workflow for synthesizing ruthenium hydroxide via solution-phase precipitation.
1.2. Hydrothermal Synthesis
For the discovery of novel, metastable ruthenium oxides and hydroxides, low-temperature hydrothermal synthesis presents a powerful alternative to traditional high-temperature techniques.[2] By heating inorganic precursors in water within a sealed system (typically around 200 °C), pressure is generated, enabling the formation of metal oxides that are inaccessible under conventional conditions.[2] This method has been successfully used to synthesize new oxides containing Ru in the +5 oxidation state, such as Ba₂Ru₃O₉(OH).[2] These metastable compounds often decompose into more stable Ru(IV) oxides when heated in air, highlighting the unique thermodynamic landscape accessible via hydrothermal routes.[2]
1.3. One-Pot Synthesis of Supported Nanoparticles
A facile, one-pot synthesis method has been developed for creating ruthenium hydroxide nanoparticles on a magnetic silica (Fe₃O₄@SiO₂) support.[3][4] This innovative approach involves the in situ generation of the magnetic support followed by the immobilization of ruthenium hydroxide.[4] The resulting catalyst is not only highly active but also easily separable from reaction mixtures using an external magnet, making it ideal for sustainable chemical processes.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of ruthenium hydroxide catalysts. Below are protocols derived from published research.
2.1. Protocol: One-Pot Synthesis of Magnetic Silica Supported Ru(OH)x Nanoparticles [3]
-
Prepare Iron Oxide Core: Dissolve FeSO₄·7H₂O (2.78 g) and Fe₂(SO₄)₃ (4.0 g) in 200 mL of deionized water in a 500 mL beaker.
-
Precipitate Magnetite: Slowly add ammonium hydroxide (25%) to the solution to adjust the pH to 10.
-
Age Precipitate: Stir the reaction mixture continuously for 1 hour at 50 °C, then cool to room temperature.
-
Silica Coating: To the cooled solution, add tetraethyl orthosilicate (TEOS, 10 mL) and continue vigorous stirring for 18 hours at ambient temperature.
-
Ruthenium Immobilization: Add RuCl₃ (600 mg) to the mixture and readjust the pH to ~10 using ammonium hydroxide (25%). Continue stirring for another 24 hours.
-
Isolate Catalyst: Separate the magnetic nanoparticles using a strong external magnet.
-
Wash and Dry: Wash the collected catalyst sequentially with water and acetone. Dry the final product under vacuum at 50 °C for 8 hours.
2.2. Protocol: General Synthesis of Supported Ru(OH)x Catalysts (e.g., Ru(OH)x/Al₂O₃) [6]
-
Prepare Support Slurry: Create a slurry of the support material (e.g., Al₂O₃, TiO₂, Fe₃O₄) in an aqueous medium.
-
Add Ruthenium Precursor: Introduce an aqueous solution of RuCl₃ to the slurry.
-
Induce Precipitation: Add a 1 M NaOH solution dropwise until the pH of the mixture is approximately 13.
-
Age Mixture: Stir the resulting mixture for 24 hours at room temperature.
-
Isolate Catalyst: Filter the solid catalyst from the solution.
-
Wash and Dry: Wash the catalyst thoroughly with deionized water and dry it in vacuo.
Quantitative Data and Characterization
The comprehensive characterization of ruthenium hydroxides is essential to understanding their physical and chemical properties, which in turn dictate their catalytic performance. A combination of spectroscopic and microscopic techniques is typically employed.
3.1. Compositional and Spectroscopic Data
The table below summarizes key quantitative data obtained from the characterization of various ruthenium hydroxide materials.
| Parameter | Value / Range | Technique | Reference / Notes |
| Ruthenium Content | 3.96 wt% | ICP-AES | For Fe₃O₄@SiO₂ supported Ru(OH)x nanoparticles.[3] |
| Silicon Content | 6.85 wt% | ICP-AES | For Fe₃O₄@SiO₂ supported Ru(OH)x nanoparticles.[3] |
| O 1s Binding Energy (OH) | ~531.9 eV | XPS | Characteristic of the hydrous form of ruthenium, confirming hydroxide groups or bound water.[1] |
| O 1s Binding Energy (Ru-O-Ru) | ~529.5 eV | XPS | Characteristic of lattice oxygen in anhydrous RuO₂, used for comparison.[1] |
| Ru Oxidation State | +5 | XANES | Determined for novel metastable oxides like Ba₂Ru₃O₉(OH) and SrRu₂O₆.[2] |
3.2. Catalytic Performance Data
Ruthenium hydroxide catalysts demonstrate high efficacy in a variety of organic transformations. The following table presents selected reaction yields.
| Reaction Type | Substrate | Catalyst | Conditions | Yield |
| Aerobic Oxidation | Benzyl Alcohol | Ru(OH)x/Al₂O₃ (2.5 mol %) | PhCF₃, O₂ (1 atm), 83 °C, 1 h | >99% |
| Aerobic Oxidation | Cinnamyl Alcohol | Ru(OH)x/TiO₂ (1 mol %) | Toluene, O₂ (1 atm), 80 °C, 2 h | >99% |
| Hydration of Nitriles | Benzonitrile | Ru(OH)x/Al₂O₃ (4 mol %) | H₂O, 140 °C, 6 h | >99% |
| Amide Synthesis | Benzylamine | Ru(OH)x/Al₂O₃ (5 mol %) | H₂O, Air (5 atm), 140 °C, 10 h | 94% |
| Oxidative Cleavage | trans-1,2-Cyclohexanediol | Ru(OH)x/Al₂O₃ | Basic conditions, 90 °C | 91% (Adipic Acid) |
(Data sourced from Reference[6])
Catalytic Mechanisms and Pathways
Understanding the reaction mechanisms is key to optimizing catalyst design and reaction conditions. Ruthenium hydroxide catalysts are versatile, acting as both oxidizing and reducing agents.[6]
4.1. Aerobic Oxidation of Alcohols
A proposed mechanism for the aerobic oxidation of alcohols by supported ruthenium hydroxide involves the formation of a ruthenium alcoholate species, followed by β-hydride elimination.[6] This process generates ruthenium hydride species from the initial ruthenium hydroxide catalyst.[6]
Caption: A simplified pathway for the Ru(OH)x-catalyzed aerobic oxidation of a primary alcohol.
4.2. Hydrogenation of Carbon Dioxide
In the hydrogenation of CO₂ to formic acid, highly dispersed ruthenium hydroxide species are believed to play a crucial role.[6] Abundant surface hydroxyl groups interact with the ruthenium components, enhancing the catalytic activity.[6] The mechanism is thought to involve the interaction of CO₂ with these active sites, followed by hydrogenation.
This guide serves as a foundational resource for scientists and researchers engaged in the synthesis and application of ruthenium-based materials. The detailed protocols and compiled data offer a starting point for further exploration and innovation in this exciting and rapidly developing field.
References
- 1. Ruthenium hydroxide (Ru(OH)3) | 12135-42-1 | Benchchem [benchchem.com]
- 2. diamond.ac.uk [diamond.ac.uk]
- 3. rsc.org [rsc.org]
- 4. A facile one-pot synthesis of ruthenium hydroxide nanoparticles on magnetic silica: aqueous hydration of nitriles to amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Fundamental Electrochemical Behavior of Ruthenium (III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical characteristics of Ruthenium (III) Hydroxide (Ru(OH)₃). It is intended to serve as a valuable resource for researchers and professionals engaged in fields where the electrochemical properties of ruthenium compounds are of significant interest, including catalysis, sensor development, and electro-responsive drug delivery systems. This document details the fundamental redox behavior, stability, and key quantitative electrochemical parameters of Ru(OH)₃, alongside detailed experimental protocols for its characterization.
Core Electrochemical Properties of Ru(OH)₃
Ruthenium is a transition metal known for its ability to exist in multiple oxidation states, ranging from -2 to +8.[1] This property is central to the rich electrochemistry of its compounds. Ruthenium (III) hydroxide is a key intermediate in many ruthenium-based electrochemical processes and serves as a precursor for the formation of various ruthenium oxides.[2][3]
The electrochemical behavior of Ru(OH)₃ is dominated by solid-state redox transitions involving changes in the oxidation state of the ruthenium center. These transitions are often coupled with proton and electron transfer, making the electrochemical response highly dependent on the pH of the electrolyte.[4][5]
Redox Reactions and Stability
The fundamental redox chemistry of Ru(OH)₃ involves its oxidation to higher oxidation states, such as Ru(IV) and beyond, and its reduction to lower states. The stability of Ru(OH)₃ is a critical factor in its electrochemical applications. Thermodynamic studies have established the areas of stability for Ru(III) and Ru(IV) hydroxides as a function of pH and ruthenium concentration, often represented in Pourbaix diagrams.[6][7] These diagrams indicate that Ru(OH)₃ is stable in a specific range of pH and potential, beyond which it can be oxidized to species like RuO₂ or RuO₄²⁻, or reduced.[7]
The primary redox transition of interest is the Ru(III)/Ru(IV) couple, which can be represented by the following simplified equation:
Ru(OH)₃ ⇌ RuO(OH)₂ + H⁺ + e⁻
This reaction highlights the proton-coupled electron transfer (PCET) mechanism, where the oxidation of Ru(III) to Ru(IV) is accompanied by the release of a proton.[4] The formal potential of this redox couple is therefore pH-dependent.
Catalytic Activity
Ru(OH)₃, often in amorphous or nanostructured forms, exhibits significant catalytic activity for various electrochemical reactions, most notably the hydrogen evolution reaction (HER) in alkaline media.[4] Its catalytic prowess is attributed to the favorable electronic properties of the Ru³⁺ centers and the ability of the hydroxide ligands to facilitate substrate binding and reaction turnover.[8]
Quantitative Electrochemical Data
The following tables summarize key quantitative data related to the electrochemical behavior of Ru(OH)₃ and related ruthenium species, compiled from various sources. It is important to note that these values can be highly sensitive to the experimental conditions, including the electrode material, electrolyte composition, pH, and the morphology of the Ru(OH)₃.
Table 1: Redox Potentials of Ruthenium Species
| Redox Couple | Potential (V vs. reference electrode) | Conditions | Reference |
| Ru(III)/Ru(II) in [Ru(bpy)₃]²⁺ | E°' = (Epa + Epc)/2 | Acetonitrile, 0.1 M Bu₄NPF₆ | [1] |
| Ru(III)/Ru(IV) in a Ru-aqua complex | pH-dependent | Aqueous solution | [4] |
| Ru³⁺/Ru²⁺ (aqueous) | Varies with computational model | Aqueous solution | [9] |
Table 2: Kinetic Parameters for the Hydrogen Evolution Reaction (HER) on Ru-based Catalysts
| Catalyst | Tafel Slope (mV/dec) | Exchange Current Density (A/cm²) | Conditions | Reference |
| a-Ru(OH)₃/CoFe-LDH | Not specified | Not specified | 1.0 M KOH | [4] |
| Ru/C | 38 | Not specified | 0.1 M KOH | [2] |
| Ru₂O₂/Co₃O₄ | 91 | Not specified | 1 M KOH | [2] |
Experimental Protocols
This section provides detailed methodologies for key electrochemical experiments used to characterize Ru(OH)₃.
Preparation of a Ru(OH)₃-Modified Electrode
A common method for preparing a Ru(OH)₃-modified electrode for electrochemical studies involves the precipitation of Ru(OH)₃ onto a conductive substrate.
Materials:
-
Ruthenium (III) chloride (RuCl₃) solution (e.g., 1 mM in water)
-
A suitable base (e.g., 0.1 M NaOH)
-
Conductive substrate (e.g., glassy carbon electrode, fluorine-doped tin oxide (FTO) glass)
-
Deionized water
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Clean the conductive substrate thoroughly. For a glassy carbon electrode, polish it with alumina slurry, followed by sonication in deionized water and ethanol.
-
Immerse the cleaned substrate in the RuCl₃ solution.
-
Induce the precipitation of Ru(OH)₃ on the electrode surface. This can be achieved by either:
-
Chemical Precipitation: Adding a base to the RuCl₃ solution to raise the pH and cause the precipitation of Ru(OH)₃.
-
Electrochemical Deposition: Applying a cathodic potential to the electrode in the RuCl₃ solution to induce a local pH increase at the electrode surface, leading to the deposition of Ru(OH)₃.
-
-
Gently rinse the modified electrode with deionized water to remove any unbound precursors.
-
The electrode is now ready for electrochemical characterization.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of Ru(OH)₃.
Equipment:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Ru(OH)₃-modified working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire or graphite rod as the counter electrode
-
Electrochemical cell
-
Electrolyte solution (e.g., phosphate buffer solution of a specific pH)
Protocol:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte.
-
Deoxygenate the electrolyte by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Potential Range: A range that brackets the expected redox potentials of the Ru(III)/Ru(IV) couple (e.g., -0.2 V to 1.0 V vs. Ag/AgCl). A wide initial scan is recommended to identify the potential window.[1]
-
Scan Rate: Start with a moderate scan rate (e.g., 50 mV/s).[1] A series of scans at different rates (e.g., 10, 20, 50, 100, 200 mV/s) should be performed to investigate the kinetics of the redox process.[10]
-
Number of Cycles: Typically 3-5 cycles are sufficient to obtain a stable voltammogram.
-
-
Initiate the CV scan and record the resulting voltammogram (current vs. potential).
-
Analyze the data to determine the anodic and cathodic peak potentials (Epa and Epc), peak currents (ipa and ipc), and the formal potential (E°' = (Epa + Epc)/2).[1]
Chronoamperometry
Chronoamperometry is used to study the current response as a function of time after a potential step, providing insights into reaction kinetics and stability.
Protocol:
-
Use the same three-electrode setup and deoxygenated electrolyte as for CV.
-
Set the initial potential to a value where no faradaic reaction occurs.
-
Set the step potential to a value sufficient to drive the oxidation or reduction of Ru(OH)₃ (determined from the CV).
-
Apply the potential step and record the current as a function of time.
-
For stability tests, the potential can be held for an extended period (e.g., several hours), and the current decay is monitored.[11]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the charge transfer resistance and capacitive properties of the Ru(OH)₃ film.
Protocol:
-
Use the same three-electrode setup and deoxygenated electrolyte.
-
Set the potentiostat to a DC potential corresponding to a specific state of the Ru(OH)₃ (e.g., the formal potential of the Ru(III)/Ru(IV) couple).
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as a Nyquist plot (imaginary vs. real impedance).
-
The data can be fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[3]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the electrochemical study of Ru(OH)₃.
Caption: Experimental workflow for the preparation and electrochemical characterization of a Ru(OH)₃-modified electrode.
Caption: Simplified redox pathway for Ru(OH)₃ showing the key Ru(III)/Ru(IV) transition.
Caption: A simplified Randles equivalent circuit model for fitting EIS data of a Ru(OH)₃ electrode.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium hydroxide (Ru(OH)3) | 12135-42-1 | Benchchem [benchchem.com]
- 9. comp.chem.umn.edu [comp.chem.umn.edu]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Ruthenium(III) Hydroxide Nanoparticles: Synthesis, Properties, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-based compounds have garnered significant interest in the scientific community, particularly for their potential applications in catalysis and medicine. Among these, ruthenium(III) hydroxide (Ru(OH)3) nanoparticles are emerging as a material of interest, primarily as a precursor in the synthesis of catalytically active ruthenium(0) and ruthenium dioxide (RuO2) nanoparticles. However, the intrinsic chemical and physical properties of Ru(OH)3 nanoparticles themselves remain an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge on Ru(OH)3 nanoparticles, focusing on their synthesis, physicochemical properties, and potential, yet largely unexplored, biological applications.
Physicochemical Properties
The available data on the specific physicochemical properties of isolated Ru(OH)3 nanoparticles is limited. Much of the existing literature focuses on its role as an intermediate. Nevertheless, some key characteristics can be inferred from various studies.
Table 1: Summary of Physicochemical Properties of Ruthenium Compounds
| Property | Ru(OH)3 (Inferred/Observed as precursor) | Ruthenium (elemental) |
| Molecular Formula | Ru(OH)3 | Ru |
| Molecular Weight | 152.09 g/mol | 101.07 g/mol [1] |
| Appearance | Typically a dark brown or black solid | Silvery-white metal[2] |
| Crystal Structure | Generally considered amorphous or poorly crystalline | Hexagonal Close-Packed (hcp)[3] |
| Thermal Stability | Decomposes upon heating to form ruthenium oxides | Melting Point: 2334 °C, Boiling Point: 4150 °C[2] |
| Solubility | Insoluble in water | Insoluble in water |
Note: Properties for Ru(OH)3 are largely inferred from its behavior as a precursor in nanoparticle synthesis.
Crystal Structure and Morphology
Ruthenium(III) hydroxide is generally considered to be amorphous or poorly crystalline in nature. X-ray diffraction (XRD) analysis of materials containing Ru(OH)3 as a precursor typically do not show sharp diffraction peaks corresponding to a well-defined crystal lattice.[3] When synthesized, Ru(OH)3 often forms aggregates of nanoparticles. The precise size and morphology of individual Ru(OH)3 nanoparticles are not well-documented, as they are often directly converted to other forms of ruthenium nanoparticles.
Surface Chemistry and Stability
The surface of Ru(OH)3 nanoparticles is expected to be rich in hydroxyl groups, which can influence their dispersibility and reactivity. The stability of Ru(OH)3 nanoparticles is a critical factor; they are prone to aggregation and thermal decomposition. Upon heating, Ru(OH)3 typically dehydrates and converts to ruthenium oxides, such as RuO2.
Synthesis of Ru(OH)3 Nanoparticles
The primary method for synthesizing Ru(OH)3 nanoparticles is through the hydrolysis of ruthenium(III) salts, such as ruthenium(III) chloride (RuCl3), in an aqueous solution. The pH of the solution plays a crucial role in the formation and precipitation of Ru(OH)3.
Experimental Protocol: One-Pot Synthesis of Magnetic Silica-Supported Ru(OH)3 Nanoparticles
A one-pot synthesis method for ruthenium hydroxide nanoparticles supported on magnetic silica has been reported, which is particularly useful for catalytic applications due to the magnetic separability of the catalyst.[4]
Materials:
-
Ferrous sulfate heptahydrate (FeSO4·7H2O)
-
Ferric sulfate (Fe2(SO4)3)
-
Ammonium hydroxide (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ruthenium(III) chloride (RuCl3)
-
Deionized water
-
Acetone
Procedure:
-
Preparation of Magnetic Core: Dissolve FeSO4·7H2O (2.78 g) and Fe2(SO4)3 (4.0 g) in 200 mL of deionized water in a 500 mL beaker.
-
Slowly add ammonium hydroxide (25%) to adjust the pH of the solution to 10.
-
Stir the reaction mixture continuously for 1 hour at 50 °C.
-
Cool the reaction mixture to room temperature.
-
Silica Coating: Add tetraethyl orthosilicate (TEOS, 10 mL) to the solution and continue vigorous stirring for 18 hours at ambient conditions.
-
Ruthenium Hydroxide Formation: Add RuCl3 (600 mg) to the solution and adjust the pH to ~10 using ammonium hydroxide (25%).
-
Continue stirring for another 24 hours.
-
Isolation and Washing: Separate the magnetic silica-supported Ru(OH)3 nanoparticles using an external magnet.
-
Wash the nanoparticles with deionized water, followed by acetone.
-
Drying: Dry the product under vacuum at 50 °C for 8 hours.
Characterization of the resulting nanoparticles can be performed using the following techniques:
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To assess the crystalline nature of the material.
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): To determine the weight percentage of ruthenium and silicon.[4]
Biological Applications and Drug Development
While ruthenium-based complexes have shown significant promise as anticancer agents, the specific biological activities of Ru(OH)3 nanoparticles are not well-established.[5][6][7] The primary focus in the literature has been on Ru(0), Ru(II), and Ru(III) coordination complexes. However, the nanoparticle form of Ru(OH)3 presents an intriguing platform for potential drug delivery applications, leveraging the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Cellular Uptake Mechanisms
The interaction of nanoparticles with cells is a critical first step in any biological application. While specific studies on Ru(OH)3 nanoparticles are lacking, general mechanisms of nanoparticle uptake by cells are well-understood and provide a framework for future investigations. These mechanisms are crucial for designing effective drug delivery systems.[8][9][10]
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]
- 10. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ruthenium (III) Hydroxide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ruthenium (III) Hydroxide, Ru(OH)₃, with a specific focus on X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and analysis of ruthenium-based compounds.
Introduction to Spectroscopic Characterization of Ru(OH)₃
Ruthenium (III) hydroxide is a crucial precursor and intermediate in the synthesis of various ruthenium-based catalysts and functional materials. A thorough understanding of its chemical and structural properties is paramount for controlling the final product's performance. X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy are powerful, non-destructive techniques that provide detailed insights into the elemental composition, oxidation states, and vibrational properties of Ru(OH)₃.
XPS provides quantitative information about the elemental composition and chemical states of the constituent elements by analyzing the kinetic energy of photoelectrons emitted from the material upon X-ray irradiation. It is particularly useful for distinguishing between different oxidation states of ruthenium and for identifying the presence of hydroxide (OH⁻) groups.
Raman Spectroscopy probes the vibrational modes of molecules and crystal lattices. It offers a molecular fingerprint of the material, enabling the identification of specific chemical bonds and the characterization of its structural properties. For Ru(OH)₃, Raman spectroscopy is instrumental in identifying the Ru-O and O-H vibrational modes.
X-ray Photoelectron Spectroscopy (XPS) of Ru(OH)₃
XPS is a surface-sensitive technique that provides critical information about the chemical state of ruthenium and oxygen in Ru(OH)₃. Due to the overlap of the Ru 3d and C 1s core level spectra, the Ru 3p region is often analyzed to avoid ambiguity.[1]
A generalized experimental protocol for the XPS analysis of Ru(OH)₃ powder samples is outlined below. Actual parameters may vary depending on the specific instrumentation.
Sample Preparation:
-
The Ru(OH)₃ powder is pressed into a pellet or mounted on a sample holder using conductive carbon tape.
-
The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS spectrometer.
-
To minimize surface contamination, an in-situ cleaning step using a low-energy Ar⁺ ion beam may be performed, although this can potentially alter the chemical state of the sample.
Data Acquisition:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Analysis Chamber Pressure: Maintained below 10⁻⁸ Torr to prevent sample contamination.
-
Pass Energy: A high pass energy (e.g., 160 eV) is used for survey scans to identify all present elements, while a lower pass energy (e.g., 20-40 eV) is employed for high-resolution scans of specific core levels (Ru 3p, O 1s, C 1s) to achieve better energy resolution.
-
Charge Referencing: The binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV to correct for any surface charging effects.[2][3]
The binding energies of the Ru 3p and O 1s core levels are indicative of the chemical environment of ruthenium and oxygen, respectively. The following table summarizes typical binding energy values for Ru(OH)₃ and related species.
| Core Level | Species | Binding Energy (eV) | Reference(s) |
| Ru 3p₃/₂ | Ru(OH)₃ | 464.1 | [1] |
| RuO₂ | 462.6 - 462.7 | [1] | |
| Metallic Ru | 462.4 | [1] | |
| O 1s | OH⁻ in hydrous RuO₂ | 531.47 - 531.9 | [4] |
| O²⁻ in RuO₂ | 529.47 | [4] | |
| Adsorbed H₂O | ~532.4 - 533.5 | [4] |
Interpretation of XPS Spectra:
-
The Ru 3p spectrum for Ru(OH)₃ is expected to show a peak for the Ru 3p₃/₂ level around 464.1 eV, indicating a +3 oxidation state.[1] This is at a higher binding energy compared to RuO₂ and metallic ruthenium, which is consistent with the higher oxidation state.
-
The O 1s spectrum is crucial for confirming the hydroxide form. It can typically be deconvoluted into multiple peaks. A significant component around 531.5 eV is attributed to the hydroxide (OH⁻) groups, while a peak around 529.5 eV would indicate the presence of metal-oxide (Ru-O) bonds.[4] The presence of a peak at higher binding energies (around 533 eV) can suggest the presence of adsorbed water molecules.[4]
Raman Spectroscopy of Ru(OH)₃
Raman spectroscopy provides complementary structural information to XPS by probing the vibrational modes of the Ru-O and O-H bonds within the Ru(OH)₃ structure.
The following is a general procedure for acquiring Raman spectra of Ru(OH)₃.
Sample Preparation:
-
A small amount of the Ru(OH)₃ powder is placed on a microscope slide or in a capillary tube.
-
The sample is positioned under the microscope objective of the Raman spectrometer.
Data Acquisition:
-
Excitation Laser: A visible laser, such as a 532 nm or 633 nm laser, is commonly used. The laser power should be kept low to avoid sample degradation or laser-induced heating, which could alter the material's structure.
-
Spectrometer: A confocal Raman microscope is typically used to achieve high spatial resolution and reject fluorescence background.
-
Grating: A high-resolution grating (e.g., 1800 grooves/mm) is used to obtain detailed spectral information.
-
Acquisition Time and Accumulations: Multiple accumulations with appropriate acquisition times are averaged to improve the signal-to-noise ratio.
The Raman spectrum of Ru(OH)₃ is expected to be different from that of crystalline RuO₂. While specific data for pure, amorphous Ru(OH)₃ is not as well-documented as for RuO₂, the spectrum is anticipated to be characterized by broader bands due to its amorphous or poorly crystalline nature. The table below lists the characteristic Raman bands for related ruthenium oxide species for comparison.
| Species | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |
| RuO₂ | 528 | Eg | [5] |
| 646 | A₁g | [5] | |
| 716 | B₂g | [5] | |
| Hydrous RuO₂ | 522, 665, 742 | Ru-O vibrational modes | [6] |
Interpretation of Raman Spectra:
-
The Raman spectrum of Ru(OH)₃ is expected to be dominated by broad features corresponding to Ru-O stretching and bending modes . The exact positions of these bands can be influenced by the degree of hydration and structural disorder.
-
The presence of O-H vibrational modes would be a key indicator of the hydroxide. However, these modes are often weak in Raman scattering and may be difficult to observe.
-
The absence of the sharp, well-defined peaks characteristic of crystalline RuO₂ (at approximately 528, 646, and 716 cm⁻¹) would support the amorphous or hydrated nature of the Ru(OH)₃ sample.[5]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized Ru(OH)₃ sample.
Caption: Experimental workflow for the spectroscopic characterization of Ru(OH)₃.
This diagram illustrates the logical connection between the acquired spectroscopic data and the inferred properties of Ru(OH)₃.
Caption: Logical relationship between spectroscopic data and Ru(OH)₃ properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
An In-depth Technical Guide to the Magnetic Properties of Ruthenium (III) Hydroxide
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Guide on the Magnetic Properties of Ruthenium (III) Hydroxide
This technical guide addresses the magnetic properties of ruthenium (III) hydroxide, Ru(OH)₃. A thorough review of the current scientific literature reveals a notable absence of specific experimental data on the intrinsic magnetic properties of pure ruthenium (III) hydroxide. The existing research predominantly focuses on the catalytic applications of Ru(OH)₃, often in composite materials where it is supported by magnetic nanoparticles such as magnetite (Fe₃O₄) or silica (SiO₂).[1][2] In these cases, the magnetic behavior of the composite is dominated by the support material to facilitate magnetic separation, rather than the intrinsic magnetism of Ru(OH)₃ itself.
This guide, therefore, provides a comprehensive overview of the expected magnetic behavior of a Ru(III) center, summarizes the magnetic properties of analogous Ru(III) compounds, details the experimental protocols that would be employed to characterize Ru(OH)₃, and outlines a standard synthesis procedure.
Theoretical Magnetic Properties of a Ruthenium (III) Ion
Ruthenium, a member of the 4d transition metal series, typically possesses a +3 oxidation state in the compound ruthenium (III) hydroxide. The electronic configuration of the Ru(III) ion is [Kr] 4d⁵. In an octahedral coordination environment, as would be expected in a hydroxide, the d-orbitals split into t₂g and eg sets. For a 4d metal like ruthenium, the crystal field splitting is generally large, leading to a low-spin electronic configuration.
Therefore, the five d-electrons of Ru(III) would populate the lower energy t₂g orbitals, resulting in a (t₂g)⁵ configuration with one unpaired electron. This single unpaired electron is expected to impart paramagnetic properties to ruthenium (III) hydroxide. The theoretical spin-only magnetic moment (μ_s) can be calculated using the formula:
μ_s = √[n(n+2)]
where 'n' is the number of unpaired electrons. For n=1, the expected spin-only magnetic moment is approximately 1.73 Bohr magnetons (B.M.). However, for 4d and 5d transition metals, significant spin-orbit coupling can lead to deviations from this value.
Magnetic Properties of Related Ruthenium (III) Compounds
While specific data for Ru(OH)₃ is unavailable, examining other Ru(III) compounds provides insight into the potential magnetic behavior. Mononuclear Ru(III) complexes are generally paramagnetic with magnetic moments that reflect the presence of one unpaired electron. For instance, certain mononuclear Ru(III) complexes exhibit χMT values (where χM is the molar magnetic susceptibility and T is the temperature) at room temperature that are consistent with a low-spin d⁵ configuration (S=1/2).[3]
In some cases, intermolecular interactions in the solid state can lead to weak ferromagnetic or antiferromagnetic coupling at low temperatures.[3] For example, some Ru(III) complexes have shown behaviors characteristic of magnetically isolated mononuclear species, while others display ferromagnetic coupling at low temperatures.[3]
Experimental Protocols for Magnetic Characterization
The determination of the magnetic properties of a material like ruthenium (III) hydroxide would involve a series of well-established experimental techniques.
A pure sample of ruthenium (III) hydroxide is a prerequisite for accurate magnetic characterization. A common method for its synthesis is through precipitation from an aqueous solution of a ruthenium (III) salt, such as ruthenium (III) chloride (RuCl₃).
Protocol for Precipitation Synthesis:
-
Precursor Solution: Prepare an aqueous solution of ruthenium (III) chloride (RuCl₃·xH₂O).
-
Precipitation: Slowly add a base, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the RuCl₃ solution while stirring. The ruthenium (III) hydroxide will precipitate out of the solution as a dark-colored solid. The pH of the solution should be carefully controlled to ensure complete precipitation.
-
Washing: The precipitate is then collected by filtration and washed repeatedly with deionized water to remove any unreacted reagents and byproducts.
-
Drying: The washed precipitate is dried under vacuum at a low temperature to obtain the final ruthenium (III) hydroxide product.
The magnetic susceptibility of the synthesized Ru(OH)₃ would be measured as a function of temperature and applied magnetic field.
a) SQUID (Superconducting Quantum Interference Device) Magnetometry:
This is a highly sensitive method for determining the magnetic properties of materials.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the dried Ru(OH)₃ powder is placed in a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured over a range of temperatures (typically from ~2 K to 300 K) under a constant applied magnetic field. Zero-field-cooled (ZFC) and field-cooled (FC) measurements can be performed to probe for any magnetic ordering or spin-glass behavior.
-
Data Analysis: The measured magnetic moment is used to calculate the magnetic susceptibility (χ). The data is often presented as a plot of χT versus T to analyze the magnetic behavior and determine the effective magnetic moment.
b) Gouy Method:
A less sensitive but historically significant method for measuring magnetic susceptibility.
Experimental Protocol:
-
Sample Preparation: The powdered Ru(OH)₃ sample is packed uniformly into a long, cylindrical tube (Gouy tube).
-
Measurement: The tube is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field. The apparent change in the mass of the sample is measured when the magnetic field is turned on and off.
-
Calculation: The change in mass is directly proportional to the magnetic susceptibility of the sample.
Data Presentation
As no specific quantitative data for the magnetic properties of ruthenium (III) hydroxide has been reported in the literature, a data table cannot be provided at this time. Should experimental data become available, it would be summarized in a table with the following structure:
| Magnetic Property | Value | Units | Experimental Conditions |
| Magnetic Susceptibility (χ) | cm³/mol | Temperature (K), Field (Oe) | |
| Effective Magnetic Moment (μ_eff) | B.M. | Temperature Range (K) | |
| Weiss Constant (θ) | K | ||
| Magnetic Ordering Temperature (T_N/T_C) | K |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and magnetic characterization of an inorganic compound like ruthenium (III) hydroxide.
Conclusion
References
- 1. Ruthenium hydroxide on magnetite as a magnetically separable heterogeneous catalyst for liquid-phase oxidation and reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ferromagnetic Coupling and Single-Ion Magnet Phenomenon in Mononuclear Ruthenium(III) Complexes Based on Guanine Nucleobase [mdpi.com]
Investigating the Oxidation States of Ruthenium in Ru(OH)₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complexities of determining the oxidation states of ruthenium in ruthenium(III) hydroxide, a compound of significant interest in catalysis and materials science. This document provides a comprehensive overview of the experimental techniques, data interpretation, and synthetic methodologies crucial for accurately characterizing this versatile material.
Introduction to Ruthenium Oxidation States in Ru(OH)₃
Ruthenium is a transition metal renowned for its ability to exist in a wide range of oxidation states, from -2 to +8.[1][2] The compound nominally described as ruthenium(III) hydroxide, Ru(OH)₃, implies a formal oxidation state of +3 for the ruthenium center. However, experimental investigations often reveal a more complex reality, with the potential for mixed oxidation states to be present, particularly on the material's surface. These variations in oxidation state are critical as they directly influence the material's catalytic activity, electrochemical properties, and stability.
The synthesis of Ru(OH)₃ typically involves the hydrolysis of a ruthenium(III) precursor, most commonly ruthenium(III) chloride (RuCl₃), in an alkaline solution.[3] The resulting material is often amorphous or poorly crystalline, presenting challenges for traditional structural characterization methods.[4] Consequently, surface-sensitive spectroscopic techniques are indispensable for elucidating the electronic structure of ruthenium in this hydroxide form.
Quantitative Analysis of Ruthenium Oxidation States
The primary technique for determining the oxidation states of ruthenium in Ru(OH)₃ is X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. The binding energy of the core-level electrons, particularly the Ru 3d electrons, is highly sensitive to the oxidation state of the ruthenium atom.
The table below summarizes the typical binding energies observed for the Ru 3d₅/₂ peak in XPS analysis, which are indicative of different ruthenium oxidation states and chemical environments. It is important to note that these values can be influenced by factors such as sample preparation, instrument calibration, and the specific chemical environment of the ruthenium atoms.
| Ruthenium Species | Oxidation State | Typical Ru 3d₅/₂ Binding Energy (eV) | Reference(s) |
| Metallic Ruthenium (Ru) | 0 | 280.2 | [5][6] |
| Ruthenium Hydroxide (Ru-OH) | +3 | ~280.7 - 280.9 | [7][8] |
| Ruthenium Dioxide (RuO₂) | +4 | ~280.7 - 282.6 | [5][7][9] |
| Ruthenium(VI) Species | +6 | ~282.6 - 282.8 | [10][11] |
Note: The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV.
Experimental Protocols
Synthesis of Ruthenium(III) Hydroxide
A standard laboratory-scale synthesis of Ru(OH)₃ is achieved through the precipitation of an aqueous solution of ruthenium(III) chloride.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
Stir plate and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare an aqueous solution of RuCl₃·xH₂O (e.g., 0.1 M).
-
While vigorously stirring the RuCl₃ solution, slowly add a solution of NaOH (e.g., 1 M) dropwise.
-
Monitor the pH of the solution continuously. Continue adding the NaOH solution until the pH reaches a value between 9 and 12, which will result in the formation of a black or dark brown precipitate of ruthenium hydroxide.[1]
-
Allow the mixture to stir for a designated period (e.g., 1 hour) to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any residual ions. Repeat the washing step several times.
-
Dry the resulting Ru(OH)₃ powder in an oven at a low temperature (e.g., 60-80 °C) or under vacuum to avoid excessive oxidation.
X-ray Photoelectron Spectroscopy (XPS) Analysis
The following protocol outlines the key steps for acquiring and analyzing XPS data for Ru(OH)₃.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Ultra-high vacuum (UHV) chamber.
-
Data acquisition and analysis software.
Sample Preparation:
-
Press the dried Ru(OH)₃ powder into a pellet or mount it on a sample holder using conductive carbon tape.
-
Introduce the sample into the UHV chamber of the XPS instrument.
-
Allow the sample to outgas until a suitable vacuum level is reached to minimize surface contamination.
Data Acquisition:
-
Perform a survey scan to identify all the elements present on the surface of the sample.
-
Acquire high-resolution spectra for the Ru 3d, O 1s, and C 1s regions. The Ru 3d region is critical for determining the oxidation states. Due to the overlap of the Ru 3d₃/₂ and C 1s peaks, careful analysis of the Ru 3d₅/₂ peak is essential.[5][12] Alternatively, the Ru 3p region can be analyzed to avoid this overlap.[13]
-
Use a low-energy electron flood gun to compensate for any charging effects on the insulating hydroxide sample.
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Deconvolute the high-resolution Ru 3d₅/₂ spectrum using appropriate peak fitting software. Use Gaussian-Lorentzian peak shapes to fit the different ruthenium species.
-
Assign the fitted peaks to specific oxidation states based on their binding energies, as detailed in the quantitative data table above.
-
Calculate the relative atomic percentage of each oxidation state from the areas of the corresponding fitted peaks.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the investigation of ruthenium oxidation states in Ru(OH)₃.
Complementary Characterization Techniques
While XPS is a powerful tool, a multi-technique approach can provide a more comprehensive understanding of the ruthenium oxidation states.
-
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a bulk-sensitive technique that provides information on the average oxidation state and local coordination environment of the ruthenium atoms.[4][14] The position of the absorption edge in a XANES spectrum is indicative of the oxidation state.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to probe the redox behavior of Ru(OH)₃. The potentials at which oxidation and reduction peaks appear can be correlated with transitions between different ruthenium oxidation states.[15][16]
Conclusion
The accurate determination of ruthenium oxidation states in Ru(OH)₃ is a critical aspect of its characterization for various applications. This technical guide has provided a detailed overview of the primary analytical methods, with a focus on XPS, along with standardized experimental protocols. By employing a combination of synthesis, advanced spectroscopic techniques, and careful data analysis, researchers can gain a deeper understanding of the electronic structure of this important ruthenium compound and its implications for catalysis and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. journals.co.za [journals.co.za]
- 3. inorganic chemistry - Reaction of RuCl3 and alkaline solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Moderate oxidation levels of Ru nanoparticles enhance molecular oxygen activation for cross-dehydrogenative-coupling reactions via single electron tra ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05726A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diamond.ac.uk [diamond.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Supported Ruthenium (III) Hydroxide Catalysts
Introduction
Supported ruthenium catalysts are a versatile class of materials employed in a wide array of chemical transformations, including hydrogenation, oxidation, and ammonia synthesis.[1][2] The catalytic activity and selectivity of these materials are profoundly influenced by the nature of the support, the oxidation state of ruthenium, and the metal-support interactions.[3][4] Ruthenium (III) hydroxide (Ru(OH)3) species, in particular, have garnered attention as active catalytic phases or precursors to highly dispersed metallic ruthenium nanoparticles.[5][6]
These application notes provide a detailed protocol for the synthesis of supported Ru(OH)3 catalysts via a wet impregnation method followed by alkaline precipitation. This method is adaptable to various inorganic supports and allows for good control over the ruthenium loading.
Experimental Protocols
I. Synthesis of Supported Ru(OH)3 via Impregnation and Precipitation
This protocol details the preparation of a supported Ru(OH)3 catalyst using a common wet impregnation technique followed by precipitation of the hydroxide on the support surface.
Materials:
-
Ruthenium (III) chloride hydrate (RuCl3·xH2O)
-
Support material (e.g., γ-Al2O3, SiO2, TiO2, activated carbon)[7]
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) solution (0.5 M)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Drying oven
-
Tube furnace (for optional calcination/reduction)
-
pH meter
Procedure:
-
Support Pre-treatment (Optional): The support material can be dried in an oven at 110-120°C for 12-24 hours prior to use to remove adsorbed water.
-
Preparation of the Impregnation Solution:
-
Calculate the required amount of RuCl3·xH2O to achieve the desired metal loading on the support (e.g., 1-5 wt%).
-
Dissolve the calculated amount of RuCl3·xH2O in a minimal amount of deionized water or a water/ethanol mixture with vigorous stirring to ensure complete dissolution.
-
-
Impregnation:
-
Add the support material to the impregnation solution.
-
Stir the suspension at room temperature for 4-6 hours to ensure uniform wetting of the support.[7]
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) until a free-flowing powder is obtained.[7]
-
-
Precipitation of Ru(OH)3:
-
Resuspend the impregnated support in deionized water.
-
While stirring vigorously, slowly add the NaOH or NH4OH solution dropwise until the pH of the suspension reaches a value between 12.5 and 13.[6]
-
Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure complete precipitation of Ru(OH)3.
-
-
Washing and Filtration:
-
Filter the solid catalyst using a Buchner funnel.
-
Wash the catalyst repeatedly with deionized water until the filtrate is neutral (pH ≈ 7) and free of chloride ions (tested with AgNO3 solution).
-
-
Drying:
-
Dry the resulting catalyst in an oven at 80-100°C overnight.
-
Post-synthesis Treatment (Optional):
-
Calcination: The dried catalyst can be calcined in air or an inert atmosphere at a specific temperature to convert the Ru(OH)3 to RuO2.
-
Reduction: To obtain supported Ru metal nanoparticles, the catalyst can be reduced under a hydrogen flow at elevated temperatures.[8]
Data Presentation
The following tables summarize key parameters for the synthesis of supported ruthenium catalysts based on various literature reports.
Table 1: Ruthenium Precursors and Supports
| Ruthenium Precursor | Support Material | Reference |
| RuCl3·xH2O | LaCO3OH | [5] |
| RuCl3·xH2O | γ-Al2O3, SiO2, Activated Carbon | [9][10] |
| RuNO(NO3)3 | α-Al2O3, rutile-TiO2, monoclinic-ZrO2 | [7] |
| Ru3(CO)12 | Graphite, MgO, Al2O3, Zeolites | [1][11] |
| [Ru(2-methylallyl)2(cod)] | Activated Carbon | [12] |
Table 2: Synthesis Parameters and Conditions
| Synthesis Method | Key Parameters | Conditions | Reference |
| Impregnation | Stirring Time | 4 hours | [7] |
| Evaporation Temperature | 60°C | [7] | |
| Alkaline Co-precipitation | pH | ~11 | [13] |
| Temperature | 80°C for 1 hour | [13] | |
| Hydrothermal Reduction | Temperature | 240°C | [5] |
| Polyol Method | Temperature | 140-180°C | [10] |
| Hydrogen Reduction | Temperature | 300°C | [8] |
Mandatory Visualization
Caption: Synthesis workflow for supported Ru(OH)3 catalysts.
References
- 1. Haber process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A highly stable Ru/LaCO3OH catalyst consisting of support-coated Ru nanoparticles in aqueous-phase hydrogenolysis reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 11. research.monash.edu [research.monash.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Electrochemical Deposition of Ru(OH)₃ Thin Films for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-based materials, particularly hydrous ruthenium oxide (RuO₂·nH₂O) or ruthenium hydroxide (Ru(OH)₃), are highly promising electrode materials for supercapacitors due to their exceptional pseudocapacitive properties. These materials store charge through rapid and reversible faradaic reactions at the electrode surface, leading to high specific capacitance, power density, and excellent cycling stability. This document provides detailed application notes and experimental protocols for the electrochemical deposition of Ru(OH)₃ thin films and their subsequent characterization for supercapacitor applications.
Data Presentation
The following tables summarize the quantitative data on the performance of electrochemically deposited ruthenium oxide thin films under various deposition and testing conditions, as reported in the literature.
Table 1: Performance Metrics of Ru(OH)₃-based Supercapacitors
| Precursor/Method | Specific Capacitance (F/g) | Scan Rate (mV/s) | Electrolyte | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability | Reference |
| RuCl₃ / Electrodeposition | 650 | Not Specified | 0.5 M H₂SO₄ | Not Reported | Not Reported | Not Reported | [1][2][3] |
| RuCl₃ / Cyclic Voltammetry | 730 | 50 | Aqueous | Not Reported | Not Reported | ~100% after 100,000 cycles | [4] |
| RuCl₃ / Electrophoretic Deposition | 734 | 1 | Aqueous H₂SO₄ | 25.5 | 0.4 | Not Reported | [5] |
| RuCl₃ / Electrophoretic Deposition | 608 | 50 | Aqueous H₂SO₄ | Not Reported | 9.7 | Not Reported | [5] |
| RuCl₃ / Cathodic Electrodeposition | 786 | Not Specified | Not Specified | Not Reported | Not Reported | Excellent | [6] |
| RuCl₃ / Electrodeposition | 788 (at 1.4 mg/cm²) | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Deposition Parameters for Ru(OH)₃ Thin Films
| Deposition Method | Precursor Concentration | pH | Current Density / Potential | Temperature (°C) | Duration | Substrate | Reference |
| Electrodeposition | 0.001 - 0.1 M RuCl₃ | 1.0 - 2.5 | 1 - 50 mA/cm² | 55 | ~1 hour | Titanium | [7] |
| Spin Coating | 0.01 - 0.1 M RuCl₃ | Not Specified | 250 - 1000 rpm | 400 (annealing) | Not Specified | Titanium | [8] |
| Cathodic Electrodeposition | 0.02 M RuCl₃ | Not Specified | 1 mA/cm² | Not Specified | 60 s | Titanium | [9] |
| Electrodeposition | Aqueous Ru(III)Cl₃ | Not Specified | Not Specified | Not Specified | Not Specified | Stainless Steel | [1][2][3] |
Experimental Protocols
Protocol 1: Electrochemical Deposition of Ru(OH)₃ Thin Films
This protocol describes the cathodic electrodeposition of hydrous ruthenium oxide thin films from a ruthenium chloride precursor solution.
Materials and Equipment:
-
Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Substrate (e.g., Titanium foil, Stainless Steel foil)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Substrate material
-
Counter Electrode: Platinum foil or mesh
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Beaker
-
Hot plate with magnetic stirrer
-
pH meter
Procedure:
-
Substrate Preparation:
-
Cut the substrate to the desired dimensions (e.g., 1 cm x 2 cm).
-
Degrease the substrate by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each.
-
Etch the substrate in a suitable acid solution (e.g., a mixture of HF and HNO₃ for Titanium) to remove the native oxide layer and create a fresh surface. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Preparation of Deposition Bath:
-
Prepare a 0.01 M aqueous solution of RuCl₃·xH₂O in DI water.
-
Adjust the pH of the solution to approximately 2.0 using dilute HCl.[7]
-
Stir the solution vigorously for at least 30 minutes to ensure complete dissolution of the precursor.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deposition bath.
-
Heat the deposition bath to 55 °C while stirring gently.[7]
-
Perform cathodic deposition using a galvanostatic method at a constant current density of 5 mA/cm² for 1 hour.[7] Alternatively, a potentiostatic method can be used.
-
After deposition, a uniform blackish film of hydrous ruthenium oxide should be visible on the substrate.[7]
-
-
Post-Deposition Treatment:
-
Gently rinse the deposited film with DI water to remove any residual salts.
-
Dry the electrode in an oven at 100 °C. For enhanced performance and stability, the film can be annealed in air at 200-250 °C for 2 hours.[5]
-
Protocol 2: Electrochemical Characterization of Ru(OH)₃ Thin Film Supercapacitors
This protocol outlines the procedures for evaluating the electrochemical performance of the prepared Ru(OH)₃ thin film electrodes using a three-electrode setup.
Materials and Equipment:
-
Ru(OH)₃-coated substrate (Working Electrode)
-
Platinum foil or mesh (Counter Electrode)
-
Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) (Reference Electrode)
-
Potentiostat/Galvanostat with capabilities for CV, GCD, and EIS
-
Electrochemical cell
-
Electrolyte: 0.5 M H₂SO₄ or 1 M Na₂SO₄ aqueous solution
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the Ru(OH)₃-coated electrode as the working electrode, a platinum foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the chosen electrolyte (e.g., 0.5 M H₂SO₄).
-
-
Cyclic Voltammetry (CV):
-
Set the potential window for the CV scan (e.g., 0 V to 1.0 V vs. Ag/AgCl).[10]
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) to evaluate the capacitive behavior and rate capability.[10]
-
The specific capacitance (C_s) can be calculated from the CV curve using the following equation: C_s = (∫I dV) / (2 * v * m * ΔV) where ∫I dV is the integrated area of the CV curve, v is the scan rate, m is the mass of the active material, and ΔV is the potential window.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Set the potential window for the GCD test (e.g., 0 V to 0.8 V).[11]
-
Perform GCD measurements at various current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.
-
The specific capacitance (C_s) can be calculated from the discharge curve using the following equation: C_s = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window (excluding the IR drop).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the frequency range for the EIS measurement (e.g., 100 kHz to 0.01 Hz).[10]
-
Apply a small AC amplitude (e.g., 5-10 mV) at the open-circuit potential.[10]
-
Analyze the resulting Nyquist plot to evaluate the equivalent series resistance (ESR), charge transfer resistance (R_ct), and ion diffusion behavior of the electrode.
-
-
Cycling Stability Test:
-
Perform repeated GCD cycles at a constant current density (e.g., 2 A/g) for a large number of cycles (e.g., 1000, 5000, or more).[11]
-
Plot the specific capacitance as a function of the cycle number to evaluate the long-term stability of the electrode.
-
Visualizations
Caption: Experimental workflow for the electrochemical deposition and characterization of Ru(OH)₃ thin films.
Caption: Diagram of a standard three-electrode setup for electrochemical measurements.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. physics.ucf.edu [physics.ucf.edu]
- 3. Electrodeposited ruthenium oxide thin films for supercapacitor: Effect of surface treatments (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2005050721A1 - Method for preparing ruthenium oxide-thin film using electrodeposition - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Application Note & Protocol: Synthesis of Ruthenium(III) Hydroxide Nanoparticles via Co-precipitation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of Ruthenium(III) hydroxide (Ru(OH)₃) nanoparticles using the co-precipitation method. This technique is valued for its simplicity, cost-effectiveness, and ability to produce nanoparticles with controlled characteristics.[1] These nanoparticles are of significant interest due to their potential applications in catalysis and medicine, particularly as anticancer agents and components of advanced drug delivery systems.[2][3][4] This application note details the synthesis protocol, critical process parameters, characterization techniques, and key applications relevant to researchers in materials science and drug development.
Introduction and Applications
Ruthenium-based compounds have garnered substantial attention in the medical field for their promising therapeutic properties, including variable oxidation states, lower toxicity compared to other metal-based drugs, and high selectivity for diseased cells.[3][5] Ruthenium(III) complexes, in particular, have shown selective cytotoxic activity and are candidates in clinical trials for cancer therapy.[2][4]
The formulation of these complexes into nanostructures, such as Ru(OH)₃ nanoparticles, offers a powerful strategy to overcome challenges like poor solubility, stability, and cellular uptake.[2][4] Nanoparticle-based systems can enhance the efficacy of anticancer drugs through targeted delivery, improve pharmacokinetic properties, and reduce systemic toxicity.[3]
Key Application Areas:
-
Anticancer Therapy: Ruthenium nanoparticles and complexes have been shown to inhibit tumor growth and metastasis.[6] They can be designed as nanodrugs that target tumor cells, thereby decreasing the required effective dose and reducing side effects.[6]
-
Drug Delivery Systems: Nanostructured materials functionalized with Ruthenium complexes serve as efficient vectors for delivering metallodrugs.[3] This approach can protect the active drug from degradation and control its release at the target site.[2][3]
-
Catalysis: Ruthenium nanoparticles are highly effective catalysts for a wide range of chemical reactions, including oxidations, reductions, and click chemistry—a powerful tool in drug discovery.[7][8][9] The co-precipitation method allows for the synthesis of these catalytic nanoparticles.
Synthesis of Ru(OH)₃ Nanoparticles by Co-precipitation
The co-precipitation method involves the conversion of a soluble ruthenium salt (e.g., RuCl₃) into an insoluble hydroxide precipitate (Ru(OH)₃) by adding a precipitating agent, typically a base. The process is straightforward and allows for control over nanoparticle size and aggregation by adjusting key parameters.[1]
Synthesis Workflow
The general workflow for the co-precipitation synthesis of Ru(OH)₃ nanoparticles is depicted below.
Caption: Experimental workflow for Ru(OH)₃ nanoparticle synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods.[10][11] Researchers should optimize parameters based on desired nanoparticle characteristics.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Deionized (DI) water
-
Surfactant (optional): Sodium dodecyl sulfate (SDS), Cetyltrimethylammonium bromide (CTAB), or Polyethylene glycol (PEG)
-
Washing solvents: Acetone or Ethanol
-
2-Propanol (for precipitation if a surfactant is used)
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven or vacuum desiccator
-
Sonication bath (optional, for redispersion)
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of RuCl₃·xH₂O (e.g., 0.2 mM) by dissolving the required amount in DI water with continuous stirring.
-
Surfactant Addition (Optional): If a surfactant is used to control particle size and aggregation, dissolve the surfactant (e.g., SDS) in DI water and mix it with the RuCl₃ solution. The molar ratio of surfactant to the ruthenium precursor can be varied to influence nanoparticle size.
-
Precipitation: While stirring the ruthenium precursor solution vigorously, slowly add a base (e.g., aqueous NH₄OH) dropwise to adjust the pH. The formation of a precipitate indicates the synthesis of Ru(OH)₃. The pH is a critical parameter influencing particle size. A pH of 9-10 is commonly used.[10]
-
Aging/Stirring: Continue to stir the resultant suspension for a set period (e.g., 2 hours) at room temperature to ensure complete reaction and uniform particle growth.
-
Separation:
-
If a surfactant was used, add 2-propanol to the suspension to precipitate the nanoparticles.
-
Collect the Ru(OH)₃ nanoparticles by centrifuging the suspension at a moderate speed (e.g., 5000 rpm).
-
-
Washing: Discard the supernatant and wash the nanoparticle pellet several times. This is typically done by resuspending the pellet in DI water, followed by another wash with acetone or ethanol to remove residual ions and surfactant. Centrifuge the suspension after each wash to recollect the pellet.[7]
-
Drying: Dry the final washed pellet in an oven at a low temperature (e.g., 60 °C) or under a vacuum to obtain a fine powder of Ru(OH)₃ nanoparticles.[7]
Process Parameters and Characterization
The properties of the synthesized Ru(OH)₃ nanoparticles are highly dependent on the reaction conditions.
Key Experimental Parameters
The following table summarizes critical parameters that can be adjusted to control the nanoparticle characteristics.
| Parameter | Typical Range / Conditions | Effect on Nanoparticle Properties | Reference(s) |
| pH | 8 - 11 | Influences particle size and aggregation. A pH of 9 has been found to be optimal for smaller sizes before aggregation increases. | |
| Precursor Concentration | 0.1 mM - 10 mM | Affects nucleation and growth rates, thereby influencing final particle size. Higher concentrations can lead to smaller particles. | [12] |
| Surfactant Type & Conc. | Anionic (SDS), Cationic (CTAB), Non-ionic (PEG) | Prevents aggregation and controls particle size and morphology. The choice of surfactant can lead to different shapes (e.g., nanorods vs. spheres). | [11] |
| Temperature | Room Temp. - 75 °C | Higher temperatures can increase reaction kinetics, potentially leading to smaller, more uniform nanoparticles. | [11][12] |
| Stirring Speed | 300 - 1000 rpm | Ensures homogeneous mixing of reactants, leading to a more uniform particle size distribution. | [1] |
Recommended Characterization Methods
To confirm the successful synthesis and determine the physicochemical properties of the Ru(OH)₃ nanoparticles, several analytical techniques are recommended.
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of nanoparticle size, shape (morphology), and size distribution. |
| Scanning Electron Microscopy (SEM) | Used to study the surface morphology and aggregation state of the nanoparticles. |
| X-ray Diffraction (XRD) | Confirms the crystalline or amorphous nature of the synthesized material. Ru(OH)₃ is often amorphous. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and the oxidation state of Ruthenium on the nanoparticle surface. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups, such as O-H bonds, confirming the hydroxide nature of the nanoparticles. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid. |
Logical Relationships in Application
The synthesis method directly enables the creation of nanoparticles with specific properties that are crucial for their end-use applications in research and drug development.
Caption: Relationship between synthesis, properties, and applications.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the nanostructured materials functionalized with ruthenium complexes for targeted drug delivery to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the nanostructured materials functionalized with ruthenium complexes for targeted drug delivery to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dual-targeting ruthenium nanodrug that inhibits primary tumor growth and lung metastasis via the PARP/ATM pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ru(OH)₃ as a Hydrogen Evolution Reaction (HER) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for clean and sustainable energy has positioned the hydrogen evolution reaction (HER) as a cornerstone of renewable energy technologies. As an alternative to the scarce and expensive platinum-based catalysts, ruthenium-based materials have emerged as promising candidates due to their comparable hydrogen binding energy and lower cost. Among these, ruthenium (III) hydroxide (Ru(OH)₃) presents a compelling option for efficient HER catalysis. Its hydrated nature and potential for facile synthesis make it an attractive material for investigation. Ru(OH)₃ can be prepared via straightforward precipitation methods, offering a scalable route to catalyst production. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of Ru(OH)₃ as a catalyst for the hydrogen evolution reaction.
Data Presentation
The performance of Ru(OH)₃ as a hydrogen evolution reaction (HER) catalyst is often evaluated in the context of composite materials to enhance its stability and conductivity. Below is a summary of the quantitative data for HER catalysts containing Ru(OH)₃.
| Catalyst Material | Electrolyte | Overpotential (η₁₀) @ 10 mA/cm² (mV) | Overpotential @ 1000 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Amorphous Ru(OH)₃/CoFe-LDH | 1.0 M KOH | Not specified | 178 | Not specified | Stable for 40 hours at 1000 mA/cm² |
| Ru-doped Ni(OH)₂/NF | 1 M KOH | 42 | Not specified | Not specified | Stable for 20 hours |
Experimental Protocols
I. Synthesis of Ruthenium (III) Hydroxide (Ru(OH)₃) Catalyst
This protocol describes a general method for the synthesis of ruthenium (III) hydroxide, which can be adapted for unsupported or supported catalysts.
Materials:
-
Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized (DI) water
-
Ethanol
-
Appropriate support material (e.g., carbon paper, nickel foam) if preparing a supported catalyst.
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of RuCl₃·xH₂O in DI water to create a precursor solution of the desired concentration (e.g., 0.01 M).
-
Precipitation: While vigorously stirring the ruthenium chloride solution, slowly add a 1 M NaOH or NH₄OH solution dropwise until the pH of the solution reaches approximately 10. A dark precipitate of Ru(OH)₃ will form.
-
Aging: Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the complete formation and aging of the precipitate.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final Ru(OH)₃ product in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
II. Physicochemical Characterization
To understand the properties of the synthesized Ru(OH)₃ catalyst, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the material. Amorphous materials will show broad diffraction peaks.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the Ru(OH)₃ nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and the oxidation state of ruthenium.
III. Electrochemical Evaluation of HER Performance
This protocol outlines the standard procedure for assessing the catalytic activity of Ru(OH)₃ for the hydrogen evolution reaction using a three-electrode electrochemical setup.
Materials and Equipment:
-
Working Electrode (WE): A glassy carbon electrode (GCE), carbon paper, or nickel foam coated with the Ru(OH)₃ catalyst.
-
Counter Electrode (CE): A graphite rod or platinum wire.
-
Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride electrode (Ag/AgCl). All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref).
-
Electrolyte: 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline), saturated with high-purity hydrogen or nitrogen gas.
-
Potentiostat/Galvanostat
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a known amount of the synthesized Ru(OH)₃ catalyst (e.g., 5 mg) in a mixture of DI water, isopropanol, and a small amount of Nafion solution (5 wt.%).
-
Sonication of the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Working Electrode Fabrication:
-
Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode (e.g., GCE) to achieve a desired catalyst loading (e.g., 0.1-0.5 mg/cm²).
-
Dry the electrode at room temperature.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the chosen electrolyte.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s) in the cathodic direction. The overpotential required to achieve a current density of 10 mA/cm² (η₁₀) is a key performance metric.
-
Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) and provides insight into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance (Rct) of the catalyst.
-
Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by applying a constant potential or current for an extended period (e.g., 10-24 hours) and monitoring the current density or potential over time.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis, characterization, and electrochemical evaluation of Ru(OH)₃ for HER.
Application Notes and Protocols: Heterogeneous Catalysis with Ru(OH)₃ on Magnetite Support
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ruthenium(III) hydroxide supported on magnetite (Ru(OH)₃/Fe₃O₄) as a versatile and magnetically separable heterogeneous catalyst. This catalytic system demonstrates high efficacy in a range of important organic transformations, including the aerobic oxidation of alcohols and amines, and the transfer hydrogenation of carbonyl compounds. Its magnetic properties allow for simple and efficient recovery and recycling, aligning with the principles of green chemistry.
Overview of the Catalytic System
The Ru(OH)₃/Fe₃O₄ catalyst offers a robust and reusable solution for various oxidation and reduction reactions. The magnetite (Fe₃O₄) support provides a high surface area for the dispersion of the active ruthenium hydroxide species and, crucially, imparts superparamagnetic properties to the catalyst. This allows for easy separation from the reaction mixture using an external magnet, eliminating the need for filtration and minimizing catalyst loss during workup.[1][2][3]
Key Advantages:
-
High Catalytic Activity: Demonstrates excellent performance in the oxidation of a wide range of alcohols and amines, as well as the reduction of carbonyls.
-
Magnetic Separability: The magnetite support enables facile recovery of the catalyst using a simple magnet, streamlining the purification process.[1][2]
-
Reusability: The recovered catalyst can be reused multiple times with minimal loss of activity.[3]
-
Green Chemistry: Facilitates the use of environmentally benign oxidants like molecular oxygen (air) and hydrogen donors like 2-propanol.
Catalyst Synthesis Protocol
This protocol details the preparation of the Ru(OH)₃/Fe₃O₄ catalyst. The synthesis involves the co-precipitation of iron salts to form magnetite nanoparticles, followed by the deposition of ruthenium hydroxide onto the magnetite surface.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide solution (25-30%)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Acetone
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ultrasonic bath
-
Permanent magnet
-
Centrifuge
-
Vacuum oven
Procedure:
Part A: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
-
In a 1 L beaker, dissolve FeSO₄·7H₂O (13.9 g) and FeCl₃·6H₂O (27.0 g) in 500 mL of distilled water with vigorous stirring.
-
Heat the solution to 80°C.
-
Slowly add 50 mL of ammonium hydroxide solution (25%) dropwise to the solution while maintaining vigorous stirring. A black precipitate of magnetite will form immediately.
-
Continue stirring at 80°C for 1 hour to ensure complete precipitation and particle growth.
-
Allow the solution to cool to room temperature.
-
Separate the black magnetite nanoparticles from the solution using a strong permanent magnet. Decant the supernatant.
-
Wash the nanoparticles by re-dispersing them in 200 mL of distilled water and then separating them with the magnet. Repeat this washing step three times.
-
Finally, wash the nanoparticles with 100 mL of ethanol and then 100 mL of acetone using the same magnetic separation method.
-
Dry the magnetite nanoparticles in a vacuum oven at 60°C overnight.
Part B: Deposition of Ruthenium Hydroxide (Ru(OH)₃)
-
Disperse 2.0 g of the dried magnetite nanoparticles in 100 mL of distilled water in a round-bottom flask using an ultrasonic bath for 15 minutes.
-
In a separate beaker, prepare a solution of RuCl₃·xH₂O (e.g., to achieve a final Ru loading of 1-5 mol%) in 50 mL of distilled water.
-
Add the RuCl₃ solution to the magnetite suspension under vigorous stirring.
-
Slowly add a 1 M NaOH solution dropwise to the mixture until the pH reaches approximately 7. This will precipitate ruthenium hydroxide onto the magnetite surface.
-
Continue stirring the mixture at room temperature for 4 hours.
-
Separate the Ru(OH)₃/Fe₃O₄ catalyst using a permanent magnet and decant the supernatant.
-
Wash the catalyst three times with 100 mL of distilled water and then once with 50 mL of ethanol.
-
Dry the final Ru(OH)₃/Fe₃O₄ catalyst in a vacuum oven at 60°C overnight.
DOT Diagram: Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of the Ru(OH)₃/Fe₃O₄ catalyst.
Application: Aerobic Oxidation of Alcohols
The Ru(OH)₃/Fe₃O₄ catalyst is highly effective for the aerobic oxidation of a wide range of primary and secondary alcohols to the corresponding aldehydes and ketones, using molecular oxygen as the sole oxidant.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Ru(OH)₃/Fe₃O₄ catalyst
-
Benzyl alcohol
-
Toluene (solvent)
-
Oxygen (balloon or gas inlet)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Ru(OH)₃/Fe₃O₄ catalyst (e.g., 50 mg, corresponding to a specific mol% of Ru relative to the substrate).
-
Add benzyl alcohol (e.g., 1 mmol) and toluene (10 mL).
-
Flush the flask with oxygen and then maintain a positive pressure of oxygen using a balloon or a slow stream of O₂.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture using a strong permanent magnet.
-
Decant the supernatant solution containing the product.
-
The product, benzaldehyde, can be purified by column chromatography on silica gel if necessary.
-
The recovered catalyst can be washed with a solvent like ethyl acetate, dried, and reused for subsequent reactions.
Data Presentation: Substrate Scope for Aerobic Alcohol Oxidation
| Entry | Substrate | Product | Time (h) | Temp (°C) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 6 | 100 | >99 | >99 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 6 | 100 | >99 | >99 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 4 | 100 | >99 | >99 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 8 | 100 | 95 | >99 |
| 5 | 1-Phenylethanol | Acetophenone | 8 | 100 | >99 | >99 |
| 6 | Cyclohexanol | Cyclohexanone | 12 | 100 | 92 | >99 |
| 7 | 1-Octanol | 1-Octanal | 24 | 100 | 85 | 95 |
Note: Reaction conditions can be optimized for each substrate. The data presented is a representative summary from literature findings.
DOT Diagram: Proposed Mechanism for Aerobic Alcohol Oxidation
Caption: Catalytic cycle for the aerobic oxidation of alcohols.
Application: Aerobic Oxidation of Amines
The Ru(OH)₃/Fe₃O₄ catalyst can also be employed for the aerobic oxidation of primary amines to nitriles.
Experimental Protocol: Aerobic Oxidation of Benzylamine
Materials:
-
Ru(OH)₃/Fe₃O₄ catalyst
-
Benzylamine
-
Toluene (solvent)
-
Oxygen (balloon or gas inlet)
-
Standard glassware for organic synthesis
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Ru(OH)₃/Fe₃O₄ catalyst (e.g., 50 mg).
-
Add benzylamine (e.g., 1 mmol) and toluene (10 mL).
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst using a permanent magnet and decant the product solution.
-
The product, benzonitrile, can be purified by column chromatography.
-
The recovered catalyst can be washed, dried, and reused.
Data Presentation: Substrate Scope for Aerobic Amine Oxidation
| Entry | Substrate | Product | Time (h) | Temp (°C) | Conversion (%) | Selectivity (%) |
| 1 | Benzylamine | Benzonitrile | 24 | 110 | >99 | >99 |
| 2 | 4-Methylbenzylamine | 4-Methylbenzonitrile | 24 | 110 | 98 | >99 |
| 3 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | 20 | 110 | >99 | >99 |
| 4 | 1-Naphthylmethylamine | 1-Cyanonaphthalene | 24 | 110 | 95 | >99 |
| 5 | Octylamine | Octanenitrile | 36 | 110 | 88 | 92 |
Note: Reaction conditions can be optimized for each substrate.
Application: Transfer Hydrogenation of Carbonyl Compounds
This catalytic system is effective for the reduction of aldehydes and ketones to the corresponding alcohols via transfer hydrogenation, using 2-propanol as a safe and readily available hydrogen source.
Experimental Protocol: Reduction of Acetophenone
Materials:
-
Ru(OH)₃/Fe₃O₄ catalyst
-
Acetophenone
-
2-Propanol (isopropanol)
-
Potassium hydroxide (KOH) (co-catalyst)
-
Standard glassware for organic synthesis
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add the Ru(OH)₃/Fe₃O₄ catalyst (e.g., 25 mg), acetophenone (1 mmol), and 2-propanol (10 mL).
-
Add a small amount of KOH (e.g., 0.1 mmol) to the mixture. The base is often crucial for initiating the catalytic cycle.
-
Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction by GC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the catalyst with a permanent magnet.
-
The solvent (2-propanol) can be removed under reduced pressure.
-
The resulting product, 1-phenylethanol, can be purified by column chromatography.
-
The catalyst can be recovered, washed, and reused.
Data Presentation: Substrate Scope for Carbonyl Reduction
| Entry | Substrate | Product | Time (h) | Temp (°C) | Conversion (%) |
| 1 | Acetophenone | 1-Phenylethanol | 5 | 82 | >99 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 6 | 82 | 98 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 4 | 82 | >99 |
| 4 | Benzaldehyde | Benzyl alcohol | 2 | 82 | >99 |
| 5 | Cyclohexanone | Cyclohexanol | 8 | 82 | 95 |
Note: Reaction conditions can be optimized for each substrate.
DOT Diagram: Proposed Mechanism for Transfer Hydrogenation
Caption: Catalytic cycle for the transfer hydrogenation of ketones.
References
- 1. Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Heterogeneous Aerobic Oxidation of Amines by a Supported Ruthenium Catalyst [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ru(OH)₃ Electrodes for Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-based materials are renowned for their exceptional catalytic and electrochemical properties, making them highly valuable in a wide array of applications, from energy storage to sensing. Among these, ruthenium(III) hydroxide, Ru(OH)₃, has garnered significant interest as an electrode material due to its high theoretical capacitance, excellent redox activity, and facile proton diffusion pathways. The performance of Ru(OH)₃ electrodes is intrinsically linked to their morphology, crystallinity, and surface area, which are in turn dictated by the synthesis method.
These application notes provide detailed protocols for the preparation of Ru(OH)₃ electrodes via two common and effective methods: electrodeposition and the sol-gel technique. Additionally, this document presents a compilation of electrochemical performance data to aid researchers in selecting the most suitable preparation method for their specific application.
Data Presentation
The electrochemical performance of Ru(OH)₃ electrodes is highly dependent on the preparation method. The following tables summarize key performance metrics from various studies to provide a comparative overview.
Table 1: Specific Capacitance of Ruthenium-Based Electrodes Prepared by Various Methods
| Preparation Method | Electrode Material | Electrolyte | Specific Capacitance (F/g) | Reference |
| Electrophoretic Deposition | Hydrous Ruthenium Oxide | Aqueous Sulfuric Acid | 734 | [1] |
| Electrodeposition | Hydrous Ruthenium Oxide | Aqueous Sulfuric Acid | 788 | [1] |
| Spray Pyrolysis | Hydrous Ruthenium Oxide | Not Specified | 551 | [1] |
| Sol-Gel | RuO₂·xH₂O Nanoparticles | Not Specified | 540 - 600 | [1] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Ruthenium-Based Electrodes
| Electrode Material | R_s (Ω cm²) | R_ct (Ω cm²) | Reference |
| RuO₂-25 | ~1.5 | ~0.43 | [2] |
| RuO₂-100 | ~1.5 | ~0.36 | [2] |
| RuO₂-150 | ~1.5 | ~0.33 | [2] |
| RuO₂-175 | ~1.5 | ~0.32 | [2] |
| Ti\RuyCu1−yOx series | 59.3 - 73.2 | Varies with Cu content | [3] |
Experimental Protocols
Protocol 1: Preparation of Ru(OH)₃ Electrodes by Electrodeposition
This protocol describes the deposition of a ruthenium hydroxide film onto a conductive substrate from a ruthenium chloride solution.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Conductive substrate (e.g., Fluorine-doped Tin Oxide (FTO) glass, glassy carbon, titanium foil)
-
Isopropyl alcohol (optional, for improved uniformity)[4]
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)
-
Nitrogen gas for deaeration
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the conductive substrate by sonication in a sequence of detergent, DI water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate under a stream of nitrogen.
-
For some substrates, an etching step (e.g., with boiling oxalic acid for titanium) may be performed to enhance adhesion.
-
-
Electrolyte Preparation:
-
Prepare a 0.01 M to 0.1 M aqueous solution of RuCl₃·xH₂O in DI water.
-
Adjust the pH of the solution to a range of 1.0 to 2.5 using HCl.
-
For improved film uniformity, isopropyl alcohol can be added to the solution (e.g., 5% by volume)[4].
-
Deaerate the electrolyte by bubbling with nitrogen gas for at least 30 minutes prior to electrodeposition to remove dissolved oxygen.
-
-
Electrodeposition:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the deaerated electrolyte.
-
Perform electrodeposition galvanostatically (constant current) or potentiostatically (constant potential).
-
Galvanostatic method: Apply a constant cathodic current density in the range of 1 to 50 mA/cm². The deposition time will determine the film thickness.
-
Potentiostatic method: Apply a constant cathodic potential. The optimal potential should be determined experimentally but is typically in the range where ruthenium deposition and hydrogen evolution occur.
-
-
The deposition can also be performed using cyclic voltammetry by cycling the potential between appropriate limits.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the electrode with DI water to remove any residual electrolyte.
-
Dry the electrode in a desiccator or under a gentle stream of nitrogen.
-
A subsequent aging step in an alkaline solution (e.g., 0.1 M NaOH) can be performed to ensure complete conversion to Ru(OH)₃.
-
Protocol 2: Preparation of Ru(OH)₃ Electrodes by Sol-Gel Method
This protocol details the synthesis of a ruthenium hydroxide sol, which is then coated onto a substrate to form the electrode.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or Ruthenium(III) acetylacetonate [Ru(acac)₃][5]
-
Ethanol or other suitable solvent
-
Hydrolyzing agent (e.g., tetramethylammonium hydroxide (TMAH) or ammonia solution)[5]
-
Conductive substrate (e.g., FTO glass, titanium foil)
-
Spin coater or dip coater
-
Furnace or oven
Procedure:
-
Sol Preparation:
-
Dissolve the ruthenium precursor (e.g., RuCl₃·xH₂O or Ru(acac)₃) in a suitable solvent such as ethanol to form a solution of desired concentration (e.g., 0.1 M). Stir the solution for 1-2 hours to ensure complete dissolution[6].
-
Slowly add a hydrolyzing agent (e.g., a solution of TMAH in methanol or an aqueous ammonia solution) dropwise to the ruthenium precursor solution while stirring vigorously. This will initiate the hydrolysis and condensation reactions, leading to the formation of a sol. The solution will become more viscous as the gel forms[5].
-
-
Substrate Coating:
-
Apply the prepared sol onto a clean, pre-treated conductive substrate. This can be done using various techniques:
-
Spin Coating: Dispense the sol onto the center of the substrate and spin at a controlled speed to achieve a uniform film.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed.
-
Drop Casting: Drop a specific volume of the sol onto the substrate and allow it to spread and dry.
-
-
-
Drying and Annealing:
-
Dry the coated substrate in an oven at a relatively low temperature (e.g., 80-100 °C) to evaporate the solvent.
-
To obtain amorphous Ru(OH)₃, a low-temperature annealing step (e.g., 150-250 °C) in air is typically performed. Higher annealing temperatures may lead to the formation of crystalline RuO₂. The optimal annealing temperature and duration should be determined based on the desired material properties.
-
-
Electrode Finalization:
-
After cooling to room temperature, the electrode is ready for electrochemical characterization.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the preparation of Ru(OH)₃ electrodes using the described methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mixed Oxide Electrodes Based on Ruthenium and Copper: Electrochemical Properties as a Function of the Composition and Method of Manufacture [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sol-Gel Process for Making Pt-Ru Fuel-Cell Catalysts - Tech Briefs [techbriefs.com]
- 6. Sol–Gel Synthesis of Ruthenium Oxide Nanowires To Enhance Methanol Oxidation in Supported Platinum Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ruthenium(III) Hydroxide in the Selective Oxidation of Amines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the application of ruthenium(III) hydroxide (Ru(OH)₃) and its supported forms, particularly Ru(OH)x/Al₂O₃, as highly effective catalysts for the selective aerobic oxidation of primary and secondary amines. These catalysts offer an environmentally benign and efficient pathway to valuable chemical intermediates such as nitriles and imines, utilizing molecular oxygen or air as the terminal oxidant. This note includes detailed experimental protocols, quantitative data on catalyst performance, and a proposed reaction mechanism.
Introduction
The selective oxidation of amines is a fundamental transformation in organic synthesis, yielding nitriles and imines that are crucial building blocks for pharmaceuticals, agrochemicals, and functional materials. Traditional methods for these oxidations often rely on stoichiometric amounts of hazardous and expensive oxidants, leading to significant waste generation. The development of catalytic systems that utilize green oxidants like molecular oxygen is a key goal in sustainable chemistry. Ruthenium-based catalysts, and specifically ruthenium hydroxide species, have emerged as powerful tools for these transformations, demonstrating high activity and selectivity under mild reaction conditions. Supported ruthenium hydroxide catalysts, such as Ru(OH)x/Al₂O₃, combine the catalytic prowess of the ruthenium species with the practical advantages of heterogeneous catalysis, including ease of separation and recyclability.
Catalyst Characterization and Preparation
The active catalytic species is often described as a hydrated ruthenium oxide or ruthenium hydroxide, denoted as Ru(OH)x. When supported on materials like alumina (Al₂O₃), the catalyst exhibits high dispersion and stability.
Characterization of Ru(OH)x/Al₂O₃:
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to identify the oxidation state and chemical environment of the ruthenium species on the support.
-
Transmission Electron Microscopy (TEM): Provides information on the morphology and particle size distribution of the ruthenium species on the alumina support.
-
X-ray Diffraction (XRD): Helps to determine the crystalline structure of the support and the ruthenium species.
Protocol for Catalyst Preparation: Ru(OH)x/Al₂O₃
This protocol describes a general method for the preparation of a supported ruthenium hydroxide catalyst on alumina.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) or Ruthenium(III) acetylacetonate (Ru(acac)₃)
-
γ-Alumina (γ-Al₂O₃)
-
Toluene (or other suitable solvent)
-
Deionized water
Procedure:
-
Support Pre-treatment: The γ-Al₂O₃ support is calcined in air at a high temperature (e.g., 400 °C) for several hours to remove any adsorbed impurities and water.
-
Impregnation: A solution of the ruthenium precursor (e.g., RuCl₃·nH₂O or Ru(acac)₃) in a suitable solvent (e.g., water or toluene) is prepared. The pre-treated γ-Al₂O₃ is then added to this solution. The mixture is stirred or agitated to ensure uniform impregnation of the ruthenium precursor onto the support.
-
Drying: The solvent is removed under reduced pressure or by gentle heating. The impregnated support is then dried in an oven (e.g., at 110 °C) overnight to remove the remaining solvent.
-
Calcination/Activation (Optional): In some preparations, a subsequent calcination step in air or an inert atmosphere is performed to convert the precursor to the active ruthenium hydroxide/oxide species.
Application in Selective Amine Oxidation
Ru(OH)x/Al₂O₃ has proven to be a versatile and efficient catalyst for the aerobic oxidation of a wide range of primary and secondary amines.
Selective Oxidation of Primary Amines to Nitriles
Primary amines are selectively converted to the corresponding nitriles in high yields using Ru(OH)x/Al₂O₃ as a catalyst and molecular oxygen or air as the oxidant.[1]
Table 1: Selective Oxidation of Primary Amines to Nitriles using Ru/Al₂O₃ Catalyst
| Entry | Substrate | Product | Yield (%) | Reaction Conditions |
| 1 | 4-Methylbenzylamine | 4-Methylbenzonitrile | 93 | Toluene, 100 °C, O₂ (1 atm), 1 h |
| 2 | Benzylamine | Benzonitrile | >99 | Toluene, 100 °C, O₂ (1 atm), 24 h[2] |
| 3 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | High | Toluene, O₂, heat |
| 4 | 1-Octylamine | Octanenitrile | High | Toluene, O₂, heat |
| 5 | Cinnamylamine | Cinnamonitrile | High | Toluene, O₂, heat |
Note: "High" yield indicates yields generally above 80-90% as reported in the literature, though specific quantitative data for every substrate is not always provided in the initial search results.
Selective Oxidation of Secondary Amines to Imines
Secondary amines are efficiently oxidized to their corresponding imines. This transformation is valuable for the synthesis of various nitrogen-containing heterocycles.
Table 2: Selective Oxidation of Secondary Amines to Imines using Ru-based Catalysts
| Entry | Substrate | Product | Yield (%) | Catalyst System | Reaction Conditions |
| 1 | Dibenzylamine | N-Benzylidenebenzylamine | High | Ru/Al₂O₃ | Toluene, O₂, heat[1] |
| 2 | Indoline | Indole | 95 | Ru(OH)x/Al₂O₃ (in flow) | Toluene, O₂, heat[3] |
| 3 | N-Methylbenzylamine | N-Benzylidenemethylamine | High | Ru-based complex | O₂, heat |
Experimental Protocols
General Protocol for the Aerobic Oxidation of a Primary Amine
This protocol provides a representative procedure for the selective oxidation of benzylamine to benzonitrile.
Materials:
-
Benzylamine
-
Ru(OH)x/Al₂O₃ catalyst
-
Toluene (anhydrous)
-
Oxygen gas (balloon or cylinder)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
A round-bottom flask is charged with the Ru(OH)x/Al₂O₃ catalyst (e.g., 1-5 mol% Ru loading).
-
Anhydrous toluene is added to the flask, followed by the benzylamine substrate.
-
The flask is equipped with a condenser and an oxygen-filled balloon (or connected to an oxygen supply).
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The heterogeneous catalyst is separated by filtration and can be washed with a solvent and dried for reuse.
-
The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography or distillation to afford the pure benzonitrile.
Proposed Reaction Mechanism and Visualization
The proposed mechanism for the aerobic oxidation of primary amines catalyzed by Ru(OH)x/Al₂O₃ involves the formation of a ruthenium-amide intermediate.[1]
Figure 1: Proposed mechanism for the selective oxidation of a primary amine to a nitrile catalyzed by Ru(OH)x/Al₂O₃.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the catalytic oxidation of amines using a heterogeneous Ru(OH)x/Al₂O₃ catalyst.
Figure 2: General experimental workflow for the heterogeneous catalytic oxidation of amines.
Conclusion
Ruthenium(III) hydroxide, particularly when supported on materials like alumina, serves as a highly efficient and selective catalyst for the aerobic oxidation of primary and secondary amines. This catalytic system offers a green and practical alternative to traditional oxidation methods, providing access to valuable nitriles and imines. The ease of catalyst preparation, operational simplicity, and potential for catalyst recycling make it an attractive methodology for both academic research and industrial applications in the fields of fine chemical synthesis and drug development. Further research into optimizing the catalyst structure and reaction conditions can be expected to expand the scope and utility of this powerful catalytic system.
References
Application Notes and Protocols for Hydrothermal Synthesis of Ru(OH)₃ Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium (III) hydroxide, Ru(OH)₃, and its hydrated oxide form, hydrous ruthenium oxide (RuO₂·xH₂O), have garnered significant attention in various scientific and technological fields. These materials exhibit remarkable properties, including high electrical conductivity, excellent pseudocapacitive behavior, and catalytic activity.[1][2] The beneficial attributes of ruthenium-based compounds, such as variable oxidation states and lower toxicity compared to other heavy metals, make them promising candidates for applications in catalysis, energy storage, and even medicine.[3] Hydrothermal synthesis offers a versatile and straightforward method for producing Ru(OH)₃ nanostructures with controlled morphology and size, which is crucial for optimizing their performance in various applications.[4][5][6] This document provides detailed protocols for the hydrothermal synthesis of Ru(OH)₃ nanostructures and highlights their key applications.
Experimental Protocols
Protocol 1: Basic Hydrothermal Synthesis of Ru(OH)₃ Nanoparticles
This protocol outlines a general procedure for the synthesis of ruthenium hydroxide nanoparticles.
Materials:
-
Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of RuCl₃·xH₂O in DI water to form a homogenous solution.
-
pH Adjustment: Slowly add a solution of NaOH or NH₄OH dropwise to the ruthenium chloride solution while stirring vigorously until the pH reaches a desired value (e.g., pH 10).[7] The formation of a precipitate, Ru(OH)₃, will be observed.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a set duration (e.g., 24 hours).[6]
-
Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.[7][8]
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-120°C) for several hours to obtain the Ru(OH)₃ nanostructures.[7][8]
Protocol 2: Synthesis of Ru(OH)₃ Nanostructures on a Support Material (e.g., Graphene)
This protocol describes the in-situ synthesis of Ru(OH)₃ nanoparticles on a support material to create a nanocomposite.
Materials:
-
Graphene oxide (GO) or other support material
-
Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)
-
DI water
-
Reducing agent (optional, e.g., hydrazine hydrate)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Support Dispersion: Disperse a specific amount of the support material (e.g., GO) in DI water through ultrasonication to obtain a uniform suspension.
-
Precursor Addition: Add the RuCl₃·xH₂O solution to the support material suspension and stir for a period to ensure good mixing and adsorption.
-
Hydrothermal Synthesis: Transfer the mixture to a Teflon-lined stainless-steel autoclave. If a reduction of GO to graphene is desired simultaneously, a reducing agent can be added at this stage.
-
Heating: Seal the autoclave and heat it at a specific temperature (e.g., 180°C) for a defined time (e.g., 12-24 hours).
-
Product Collection: After cooling, filter the resulting nanocomposite and wash it thoroughly with DI water and ethanol.
-
Drying: Dry the product in a vacuum oven.
Data Presentation
The properties of hydrothermally synthesized Ru(OH)₃ nanostructures are highly dependent on the synthesis parameters. The following table summarizes some key quantitative data from the literature.
| Precursor | Synthesis Temperature (°C) | Synthesis Time (h) | Resulting Nanostructure | Size (nm) | Application | Key Finding |
| RuCl₃·xH₂O | 180 | 24 | Crystalline RuO₂ nanoparticles | 2.6 (mean diameter) | Supercapacitors | Uniform nanoparticles with good electrochemical performance.[6] |
| RuCl₃·xH₂O | 180 | - | Hexagonal shaped nanocrystals | 1-20 | Not specified | The reducing agent (sodium citrate) influences the shape and size.[5] |
| RuCl₃·xH₂O | 180 | - | Spherical nanoparticles | 3-5 | Not specified | The reducing agent (ascorbic acid) leads to smaller, spherical nanoparticles.[5] |
| RuCl₃·xH₂O | 200 | - | Metastable Ru(V) oxides | - | Catalysis, Magnetics | Hydrothermal synthesis allows access to unusual oxidation states.[4] |
Visualizations
Experimental Workflow
Caption: Hydrothermal synthesis workflow for Ru(OH)3.
Influence of Synthesis Parameters
Caption: Key synthesis parameters and their effects.
Applications
Supercapacitors
Hydrous ruthenium oxide is a well-known pseudocapacitive material due to its high theoretical specific capacitance, good electrical conductivity, and fast redox kinetics.[1] Nanostructured Ru(OH)₃, often in the form of hydrous RuO₂, can be used as an electrode material in supercapacitors.[8][9] The high surface area and porous nature of the hydrothermally synthesized nanostructures facilitate efficient ion diffusion and charge storage, leading to high specific capacitance and power density.[2][9] For instance, hydrous RuO₂ nanoparticles anchored to graphene and carbon nanotube hybrid foam have demonstrated exceptional capacitive ability.[8]
Catalysis
Ruthenium-based materials are versatile catalysts for various chemical reactions. Ru(OH)₃ nanostructures can be used as catalyst precursors or as catalysts themselves. For example, magnetic silica-supported ruthenium hydroxide nanoparticles have been shown to be effective catalysts for the aqueous hydration of nitriles to amides.[7] The high surface-to-volume ratio of the nanostructures provides a large number of active sites for catalysis. Furthermore, ruthenium nanoparticles derived from hydroxide precursors are active in processes like the Fischer-Tropsch synthesis and the reduction of nitrogen oxides.[10]
Drug Delivery
While the direct application of hydrothermally synthesized Ru(OH)₃ in drug delivery is an emerging area, ruthenium complexes, in general, are being extensively investigated as anticancer agents.[3] They exhibit lower toxicity compared to platinum-based drugs and can be designed to target cancer cells selectively.[3] Nanostructured materials functionalized with ruthenium complexes can serve as efficient drug delivery systems.[3][11] The hydrothermal synthesis method provides a pathway to produce biocompatible nanocarriers that could be loaded with therapeutic ruthenium compounds. The ability to control the size and surface chemistry of the nanoparticles is crucial for their pharmacokinetic behavior and targeting efficiency in vivo.[12] Further research is needed to fully explore the potential of hydrothermally synthesized Ru(OH)₃ nanostructures in this domain.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the nanostructured materials functionalized with ruthenium complexes for targeted drug delivery to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diamond.ac.uk [diamond.ac.uk]
- 5. High-Yielding Green Hydrothermal Synthesis of Ruthenium Nanoparticles and Their Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Hydrous Ruthenium Oxide Nanoparticles Anchored to Graphene and Carbon Nanotube Hybrid Foam for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A dual-targeting ruthenium nanodrug that inhibits primary tumor growth and lung metastasis via the PARP/ATM pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruthenium(III) Hydroxide as a Precursor for Ruthenium Oxide (RuO₂) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(IV) oxide (RuO₂) is a highly versatile transition metal oxide with remarkable properties, including high thermal and chemical stability, low resistivity, and excellent electrocatalytic activity.[1] These characteristics make it a valuable material in a wide range of applications, including as a catalyst in various chemical reactions, as an electrode material in supercapacitors and fuel cells, and in the fabrication of resistors and integrated circuits.[1][2] The synthesis method and the choice of precursor significantly influence the final properties of the RuO₂ nanomaterials, such as particle size, shape, and crystal structure.[1] Ruthenium(III) hydroxide, Ru(OH)₃, is a common and effective precursor for the synthesis of RuO₂ due to its straightforward conversion to the oxide form through thermal decomposition. This document provides detailed application notes and protocols for the synthesis of RuO₂ using Ru(OH)₃ as a precursor.
Synthesis Methods Overview
Several methods have been developed to synthesize RuO₂ from ruthenium precursors. The most common approaches involving Ru(OH)₃ as an intermediate or starting material include precipitation followed by calcination, sol-gel synthesis, and ion-exchange methods. The choice of method can be tailored to achieve desired material properties.
Key Synthesis Parameters
The following table summarizes key quantitative data from various synthesis protocols for RuO₂.
| Parameter | Precipitation & Calcination | Sol-Gel | Ion-Exchange | Hydrothermal |
| Precursor | RuCl₃·xH₂O | RuCl₃·xH₂O, Ru(OEt)₃ | RuCl₃·xH₂O | RuCl₃·xH₂O |
| Precipitating Agent | NaOH, NH₄OH | - | Anion Exchange Resin (OH⁻ form) | - |
| pH | ~8[1], ~7.5[3] | 0.4 - 4.5[3] | - | - |
| Solvent | Water | Ethanol[4], Propanol | Water | Water |
| Reaction Temperature | 80 °C[1], 75 °C[5] | Room Temperature | Room Temperature | - |
| Reaction Time | 1 hour[1], 2 hours[5] | 1-2 hours[4] | - | - |
| Calcination Temp. | 350 °C[6], 650 °C[5], 950 °C[1] | 100 - 400 °C[3], 600 °C[4] | 350 °C[6] | - |
| Heating Rate | 5 °C/min[6] | - | 5 °C/min[6] | - |
| Resulting Material | Nanoparticles (50 nm)[1], Nanorods[5] | Nanowires (128 nm diameter)[4] | Nanoparticles[6] | Nanosheets[7] |
| Crystalline Phase | Tetragonal[1] | Tetragonal[4] | Rutile[6] | Cubic[7] |
Experimental Protocols
Protocol 1: Synthesis of RuO₂ Nanoparticles via Precipitation and Calcination
This protocol describes a common method to synthesize RuO₂ nanoparticles by precipitating Ru(OH)₃ from a RuCl₃ solution, followed by thermal decomposition.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stir plate
-
pH meter
-
Centrifuge
-
Oven
-
Tube furnace
Procedure:
-
Dissolve a known amount of RuCl₃·xH₂O in deionized water to create a solution of the desired concentration (e.g., 0.28 g in an appropriate amount of water).[1]
-
While stirring the solution, slowly add a 1.5 M solution of NaOH dropwise until the pH of the solution reaches approximately 8.[1] This will cause a precipitate of Ru(OH)₃ to form.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour with constant stirring.[1]
-
Allow the reaction to cool to room temperature.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃) and has a neutral pH.[1]
-
Wash the precipitate several times with ethanol.[1]
-
Dry the resulting solid in an oven at 100 °C for 3 hours.[1] This yields amorphous Ru(OH)₃.
-
Calcination: Place the dried powder in a tube furnace and heat it to the desired temperature (e.g., 350 °C to 950 °C) in an air atmosphere to form crystalline RuO₂.[1][6] The calcination step converts the amorphous Ru(OH)₃ into RuO₂.[5]
Figure 1: General workflow for RuO₂ synthesis via precipitation and calcination.
Protocol 2: Synthesis of RuO₂ Nanoparticles via Ion-Exchange
This method utilizes an anion exchange resin to facilitate the formation of hydrous ruthenium oxide, which is then calcined.[6]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Anion exchange resin (e.g., Amberlite IRA910) in chloride form
-
Deionized water
Equipment:
-
Chromatography column
-
Peristaltic pump
-
Conical flask
-
Oven
-
Tube furnace
Procedure:
-
Prepare the anion exchange resin in its hydroxide form by treating the chloride form with a NaOH solution and then washing thoroughly with deionized water.
-
Pack the hydroxide-form resin into a chromatography column.
-
Prepare a 0.010 mol L⁻¹ aqueous solution of RuCl₃.[6]
-
Pass the RuCl₃ solution through the resin-packed column at a flow rate of 1 ml/min.[6] The contact between the RuCl₃ solution and the OH⁻ form of the resin leads to the formation of Ru(OH)₃, which is unstable and oxidizes to hydrous RuO₂ (H-RuO₂).[6]
-
Collect the contents at the outlet of the column.
-
Dry a portion of the collected material at 80 °C to obtain H-RuO₂ nanoparticles.[6]
-
Calcination: Calcine the dried H-RuO₂ at 350 °C with a heating rate of 5 °C/min under an air atmosphere to obtain crystalline RuO₂ (C-RuO₂).[6]
Figure 2: Workflow for RuO₂ synthesis using the ion-exchange method.
Applications in Research and Development
RuO₂ synthesized from Ru(OH)₃ precursors has a wide array of applications relevant to researchers and drug development professionals.
-
Catalysis: RuO₂ is a robust catalyst for various oxidation reactions.[1] Its high surface area and partially ordered structure contribute to its high catalytic activity for the oxidation of CO to CO₂ at relatively low temperatures.[1] It is also an effective co-catalyst for overall water splitting.[1] In the context of drug development, RuO₂ nanoparticles can be explored as catalysts for the synthesis of complex organic molecules and pharmaceutical intermediates.
-
Electrocatalysis: RuO₂ is a widely used electrocatalyst for the oxygen evolution reaction (OER) in water electrolysis cells.[6] The electrocatalytic activity, selectivity, and stability of RuO₂ catalysts are dependent on the synthesis method.[6]
-
Supercapacitors: Due to its high capacitance at low resistance, RuO₂ is a promising material for high-energy, high-power supercapacitors.[1] Hydrous ruthenium oxide, in particular, exhibits very high specific capacitance.[8]
-
Drug Delivery and Imaging: While not a primary focus of the provided search results, the development of well-defined metal oxide nanoparticles opens avenues for their exploration in biomedical applications. Surface functionalization of RuO₂ nanoparticles could enable their use as carriers for targeted drug delivery or as contrast agents in bioimaging, leveraging ruthenium's unique properties. Further research in this area is warranted.
Conclusion
The use of Ru(OH)₃ as a precursor provides a versatile and controllable route to synthesize RuO₂ with tailored properties. By carefully controlling parameters such as pH, temperature, and calcination conditions, researchers can produce RuO₂ nanomaterials suitable for a wide range of applications in catalysis, energy storage, and potentially in the pharmaceutical sciences. The protocols and data presented in these application notes serve as a valuable resource for scientists and researchers working in these fields.
References
- 1. ijnnonline.net [ijnnonline.net]
- 2. Ruthenium(IV) oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Green Synthesis and Modification of RuO2 Materials for the Oxygen Evolution Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ruthenium(III) Hydroxide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of Ruthenium(III) Hydroxide (Ru(OH)₃) nanoparticles during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues leading to nanoparticle agglomeration during your experiments.
Issue: Significant Agglomeration or Precipitation Observed in the Final Product
Possible Cause 1: Incorrect pH Level The pH of the reaction medium is a critical factor that governs both the hydrolysis of the Ru³⁺ precursor to Ru(OH)₃ and the surface charge of the nanoparticles, which dictates their electrostatic stability.[1][2] At a pH near the isoelectric point, nanoparticles have a neutral surface charge, leading to a loss of electrostatic repulsion and subsequent agglomeration.[2][3]
Solution:
-
Verify and Optimize pH: The optimal pH for Ru(OH)₃ nanoparticle synthesis is often basic, with a pH of 9 being reported as preferable to reduce aggregation. As the pH increases from acidic to basic, Ru(OH)₃ is generated by the hydrolysis of Ru³⁺. However, excessively high pH can also lead to increased particle size and aggregation.
-
Monitor pH Throughout: Ensure the pH is stable throughout the reaction. The addition of reagents like sodium borohydride can increase the pH, potentially causing precipitation if not controlled.[4]
Possible Cause 2: Ineffective or Insufficient Stabilizer/Capping Agent Capping agents or stabilizers are crucial for preventing agglomeration by providing either electrostatic repulsion or steric hindrance between particles.[5][6][7] Insufficient concentration or an inappropriate choice of stabilizer for the solvent system can lead to uncontrolled particle growth and aggregation.[8]
Solution:
-
Select an Appropriate Stabilizer: Common stabilizers for ruthenium nanoparticles include surfactants like Sodium Dodecyl Sulfate (SDS) and polymers like Polyvinylpyrrolidone (PVP).[8][9] Biopolymers such as Hydroxyethyl Cellulose (HEC) can also act as both a reducing and stabilizing agent.[10]
-
Optimize Stabilizer Concentration: The molar ratio of the stabilizer to the ruthenium precursor is critical. For instance, with SDS, a molar ratio of [Ru]:[SDS] of 1:100 was found to yield low aggregation, while higher ratios led to increased aggregation due to higher viscosity.
-
Ensure Proper Dissolution: Confirm that the stabilizer is fully dissolved in the solvent before the addition of the ruthenium precursor.
Possible Cause 3: Suboptimal Reaction Temperature Temperature influences the kinetics of nucleation and growth.[4] While higher temperatures can sometimes lead to smaller nanoparticles, they can also accelerate agglomeration if stabilization is inadequate.[4][5] Conversely, lower temperatures might slow the formation of nucleation centers, resulting in larger particles.[4]
Solution:
-
Control Temperature Precisely: Maintain a stable and uniform temperature throughout the synthesis. For polyol-based methods, reaction temperatures between 140°C and 180°C have been used, with higher temperatures generally leading to smaller nanoparticles.[4]
-
Investigate Temperature Profile: Experiment with different temperature settings to find the optimal balance between nucleation, growth, and stability for your specific protocol.
// Nodes problem [label="Problem:\nSignificant Agglomeration Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
check_ph [label="1. Analyze pH", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_issue [label="Is pH at Isoelectric Point\nor Outside Optimal Range?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; adjust_ph [label="Action:\nAdjust pH to Optimal Range\n(e.g., pH 9 for some methods)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
check_stabilizer [label="2. Review Stabilizer", fillcolor="#F1F3F4", fontcolor="#202124"]; stabilizer_issue [label="Is Stabilizer Concentration\nToo Low/High or Ineffective?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; adjust_stabilizer [label="Action:\nOptimize Stabilizer/Precursor Ratio\nor Select a Different Stabilizer", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
check_temp [label="3. Evaluate Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_issue [label="Is Temperature Causing\nRapid, Uncontrolled Growth?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; adjust_temp [label="Action:\nModify and Stabilize\nReaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
check_mixing [label="4. Assess Mixing", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing_issue [label="Is Mixing Too Slow,\nCausing Localized High Concentrations?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; adjust_mixing [label="Action:\nIncrease Stirring Rate or\nUse Flow Reactor for Fast Mixing", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
success [label="Result:\nStable, Monodisperse Nanoparticles", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges problem -> check_ph; check_ph -> ph_issue; ph_issue -> adjust_ph [label="Yes"]; adjust_ph -> success;
problem -> check_stabilizer; check_stabilizer -> stabilizer_issue; stabilizer_issue -> adjust_stabilizer [label="Yes"]; adjust_stabilizer -> success;
problem -> check_temp; check_temp -> temp_issue; temp_issue -> adjust_temp [label="Yes"]; adjust_temp -> success;
problem -> check_mixing; check_mixing -> mixing_issue; mixing_issue -> adjust_mixing [label="Yes"]; adjust_mixing -> success;
ph_issue -> check_stabilizer [label="No"]; stabilizer_issue -> check_temp [label="No"]; temp_issue -> check_mixing [label="No"]; mixing_issue -> success [label="No, consult literature\nfor other factors"]; } caption: A logical workflow for diagnosing and resolving nanoparticle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a capping agent and how do I choose one?
A capping agent is a molecule that binds to the surface of nanoparticles to prevent their over-growth and aggregation.[5][6] They provide stability through two main mechanisms:
-
Electrostatic Stabilization: The agent imparts a surface charge to the nanoparticles, causing them to repel each other. This is highly dependent on the pH of the medium.[1][2]
-
Steric Hindrance: The agent consists of long molecular chains (like polymers) that physically prevent the nanoparticles from coming into close contact.[7]
The choice of capping agent depends on your synthesis method and intended application. For aqueous synthesis, water-soluble polymers like PVP or surfactants like SDS are common choices.[8][9] For organic solvents, ligands such as alkylamines or thioethers may be used.[11]
Q2: How does the choice of ruthenium precursor affect the synthesis?
Different ruthenium precursors can influence the reaction. Ruthenium(III) chloride (RuCl₃) is a very common precursor.[4][8][12] Other precursors like ruthenium nitrosyl nitrate (Ru(NO)(NO₃)₃) have been used in continuous flow synthesis methods, where the formation of a stable intermediate ruthenium nitrite complex can help avoid unwanted metal oxide precipitation.[13][14] The choice of precursor may require adjustments to other parameters like pH and the choice of reducing agent.
Q3: Can the mixing speed influence agglomeration?
Yes. Fast and efficient mixing of reactants is crucial, especially in reactions with fast kinetics.[13][14] Slow mixing can create localized areas of high precursor concentration, leading to inhomogeneous nucleation and promoting the growth of larger, aggregated particles. For rapid reactions, specialized equipment like flow reactors can be used to achieve fast mixing (e.g., <50 ms) and more uniform nanoparticle formation.[13]
Quantitative Data
The following tables summarize quantitative data from literature on the effect of key parameters on nanoparticle size and stability.
Table 1: Effect of pH on Ruthenium Nanoparticle Size This data is for Ru⁰ nanoparticles synthesized from Ru(OH)₃, but illustrates the critical influence of pH on particle size.
| pH | Average Nanoparticle Size (nm) | Observation | Reference |
| 8 | 30 ± 2 | Aggregation observed | |
| 9 | 25 ± 2 | Preferred pH for synthesis, less aggregation | |
| >9 | >40 | Increased particle size and aggregation |
Table 2: Effect of Stabilizer (SDS) Concentration on Aggregation Synthesis performed at a constant pH of 9.
| Molar Ratio ([Ru]:[SDS]) | Observation | Reference |
| 1:25 | Some aggregation | |
| 1:50 | Less aggregation | |
| 1:100 | Low aggregation | |
| >1:100 | Increased aggregation |
Experimental Protocols
Protocol 1: Synthesis of Ru(OH)₃ Nanoparticles via Chemical Co-Precipitation with SDS Stabilizer
This protocol is adapted from methods described for the synthesis of ruthenium nanoparticles where Ru(OH)₃ is an intermediate.[9]
Materials:
-
Ruthenium(III) chloride (RuCl₃·nH₂O)
-
Sodium dodecyl sulfate (SDS)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare Solutions:
-
Prepare a 0.2 mM aqueous solution of RuCl₃.
-
Prepare a separate aqueous solution of SDS. The concentration should be calculated to achieve the desired [Ru]:[SDS] molar ratio (e.g., 1:100).
-
-
Mixing:
-
In a reaction vessel, add the SDS solution to the RuCl₃ solution under vigorous and constant stirring.
-
-
pH Adjustment:
-
Slowly add a dilute solution of NaOH or NH₄OH dropwise to the mixture while continuously monitoring the pH with a calibrated meter.
-
Adjust the pH to the target value (e.g., pH 9.0) and allow it to stabilize. The formation of a brownish precipitate indicates the formation of Ru(OH)₃.
-
-
Aging/Reaction:
-
Allow the reaction to stir at a constant temperature (e.g., room temperature) for a set period (e.g., 2-4 hours) to ensure complete hydrolysis and stabilization.
-
-
Purification:
-
Collect the synthesized Ru(OH)₃ nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water and then with ethanol to remove excess reactants and stabilizer.
-
Dry the final product under vacuum.
-
Protocol 2: Polyol Synthesis of Ruthenium Nanoparticles
This method uses a polyol (like ethylene glycol) as both the solvent and a mild reducing agent, often in the presence of a stabilizer. The initial step involves the formation of ruthenium hydroxide species.[4][15]
Materials:
-
Ruthenium(III) chloride (RuCl₃·H₂O)
-
Ethylene glycol
-
Poly(N-vinyl-2-pyrrolidone) (PVP, as stabilizer)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare Solution:
-
In a three-neck flask equipped with a condenser and thermometer, dissolve a calculated amount of PVP in ethylene glycol.
-
Add 0.1 mmol of RuCl₃·H₂O to the solution.[15]
-
-
pH Adjustment (Optional but Recommended):
-
For better control, a small amount of NaOH (e.g., 0.5 mmol) can be added to the mixture to facilitate the formation of hydroxide intermediates.[15]
-
-
Heating and Reaction:
-
Purification:
-
Cool the solution to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent like acetone.
-
Collect the nanoparticles by centrifugation.
-
Wash the product multiple times with ethanol to remove residual ethylene glycol and PVP.
-
Dry the final product under vacuum.
-
References
- 1. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Agglomeration of iron oxide nanoparticles: pH effect is stronger than amino acid acidity [inis.iaea.org]
- 4. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00585B [pubs.rsc.org]
- 14. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ru(OH)₃ Catalytic Activity Through Support Selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supported Ruthenium(III) hydroxide (Ru(OH)₃) catalysts. The information is designed to help overcome common experimental challenges and optimize catalytic performance by carefully selecting the support material.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and use of supported Ru(OH)₃ catalysts.
Issue 1: Low Catalytic Activity or Conversion
Question: My supported Ru(OH)₃ catalyst is showing lower than expected activity or conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low catalytic activity can stem from several factors related to the support and the overall catalyst preparation. Here’s a step-by-step guide to diagnose and resolve the issue:
-
1. Inappropriate Support Selection: The choice of support significantly influences the catalyst's performance. Different supports possess varying properties such as surface area, porosity, and acidity, which can impact the dispersion of Ru(OH)₃ and its interaction with the support.[1][2][3]
-
Recommendation: Review the literature for the most effective supports for your specific reaction. For instance, for CO₂ hydrogenation, supports like TiO₂, ZrO₂, and Al₂O₃ have shown high activity for Ru-based catalysts.[4] For hydrodeoxygenation of stearic acid, an acidic support like γ-Al₂O₃ may be more active than a basic one like MgO.[5]
-
-
2. Poor Dispersion of Ru(OH)₃: Agglomeration of ruthenium particles on the support surface leads to a reduced number of accessible active sites.
-
Recommendation: Optimize the impregnation or precipitation-deposition method. Ensure uniform wetting of the support and controlled drying and calcination steps. Characterization techniques like TEM can help visualize the dispersion of your catalyst particles.
-
-
3. Incomplete Reduction of Ruthenium Precursor: If your experimental protocol involves a reduction step to form metallic Ru nanoparticles from a precursor, incomplete reduction can lead to lower activity.
-
4. Catalyst Poisoning: Impurities in the reactants or solvent can adsorb onto the active sites, blocking them and reducing activity.[8][9]
-
Recommendation: Ensure the purity of all reactants and solvents. Pre-treatment of the feed stream to remove potential poisons like sulfur compounds may be necessary.
-
Issue 2: Poor Selectivity to the Desired Product
Question: My Ru(OH)₃ catalyst is active, but it's not producing the desired product with high selectivity. How can the support influence this?
Answer:
The support can play a crucial role in directing the reaction towards a specific product.
-
1. Support Acidity/Basicity: The acidic or basic nature of the support can influence the reaction pathway.[5][10]
-
Recommendation: Select a support with the appropriate acid-base properties for your desired transformation. For example, in the hydrodeoxygenation of stearic acid, Ru on an acidic γ-Al₂O₃ support favors alkane production, while a basic MgO support yields different product distributions.[5]
-
-
2. Metal-Support Interactions (MSI): Strong metal-support interactions can alter the electronic properties of the ruthenium species, thereby influencing selectivity.[11]
-
Recommendation: Consider supports known to exhibit strong interactions with ruthenium, such as TiO₂. The nature of these interactions can sometimes be tuned by adjusting the calcination and reduction temperatures.
-
Issue 3: Catalyst Deactivation Over Time
Question: The activity of my supported Ru(OH)₃ catalyst decreases significantly after a few runs. What causes this deactivation and how can I improve its stability?
Answer:
Catalyst deactivation is a common issue and can be caused by several mechanisms.[8][12][13]
-
1. Sintering: At high reaction temperatures, small ruthenium particles can agglomerate into larger ones, reducing the active surface area.[8][9]
-
Recommendation: Choose a support with high thermal stability.[3] Operating at the lowest effective temperature can also minimize sintering.
-
-
2. Leaching: The active ruthenium species may dissolve into the reaction medium, leading to a loss of catalytic sites.[3]
-
Recommendation: Ensure strong anchoring of the Ru(OH)₃ to the support. This can sometimes be improved by modifying the surface chemistry of the support or by choosing a support with which ruthenium has strong interactions.
-
-
3. Fouling: Deposition of byproducts or coke on the catalyst surface can block active sites.[8][9]
-
Recommendation: Optimizing reaction conditions (e.g., temperature, pressure, reactant ratios) can minimize the formation of fouling agents. Periodic regeneration of the catalyst may also be necessary.
-
-
4. Chemical Transformation of the Active Species: The active Ru(OH)₃ may be converted to a less active or inactive form under reaction conditions.
-
Recommendation: Characterize the spent catalyst using techniques like XPS to identify any changes in the oxidation state or chemical nature of the ruthenium. This can provide insights into the deactivation mechanism and help in designing more stable catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common supports for Ru(OH)₃ catalysts and what are their key features?
A1: The choice of support is critical for the performance of a heterogeneous catalyst.[2] Common supports include:
-
Alumina (Al₂O₃): Offers good thermal stability and can have acidic properties, which can be beneficial for certain reactions.[2][5]
-
Silica (SiO₂): Generally considered inert with a high surface area, providing good dispersion of the active phase.[2]
-
Activated Carbon: Provides a very high surface area, leading to high reaction rates, and is relatively inexpensive.[2] However, it can be prone to methanation in the presence of hydrogen at high temperatures.
-
Titania (TiO₂): Known for inducing strong metal-support interactions (SMSI), which can significantly enhance catalytic activity and selectivity.[14][15]
-
Zirconia (ZrO₂): Offers good thermal and chemical stability.
-
Cerium Oxide (CeO₂): Possesses redox properties that can participate in the catalytic cycle.
Q2: How do I choose the best support for my specific application?
A2: The ideal support depends on several factors:
-
Reaction Type: Consider the reaction mechanism and whether an acidic, basic, or inert support would be most beneficial.
-
Operating Conditions: The support must be stable under the reaction temperature and pressure.[3]
-
Desired Selectivity: The support can influence the product distribution.
-
Cost and Availability: For large-scale applications, the cost of the support material is an important consideration.[2]
A logical approach to support selection is outlined in the diagram below.
Q3: What is the "incipient wetness impregnation" method for preparing supported Ru(OH)₃ catalysts?
A3: Incipient wetness impregnation (also known as dry impregnation) is a common technique for synthesizing supported catalysts.[16][17] It involves dissolving the ruthenium precursor (e.g., RuCl₃·xH₂O) in a volume of solvent that is equal to the pore volume of the support material. This solution is then added to the support, and capillary action draws the solution into the pores. The catalyst is then dried and often calcined to decompose the precursor and anchor the active species to the support. This method allows for high loading of the active metal with minimal waste.[16][18]
Q4: How can I regenerate my deactivated supported Ru(OH)₃ catalyst?
A4: The regeneration procedure depends on the cause of deactivation:[8]
-
Fouling/Coking: The catalyst can often be regenerated by carefully burning off the deposited carbonaceous material in a controlled flow of air or oxygen at an elevated temperature.
-
Poisoning: If the poison is reversibly adsorbed, it may be removed by washing with a suitable solvent or by thermal treatment.
-
Sintering: Sintering is generally irreversible. In this case, the catalyst may need to be re-dispersed, which can be a complex process, or replaced.
Data Presentation
Table 1: Comparison of Support Materials for Ru-based Catalysts in CO₂ Hydrogenation
| Support | Catalyst | Reaction Temperature (°C) | CO₂ Conversion (%) | Methane Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| TiO₂ | 1 wt% Ru/TiO₂ | 190 | High | >95 | 5.7 | [4] |
| ZrO₂ | 1 wt% Ru/ZrO₂ | 190 | High | >95 | N/A | [4] |
| Al₂O₃ | 1 wt% Ru/Al₂O₃ | 190 | Moderate | >95 | N/A | [4] |
| CeO₂ | 1 wt% Ru/CeO₂ | 190 | Low | Lower | N/A | [4] |
| Carbon | 1 wt% Ru/C | 190 | Very Low | Low | N/A | [4] |
Table 2: Influence of Support Acidity on Ru-catalyzed Hydrodeoxygenation of Stearic Acid
| Support | Catalyst | Reaction Conditions | Alkane Yield (%) | Reference |
| γ-Al₂O₃ (Acidic) | Ru/γ-Al₂O₃ | 300 °C, 40 bar H₂, 1 h | 34.3 | [5] |
| MgO (Basic) | Ru/MgO | 300 °C, 40 bar H₂, 1 h | 8.0 | [5] |
Experimental Protocols
Protocol 1: Preparation of Supported Ru(OH)₃/Al₂O₃ Catalyst by Wet Impregnation
-
Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120 °C for 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of RuCl₃·xH₂O with a concentration calculated to achieve the desired Ru loading (e.g., 1 wt%).
-
Impregnation: Add the γ-Al₂O₃ support to the RuCl₃ solution. Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.
-
Precipitation: While stirring, slowly add a solution of NaOH (e.g., 1 M) dropwise until the pH of the slurry reaches approximately 7-8 to precipitate Ru(OH)₃ onto the support.
-
Aging: Continue stirring the slurry at room temperature for another 4 hours.
-
Washing: Filter the solid catalyst and wash it thoroughly with deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Drying: Dry the catalyst in an oven at 100 °C overnight.
Protocol 2: Characterization by Temperature-Programmed Reduction (TPR)
-
Sample Preparation: Place a known amount of the calcined catalyst in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample in a flow of an inert gas (e.g., Ar or N₂) to a specific temperature (e.g., 300 °C) to remove any adsorbed impurities and water. Then, cool down to room temperature.
-
Reduction: Switch the gas flow to a reducing gas mixture (e.g., 5% H₂ in Ar) at a constant flow rate.
-
Temperature Program: Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
Detection: Monitor the H₂ concentration in the effluent gas using a thermal conductivity detector (TCD). The consumption of H₂ as a function of temperature provides the TPR profile, indicating the reduction temperatures of the ruthenium species.[6][7][19]
Visualizations
References
- 1. globalspec.com [globalspec.com]
- 2. accreditedcatalysts.com [accreditedcatalysts.com]
- 3. Catalyst support - Wikipedia [en.wikipedia.org]
- 4. CO 2 hydrogenation on ruthenium: comparative study of catalyst supports - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00469H [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. azom.com [azom.com]
- 7. Temperature Programmed Reduction | TPR | Applications [hidenanalytical.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. mingxupu.com [mingxupu.com]
- 10. Effect of acidity and ruthenium species on catalytic performance of ruthenium catalysts for acetylene hydrochlorination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Strong metal‒support interaction modulates catalytic activity of Ru nanoparticles on Gd2O3 for efficient ammonia decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. api.pageplace.de [api.pageplace.de]
troubleshooting poor performance of Ru(OH)3 in electrocatalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the electrocatalytic application of Ruthenium(III) hydroxide (Ru(OH)₃).
Frequently Asked Questions (FAQs)
Q1: My Ru(OH)₃ catalyst is showing low or no electrocatalytic activity. What are the common causes?
A1: Poor performance of Ru(OH)₃ electrocatalysts can stem from several factors:
-
Improper Catalyst Synthesis: The synthesis method significantly impacts the material's properties. Incomplete hydrolysis or the presence of impurities can lead to a poorly active catalyst.
-
Incorrect Electrode Preparation: Non-uniform catalyst coating, poor adhesion to the substrate, or the use of inappropriate binder materials can hinder electron transfer and catalyst utilization.
-
Suboptimal Experimental Conditions: The pH of the electrolyte, the applied potential window, and the presence of contaminants can all negatively affect the catalyst's performance.
-
Catalyst Deactivation: Ru(OH)₃ can be prone to deactivation through oxidation to higher valence states (like RuO₂) or dissolution, especially under harsh acidic conditions and high oxidative potentials.[1][2]
-
Mass Transport Limitations: Inadequate stirring or low reactant concentration can limit the reaction rate, making the catalyst appear inactive.
Q2: How can I confirm the successful synthesis of Ru(OH)₃?
A2: Characterization techniques are crucial to verify the synthesis of Ru(OH)₃. Recommended methods include:
-
X-ray Diffraction (XRD): To confirm the amorphous or crystalline nature of your material. Amorphous Ru(OH)₃ is often reported to be highly active.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of Ruthenium and confirm the presence of hydroxide groups.[1]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of your catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the vibrational modes corresponding to Ru-O and O-H bonds.
Q3: What is the optimal pH range for Ru(OH)₃ electrocatalysis?
A3: The optimal pH is reaction-dependent. However, the stability of Ru(OH)₃ is a critical consideration. In acidic solutions, ruthenium-based catalysts can be prone to dissolution.[2][3] Alkaline and neutral conditions are generally milder and can help maintain the catalyst's structural integrity. The Pourbaix diagram for Ruthenium can provide guidance on the stable species at different pH and potential values.
Q4: My catalyst performance degrades quickly. What are the likely reasons and how can I improve stability?
A4: Rapid degradation is a common issue and is often linked to:
-
Electrochemical Dissolution: At high anodic potentials, Ru(OH)₃ can oxidize and dissolve into the electrolyte, leading to a loss of active material.[2][4]
-
Surface Poisoning: Adsorption of intermediate species or impurities from the electrolyte can block active sites. For instance, the strong adsorption of OH* on Ru surfaces can hinder certain reactions.[1]
-
Mechanical Detachment: Poor adhesion of the catalyst layer to the electrode substrate can cause it to flake off during operation.
To improve stability:
-
Optimize the Potential Window: Avoid excessively high oxidative potentials.
-
Use a Protective Support: Dispersing Ru(OH)₃ on a stable, high-surface-area support material (e.g., carbon nanotubes, graphene) can enhance stability.
-
Doping/Alloying: Introducing other metals can improve the intrinsic stability of the ruthenium sites.
Troubleshooting Guides
Issue 1: High Overpotential and Low Current Density
This is the most common indicator of poor catalytic performance. Follow this troubleshooting workflow:
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00092C [pubs.rsc.org]
- 3. Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction - EES Catalysis (RSC Publishing) [pubs.rsc.org]
- 4. Metallic Ru─Ru Interaction in Ruthenium Oxide Enabling Durable Proton Exchange Membrane Water Electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for regenerating poisoned Ru(OH)3 catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium(III) hydroxide (Ru(OH)₃) catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on strategies for regenerating poisoned catalysts.
Troubleshooting Guide: Poisoned Ru(OH)₃ Catalysts
This guide will help you diagnose potential catalyst poisoning and select an appropriate regeneration strategy.
Question: My Ru(OH)₃ catalyst has lost activity. How do I determine the cause and regenerate it?
Answer: Loss of catalytic activity is often due to poisoning, where foreign substances adsorb to the active sites of the catalyst. The appropriate regeneration strategy depends on the nature of the poison. Follow this workflow to address the issue:
Caption: Troubleshooting workflow for poisoned Ru(OH)₃ catalysts.
Experimental Protocols for Regeneration
Below are detailed methodologies for the regeneration strategies mentioned in the troubleshooting guide. Note: These protocols are based on general procedures for ruthenium catalysts and may require optimization for your specific Ru(OH)₃ system.
Oxidative Treatment (for Sulfur Poisoning)
This method aims to oxidize adsorbed sulfur species to soluble sulfates, which can then be washed away.
Technical Support Center: Ruthenium(III) Hydroxide (Ru(OH)3) Stability
Welcome to the technical support center for Ruthenium(III) hydroxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Ru(OH)3 in acidic and alkaline media. Here you will find frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Ruthenium(III) hydroxide in aqueous solutions?
A1: Ruthenium(III) hydroxide (Ru(OH)3) is a sparingly soluble hydroxide. Its stability is highly dependent on the pH of the aqueous solution. It exists as a solid precipitate within a specific pH range but is prone to dissolution in strongly acidic environments and can react or change form in strongly alkaline conditions.[1][2] The chemistry of ruthenium is complex, featuring various valence states and the potential to form polynuclear compounds, which can influence its stability.[1]
Q2: In what pH range is solid Ru(OH)3 thermodynamically stable?
A2: The thermodynamic stability of solid Ru(OH)3 is a function of both pH and the total concentration of ruthenium in the system. Generally, precipitation begins in acidic solutions, and the solid phase is stable across a wide range of pH values, extending into alkaline conditions.[1][2] For instance, at a ruthenium concentration of 10⁻⁴ mol/L, the solid Ru(OH)3·H₂O is thermodynamically stable in the pH range of approximately 2.42 to 14.0.[1][2]
Q3: What happens to Ru(OH)3 in strongly acidic solutions?
A3: In strongly acidic solutions, Ru(OH)3 is thermodynamically unstable and will dissolve.[1][2] The hydroxide precipitate reacts with the acid, leading to the formation of soluble ruthenium(III) aqua or chloro complexes, such as [Ru(H₂O)₆]³⁺ or [RuCl(H₂O)₅]²⁺, depending on the anions present in the solution.[3] Pourbaix diagrams for the Ru-H₂O system confirm that at low pH values, soluble Ru³⁺ species are predominant.[4][5]
Q4: How does Ru(OH)3 behave in strongly alkaline solutions?
A4: While Ru(OH)3 is often synthesized by precipitation in an alkaline solution and is generally stable, its behavior in strongly alkaline media can be complex.[5] Depending on the conditions, it can participate in various electrochemical reactions. For instance, in alkaline electrolytes, RuO₂ (a related oxide) can be oxidized during charging processes and reduced back during discharging.[6] For applications like the hydrogen evolution reaction (HER), Ru(OH)3 is used in alkaline media, often supported on other materials to enhance stability and performance.[7][8]
Q5: What are common methods to synthesize Ru(OH)3?
A5: A primary and widely used method for synthesizing Ru(OH)3 is through precipitation from a solution.[3] This typically involves starting with a soluble ruthenium precursor, most commonly ruthenium(III) chloride (RuCl₃), and adjusting the pH by adding a base, such as sodium hydroxide (NaOH), to induce hydrolysis and precipitation of the black Ru(OH)3 solid.[3][5] For catalytic applications, co-precipitation with other metal hydroxides or precipitation onto a high-surface-area support material are also common techniques.[3]
Troubleshooting Guides
Issue 1: My Ru(OH)3 precipitate dissolves when I lower the pH of the solution.
-
Question: I've synthesized Ru(OH)3, but it disappears when I acidify the medium for my experiment. How can I maintain its solid form?
-
Answer: This is expected behavior as Ru(OH)3 is soluble in acidic conditions.[1][2] To prevent dissolution, you must operate within its stability window.
-
Recommendation 1: pH Control: Ensure the pH of your experimental medium is maintained above the dissolution point. For a typical ruthenium concentration of 10⁻⁴ mol/L, the pH should be kept above ~2.5.[1][2]
-
Recommendation 2: Use a Support Material: For applications requiring acidic conditions, consider immobilizing the ruthenium catalyst on a stable support material. While Ru(OH)3 itself may dissolve, a supported ruthenium catalyst might offer more stability. However, the choice of support is critical, as many oxides are also unstable in strong acids.
-
Recommendation 3: Protective Coatings: For nanoparticle applications, stabilizing the surface with a protective layer, such as a hydrophobic polymer, can prevent direct contact with the acidic medium and enhance stability over a broader pH range.[9]
-
Issue 2: I am observing degradation of my Ru(OH)3 catalyst during a reaction in an alkaline medium.
-
Question: My Ru(OH)3 catalyst seems to be losing activity or changing structurally during a prolonged experiment in a high pH solution. How can I improve its stability?
-
Answer: While Ru(OH)3 is synthesized under basic conditions, high potentials or reactive species in alkaline media can lead to changes in oxidation state or structure, affecting performance.
-
Recommendation 1: Disperse on a Stable Support: Supporting Ru(OH)3 on a stable material like layered double hydroxides (LDH) or magnetite (Fe₃O₄) can enhance its stability and prevent aggregation or degradation.[7][10] The support can provide better dispersion and stronger catalyst-support interactions.
-
Recommendation 2: Interface Engineering: Creating a composite material, such as amorphous Ru(OH)3 on crystalline CoFe-LDH, can improve charge transfer and create a more stable catalyst for demanding reactions like the hydrogen evolution reaction (HER) in alkaline media.[7]
-
Recommendation 3: Control Reaction Conditions: Carefully control the electrochemical potential and temperature. Pourbaix diagrams show that at high potentials, ruthenium can be oxidized to more soluble or volatile species like RuO₄⁻ or RuO₄.[4][6]
-
Issue 3: My Ru(OH)3 nanoparticles are aggregating in solution.
-
Question: I have synthesized Ru(OH)3 nanoparticles, but they are not stable in my colloidal solution and are forming larger aggregates. What can I do?
-
Answer: Nanoparticle aggregation is a common issue driven by high surface energy.
-
Recommendation 1: Use Stabilizing Agents: During synthesis, incorporate stabilizing agents (surfactants or polymers) that adsorb to the nanoparticle surface. Polysaccharides like hydroxyethyl cellulose (HEC) or polymers like polyvinyl alcohol (PVA) have been used to stabilize ruthenium nanoparticles.[11]
-
Recommendation 2: Ionic Liquids: Synthesizing the nanoparticles in functionalized ionic liquids can provide excellent steric and electrostatic stabilization, resulting in well-dispersed, narrow-sized nanoparticles.[12]
-
Recommendation 3: Surface Modification: Post-synthesis surface modification can also improve stability. This could involve coating the nanoparticles with a thin layer of silica or another inert material.
-
Issue 4: The catalytic activity of my Ru(OH)3 is lower than expected or degrades quickly.
-
Question: My Ru(OH)3 catalyst is not performing as expected, or its activity is not sustained. What are the potential causes and solutions?
-
Answer: Low or unstable catalytic activity can stem from several factors, including the physical and chemical state of the catalyst.
-
Recommendation 1: Increase Active Surface Area: The issue may be a low number of accessible active sites. Supporting Ru(OH)3 on a high-surface-area material is a standard method to maximize the dispersion and availability of catalytic sites.[3]
-
Recommendation 2: Address Catalyst Leaching/Dissolution: As discussed in previous points, catalyst instability in either acidic or alkaline media can lead to a loss of active material. Ensure your reaction pH is within the stability range of Ru(OH)3 or use stabilization techniques like supporting the catalyst.[1][2]
-
Recommendation 3: Doping with Other Metals: The electronic structure of the ruthenium sites can be modified by doping with other metals. This can prevent the over-oxidation of Ru active sites to soluble species at high potentials, thereby improving long-term stability and activity.[13][14]
-
Quantitative Data Summary
Table 1: Thermodynamic Stability Range of Solid Ru(OH)₃·H₂O at 298.15 K
| Initial Ru Concentration (mol/L) | pH for Precipitation Start (pH₀) | pH Range for Solid Phase Stability | Reference(s) |
| 10⁻⁴ | ~2.42 | 2.42 < pH < 14.0 | [1][2] |
| 10⁻⁶ | ~4.42 | 4.42 < pH < 14.0 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Ru(OH)3 by Precipitation
This protocol describes a standard laboratory procedure for synthesizing unsupported Ruthenium(III) hydroxide.
-
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus (optional)
-
-
Procedure:
-
Prepare an aqueous solution of RuCl₃·xH₂O. For example, dissolve an appropriate amount in deionized water to achieve a desired concentration (e.g., 8-10 mM).[5]
-
Place the beaker on a magnetic stirrer and begin stirring the RuCl₃ solution vigorously.
-
Slowly add the 1.0 M NaOH solution dropwise to the stirring RuCl₃ solution.
-
Monitor the pH of the solution continuously with a calibrated pH meter. Continue adding NaOH until the pH reaches a value well within the precipitation range, for example, pH 7-8. A black precipitate of Ru(OH)3 will form.[5]
-
Allow the resulting slurry to stir for a set period (e.g., 1-24 hours) at room temperature to ensure complete precipitation.[5]
-
Separate the solid precipitate from the solution. This can be done by centrifugation followed by decanting the supernatant, or by vacuum filtration.
-
Wash the collected precipitate multiple times with deionized water to remove any residual ions (like Na⁺ and Cl⁻). This is typically done by resuspending the solid in water and repeating the separation step.
-
Dry the final product. This can be done in a vacuum oven at a mild temperature (e.g., 60-80 °C) to obtain the solid Ru(OH)3 powder.
-
Protocol 2: Synthesis of Supported Ru(OH)x on Alumina (Al₂O₃)
This protocol outlines a method for preparing a supported ruthenium hydroxide catalyst, which often exhibits enhanced stability.
-
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
High-surface-area alumina (Al₂O₃) powder
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
Filtration apparatus
-
-
Procedure:
-
Add the Al₂O₃ support powder to a beaker containing an aqueous solution of RuCl₃·xH₂O (e.g., 60 mL of 8.3 mM RuCl₃ for 2.0 g of Al₂O₃).[5]
-
Stir the suspension vigorously for approximately 15-30 minutes to ensure thorough mixing and adsorption of the ruthenium precursor onto the support.
-
While continuing to stir, slowly add 1.0 M NaOH solution to adjust the pH of the slurry. For complete precipitation onto the support, a highly alkaline pH (e.g., pH 13) is often targeted.[5]
-
Continue stirring the resulting slurry for an extended period (e.g., 24 hours) to allow for the complete formation and deposition of ruthenium hydroxide onto the alumina surface.[5]
-
Filter the solid catalyst from the solution using a filtration apparatus.
-
Wash the collected solid extensively with a large volume of deionized water to remove any unreacted precursors and byproducts.
-
Dry the supported catalyst in a vacuum oven to obtain the final Ru(OH)x/Al₂O₃ powder.
-
Visualizations
Caption: pH-dependent behavior of Ru(OH)₃ in aqueous media.
Caption: Workflow for troubleshooting and improving Ru(OH)₃ stability.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium hydroxide (Ru(OH)3) | 12135-42-1 | Benchchem [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. inorganic chemistry - Reaction of RuCl3 and alkaline solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium Nanoparticles Stabilized with Methoxy-Functionalized Ionic Liquids: Synthesis and Structure–Performance Relations in Styrene Hydrogenation [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Highly active ruthenium sites stabilized by modulating electron-feeding for sustainable acidic oxygen-evolution electrocatalysis - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ruthenium(III) Hydroxide [Ru(OH)3] Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ruthenium(III) Hydroxide [Ru(OH)3]. Our aim is to help you effectively control particle size and morphology during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ru(OH)3 nanoparticles via co-precipitation.
| Issue | Potential Cause | Recommended Solution |
| Wide Particle Size Distribution | 1. Inhomogeneous pH during precipitation: Localized pH variations can lead to uneven nucleation and growth rates.[1] 2. Inefficient mixing: Poor stirring can result in concentration gradients of precursors and precipitating agents. 3. Temperature fluctuations: Inconsistent temperature control can affect reaction kinetics and particle growth. | 1. Slow and controlled addition of the precipitating agent: Add the base (e.g., NaOH, NH4OH) dropwise while vigorously stirring the ruthenium salt solution. 2. Optimize stirring speed: Use a magnetic stirrer at a high and constant speed to ensure rapid and uniform mixing. 3. Precise temperature control: Employ a water or oil bath to maintain a stable reaction temperature. |
| Particle Agglomeration | 1. High precursor concentration: Increased concentration can lead to a higher frequency of particle collisions and subsequent aggregation. 2. Inappropriate pH: At certain pH values, the surface charge of the particles may be insufficient to prevent agglomeration.[1] 3. Absence of a stabilizing agent: Lack of a surfactant or capping agent can leave the nanoparticle surfaces prone to sticking together. | 1. Use dilute precursor solutions: Working with lower concentrations of the ruthenium salt can reduce the likelihood of agglomeration. 2. Adjust the final pH: Fine-tune the pH to a range where the particles exhibit strong electrostatic repulsion. This is often slightly above or below the isoelectric point. 3. Introduce a surfactant: Add a suitable surfactant (e.g., CTAB, SDS) or capping agent to the reaction mixture to sterically or electrostatically stabilize the nanoparticles. |
| Undesirable Morphology (e.g., irregular shapes instead of spherical) | 1. Inappropriate precursor: The choice of ruthenium salt (e.g., RuCl3, Ru(NO)(NO3)3) can influence the final morphology of the particles. 2. Incorrect reaction temperature: Temperature can affect the crystal growth habit and, consequently, the particle shape. | 1. Experiment with different ruthenium precursors: The anion of the ruthenium salt can interact differently with the growing nanoparticles, influencing their shape. 2. Systematically vary the reaction temperature: Conduct a series of experiments at different temperatures to determine the optimal condition for achieving the desired morphology. |
| Low Product Yield | 1. Incomplete precipitation: The pH may not be optimal for the complete precipitation of Ru(OH)3.[1][2] 2. Loss of material during washing/centrifugation: Fine nanoparticles can be difficult to separate from the solution. | 1. Ensure optimal pH for precipitation: Adjust the pH to the range where ruthenium hydroxide has its minimum solubility. 2. Optimize separation conditions: Use a higher centrifugation speed or a finer filter to recover the nanoparticles. Alternatively, flocculating agents can be cautiously used, but their impact on particle properties should be evaluated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ru(OH)3 nanoparticles?
A1: The most common and straightforward method is co-precipitation. This involves adding a base (like NaOH or NH4OH) to a solution of a ruthenium salt (commonly RuCl3) to induce the precipitation of Ru(OH)3.
Q2: How does pH affect the particle size of Ru(OH)3?
A2: The pH of the reaction medium is a critical parameter that significantly influences the particle size. Generally, controlling the rate of pH change and the final pH value allows for tuning the particle size. Rapid changes in pH can lead to the fast formation of many small nuclei, resulting in smaller particles, whereas slow changes can favor the growth of existing nuclei, leading to larger particles.
Q3: Can temperature be used to control the morphology of Ru(OH)3 particles?
A3: Yes, temperature plays a crucial role in determining the morphology. Different temperatures can favor different crystal growth rates on various crystallographic faces, leading to different particle shapes. For instance, higher temperatures can sometimes lead to more crystalline and well-defined shapes.
Q4: What is the role of a surfactant in Ru(OH)3 synthesis?
A4: A surfactant (or capping agent) adsorbs onto the surface of the newly formed nanoparticles, preventing them from aggregating. This is crucial for obtaining a stable colloidal suspension of well-dispersed nanoparticles. The choice of surfactant can also influence the final particle size and shape.
Q5: Which ruthenium precursor should I use?
A5: Ruthenium(III) chloride (RuCl3) is the most commonly used precursor due to its availability and solubility in water. However, other precursors like ruthenium nitrosyl nitrate can also be used and may offer different reactivity and lead to different particle characteristics. The choice of precursor can affect the nucleation and growth kinetics.
Experimental Protocols
Detailed Methodology: Co-precipitation of Ru(OH)3 Nanoparticles
This protocol describes a general method for the synthesis of Ru(OH)3 nanoparticles. The final particle size and morphology can be tuned by varying the parameters mentioned in the troubleshooting guide.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) solution (e.g., 0.1 M)
-
Deionized water
-
Optional: Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB)
Procedure:
-
Preparation of Ruthenium Salt Solution: Dissolve a specific amount of RuCl3·xH2O in deionized water to achieve the desired precursor concentration (e.g., 1 mM). If a surfactant is to be used, it can be added to this solution.
-
Precipitation: While vigorously stirring the ruthenium salt solution, add the NaOH or NH4OH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Aging: Continue stirring the solution at a constant temperature for a specific period (e.g., 1-2 hours) after the desired final pH is reached. This "aging" step allows for the growth and stabilization of the nanoparticles.
-
Separation and Washing: Separate the precipitated Ru(OH)3 nanoparticles from the solution by centrifugation. Discard the supernatant and re-disperse the particles in deionized water. Repeat this washing step several times to remove any unreacted precursors and by-products.
-
Drying: Dry the final product, for example, in a vacuum oven at a low temperature (e.g., 60 °C).
Data Presentation
The following table summarizes the expected influence of key synthesis parameters on the characteristics of Ru(OH)3 nanoparticles based on general principles of nanoparticle synthesis. Specific quantitative data for Ru(OH)3 is sparse in the literature, and experimental validation is recommended.
| Parameter | Change | Effect on Particle Size | Effect on Morphology |
| pH | Increasing the final pH (within a certain range) | Generally leads to smaller particles due to faster nucleation. | Can influence the degree of hydration and crystallinity. |
| Temperature | Increasing the reaction temperature | Can lead to larger, more crystalline particles due to enhanced growth kinetics. | Can promote the formation of more defined and regular shapes. |
| Precursor Concentration | Increasing the concentration | Tends to increase the likelihood of aggregation, potentially leading to larger apparent sizes. | May lead to less defined morphologies due to rapid, uncontrolled precipitation. |
| Stirring Rate | Increasing the stirring rate | Promotes the formation of smaller, more uniform particles by ensuring rapid mixing and homogeneous nucleation. | Can lead to more spherical and less aggregated particles. |
Visualizations
Caption: Experimental workflow for the synthesis of Ru(OH)3 nanoparticles.
Caption: Key parameters influencing Ru(OH)3 particle characteristics.
References
Technical Support Center: Enhancing the Long-term Stability of Ru(OH)₃-Based Electrocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ru(OH)₃-based electrocatalysts. The focus is on addressing common challenges related to long-term stability and performance degradation during electrochemical experiments, particularly for the oxygen evolution reaction (OER).
Frequently Asked Questions (FAQs)
Q1: My Ru(OH)₃-based catalyst shows high initial activity for the OER, but the performance rapidly degrades. What are the likely causes?
A1: Rapid performance degradation of ruthenium-based catalysts in acidic OER is a common issue.[1][2] The primary cause is the inherent instability of ruthenium oxides in the harsh acidic and oxidative environment.[1] Key degradation mechanisms include:
-
Dissolution of Ruthenium: Under OER conditions, Ru can be oxidized to higher valence states, forming soluble species like RuO₄, which then leach into the electrolyte.[3] This leads to a loss of active material.
-
Structural Collapse: The catalyst can undergo structural changes and collapse, particularly if the reaction proceeds via the Lattice Oxygen Mechanism (LOM), where lattice oxygen atoms participate in the reaction, compromising the material's integrity.[4][5]
-
Formation of Amorphous Ruthenium Oxide: The strong binding of Ru with -OH groups can facilitate the formation of amorphous ruthenium oxide (RuO₂), which can subsequently dissolve.[6]
Q2: How can I improve the long-term stability of my Ru(OH)₃-based electrocatalyst?
A2: Several strategies can be employed to enhance the stability of Ru-based catalysts:
-
Doping with other metals: Introducing a secondary metal (e.g., Ir, Ni, Co, Mo, Cr) can stabilize the Ru atoms.[7][8][9] For instance, nickel has been shown to stabilize surface Ru and subsurface oxygen, improving durability.[7] Molybdenum doping can lower the reduction temperature of RuO₂, preventing the formation of unstable amorphous oxides.[8][9]
-
Forming solid solutions and complex oxides: Creating mixed-metal oxides, such as pyrochlores or perovskites, can enhance stability by strengthening the metal-oxygen bonds.[5][7]
-
Controlling the reaction mechanism: Promoting the Adsorbate Evolution Mechanism (AEM) over the Lattice Oxygen Mechanism (LOM) can improve stability, as the AEM does not involve the degradation of the catalyst's lattice.[5]
Q3: What are the typical electrochemical protocols for evaluating the long-term stability of OER catalysts?
A3: Standardized accelerated stress tests (ASTs) are crucial for evaluating stability. Common techniques include:
-
Chronopotentiometry (CP): Applying a constant current density and monitoring the potential over time. A stable catalyst will show a minimal increase in potential over an extended period (e.g., 20 to over 1000 hours).[10][11]
-
Chronoamperometry: Holding the electrode at a constant potential and measuring the current density over time.
-
Cyclic Voltammetry (CV): Cycling the potential between defined limits for a large number of cycles and comparing the initial and final voltammograms to assess changes in activity and the electrochemically active surface area.[12][13] Linear sweep voltammetry (LSV) is typically performed before and after the AST to evaluate performance changes.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| Rapid increase in overpotential during chronopotentiometry. | Catalyst dissolution; Structural degradation of the catalyst support. | 1. Post-mortem analysis: Use techniques like ICP-MS to analyze the electrolyte for dissolved Ru.[4] 2. Material Characterization: Employ XRD, SEM, or TEM to examine the catalyst structure before and after the stability test to check for changes in crystallinity or morphology. 3. Modify Catalyst Composition: Consider doping the Ru(OH)₃ with a more stable metal like Iridium or Nickel.[4][7] |
| Significant decrease in current density during chronoamperometry. | Loss of active sites due to dissolution or detachment of the catalyst from the electrode. | 1. Binder Optimization: If using a binder like Nafion, ensure optimal loading and dispersion to improve adhesion.[12] 2. ECSA Measurement: Calculate the electrochemically active surface area (ECSA) before and after the experiment using CV to quantify the loss of active sites. 3. Support Material: Evaluate the stability of the underlying support material (e.g., carbon, titanium felt). |
| Shift in redox peaks or decrease in peak current in CV after stability testing. | Changes in the oxidation state of Ru; Irreversible structural changes. | 1. In-situ/Operando Spectroscopy: Utilize techniques like in-situ X-ray Absorption Spectroscopy (XAS) to monitor the oxidation state of Ru during the OER.[10] 2. Surface Analysis: Use XPS to analyze the surface composition and chemical states of the elements before and after the experiment. |
| Inconsistent or non-reproducible stability results. | Inhomogeneous catalyst layer; Variations in experimental conditions. | 1. Standardize Electrode Preparation: Develop a consistent protocol for catalyst ink formulation and deposition (e.g., drop-casting, spray coating) to ensure uniform catalyst layers.[12] 2. Control Environmental Factors: Ensure consistent electrolyte concentration, pH, and temperature for all experiments. |
Quantitative Data on Catalyst Performance
The following tables summarize the performance and stability data for various Ru-based electrocatalysts as reported in the literature.
Table 1: OER Performance of Stabilized Ru-based Electrocatalysts
| Catalyst | Electrolyte | Overpotential (mV) @ 10 mA cm⁻² | Tafel Slope (mV/dec) | Reference |
| SrRuIr-oxide | Acidic | 190 | - | [4] |
| Ni-RuO₂ | Acidic | - | - | [7] |
| Ru₀.₆Cr₀.₄O₂ | Acidic | 195 | - | [7] |
| Co-doped RuO₂ | 0.1 M HClO₄ | 190 | - | [7] |
| RhRu₃Oₓ | 0.1 M HClO₄ | 184 | - | [10] |
| a-Ru(OH)₃/CoFe-LDH | 1.0 M KOH | 178 (at 1000 mA cm⁻²) | - | [14] |
Table 2: Long-Term Stability of Ru-based Electrocatalysts
| Catalyst | Stability Test Conditions | Duration (hours) | Performance Change | Reference |
| SrRuIr-oxide | - | 1,500 | Overpotential remains below 225 mV | [4] |
| Ru/C | Fuel Cell Operation | 60 | Power density dropped from 750 to 270 mW cm⁻² | [6] |
| B-site mixed SrRu₀.₅Ir₀.₅O₃ | - | >50 | Stable performance | [5] |
| RhRu₃Oₓ | 200 mA cm⁻² | >1000 | No significant change in stack voltage | [10] |
| a-Ru(OH)₃/CoFe-LDH | - | 40 | Potential remained almost constant | [14] |
Experimental Protocols
Protocol 1: Electrochemical Stability Testing using Chronopotentiometry
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing the Ru(OH)₃-based catalyst in a solution of deionized water, isopropanol, and a Nafion binder.
-
Sonication is typically used to ensure a homogeneous dispersion.
-
Drop-cast a specific volume of the ink onto a glassy carbon or other suitable working electrode to achieve a desired catalyst loading. .
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
-
The electrolyte should be a corrosive medium relevant to the application, such as 0.5 M H₂SO₄.
-
-
Measurement:
-
Perform an initial characterization using Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) to determine the initial activity.
-
Initiate the chronopotentiometry test by applying a constant current density (e.g., 10 mA cm⁻² or higher).
-
Record the potential of the working electrode with respect to the reference electrode over an extended period (e.g., 10, 100, or 1000 hours).
-
After the test, repeat the CV and LSV measurements to quantify the performance degradation.
-
Visualizations
References
- 1. Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction - EES Catalysis (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in Ru-based electrocatalysts for oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Degradation mechanisms and stabilization strategies of ruthenium-based catalysts for OER in the proton exchange membran… [ouci.dntb.gov.ua]
- 4. light.utoronto.ca [light.utoronto.ca]
- 5. Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00092C [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
mitigating ruthenium leaching from supported Ru(OH)3 catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ruthenium leaching from supported Ru(OH)x catalysts during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of supported Ru(OH)x catalysts, focusing on the problem of ruthenium leaching.
Issue 1: Significant loss of catalytic activity over repeated uses.
-
Question: My supported Ru(OH)x catalyst shows a significant drop in activity after the first or second run. Could this be due to ruthenium leaching?
-
Answer: Yes, a rapid decline in catalytic activity is a strong indicator of the loss of active ruthenium species from the support. Leaching of ruthenium into the reaction medium is a common cause of deactivation.[1][2][3] To confirm this, you should analyze the liquid phase of your reaction mixture for the presence of ruthenium.
Issue 2: Discoloration of the reaction solution.
-
Question: I have observed a slight yellow or brown tint in my reaction mixture after using the supported Ru(OH)x catalyst. What could be the cause?
-
Answer: Discoloration of the reaction medium can be an indication of ruthenium leaching. The formation of soluble ruthenium complexes or colloidal ruthenium particles can impart color to the solution. It is recommended to quantify the ruthenium content in the filtrate to determine the extent of leaching.
Issue 3: Inconsistent catalytic performance between batches of the same catalyst.
-
Question: I have prepared multiple batches of the same supported Ru(OH)x catalyst, but they show variable performance and leaching characteristics. Why is this happening?
-
Answer: Inconsistencies between catalyst batches can arise from variations in the synthesis protocol. Factors such as the pH during precipitation of Ru(OH)x, the temperature of calcination, and the specific surface area of the support material can all influence the metal-support interaction and, consequently, the stability of the catalyst.[4] Strict adherence to a well-defined and robust synthesis protocol is crucial for reproducibility.
Issue 4: Higher than expected ruthenium content in the product.
-
Question: My final product is contaminated with ruthenium, exceeding the acceptable limits for pharmaceutical applications. How can I minimize this?
-
Answer: Ruthenium contamination in your product is a direct consequence of catalyst leaching. To mitigate this, you need to address the root cause of the leaching. This can involve modifying the catalyst support, optimizing reaction conditions to be less harsh, or employing a post-reaction purification step. Additionally, catalyst encapsulation or coating can provide a physical barrier to prevent leaching.
Frequently Asked Questions (FAQs)
Catalyst Stability and Leaching Mechanisms
-
Q1: What are the primary mechanisms of ruthenium leaching from supported Ru(OH)x catalysts?
-
A1: Ruthenium leaching from supported catalysts can occur through several mechanisms:
-
Dissolution of Ru species: The active Ru(OH)x can dissolve into the reaction medium, especially under harsh conditions such as high temperatures, pressures, or in the presence of certain solvents or reactants.[5][6][7]
-
Detachment of Ru nanoparticles: Weak interactions between the ruthenium species and the support can lead to the detachment of entire nanoparticles into the solution.[5][6][7]
-
Support degradation: The catalyst support itself can be unstable under reaction conditions, leading to its disintegration and the release of ruthenium particles into the medium.[5][6][7]
-
-
-
Q2: How does the choice of support material affect ruthenium leaching?
-
A2: The support material plays a critical role in the stability of the catalyst.[8][9][10] Supports with a high surface area and strong interaction with ruthenium species can enhance stability and minimize leaching. For instance, activated carbon has been shown to be a more stable support for ruthenium catalysts compared to some metal oxides under certain conditions, exhibiting significantly lower leaching rates.[5][6] The choice of support can also influence the dispersion and particle size of the Ru(OH)x, which in turn affects its susceptibility to leaching.
-
-
Q3: What reaction conditions are known to promote ruthenium leaching?
-
A3: Several reaction parameters can influence the rate of ruthenium leaching:
-
Temperature: Higher reaction temperatures generally increase the solubility of ruthenium species and can accelerate support degradation, leading to increased leaching.[11]
-
Pressure: Abrupt changes in pressure can cause mechanical stress on the catalyst, leading to fragmentation and loss of the active phase.[5][6]
-
Solvent: The nature of the solvent is crucial. Polar and coordinating solvents can facilitate the dissolution of ruthenium complexes. Aqueous media, especially under acidic or basic conditions, can also promote leaching.[1][2]
-
Reactants and Products: Certain reactants or products can interact with the ruthenium species to form soluble complexes, thereby promoting leaching.
-
-
Prevention and Mitigation Strategies
-
Q4: How can I synthesize a more stable supported Ru(OH)x catalyst to minimize leaching?
-
A4: To enhance catalyst stability, consider the following during synthesis:
-
Strong Metal-Support Interaction: Employ synthesis methods that promote strong chemical bonding between the Ru(OH)x and the support. Pre-treatment of the support and controlled deposition conditions are key.
-
Encapsulation/Coating: Creating a protective layer around the ruthenium particles can physically prevent them from leaching.[12] Materials like silica or carbon shells can be used for this purpose.
-
Support Selection: Choose a support material that is chemically and mechanically stable under your reaction conditions. Activated carbon, titania, and zirconia have shown promise in various applications.[13][14]
-
-
-
Q5: Are there any post-synthesis treatments that can improve the stability of my catalyst?
-
A5: Yes, post-synthesis treatments can be beneficial. A high-temperature reduction step can sometimes improve the metal-support interaction and stabilize the ruthenium particles. However, the conditions must be carefully controlled to avoid particle sintering.
-
-
Q6: What are the best practices for handling and storing supported Ru(OH)x catalysts to maintain their stability?
-
A6: To preserve the integrity of your catalyst, it is advisable to store it in a cool, dry, and inert atmosphere. Avoid exposure to air and moisture, as this can lead to changes in the oxidation state and structure of the ruthenium species.
-
Analysis and Quantification of Leaching
-
Q7: How can I accurately measure the amount of leached ruthenium in my reaction mixture?
-
Q8: What is a "hot filtration test" and how can it help in diagnosing leaching?
-
A8: A hot filtration test is a simple and effective method to distinguish between homogeneous and heterogeneous catalysis, and thus infer leaching.[10] The procedure involves stopping the reaction at partial conversion, quickly filtering the solid catalyst at the reaction temperature, and then allowing the filtrate to continue reacting. If the reaction proceeds in the filtrate, it indicates that active ruthenium species have leached into the solution.[10]
-
Quantitative Data on Ruthenium Leaching
The following table summarizes quantitative data on ruthenium leaching from different supported catalysts under various conditions.
| Catalyst Support | Ruthenium Species | Reaction Conditions | Leaching Rate (μg Ru / g_catalyst / h) | Reference |
| Activated Carbon (AC) | Ru nanoparticles | Supercritical Water Gasification | 0.2 - 1.2 | [5][6] |
| Metal Oxides (TiO2, ZrO2, Al2O3) | Ru nanoparticles | Supercritical Water Gasification | 10 - 24 | [5][6] |
| Alumina (Al2O3) | Ru | p-Nitrophenol reduction | 1.83 x 10^-3 (initial) | [15] |
Experimental Protocols
Protocol 1: Synthesis of Supported Ru(OH)x/Al2O3 Catalyst
This protocol describes a typical impregnation-precipitation method for preparing a supported ruthenium hydroxide catalyst.
-
Support Pre-treatment: Dry the γ-alumina support at 120°C for 12 hours to remove adsorbed water.
-
Impregnation: Prepare an aqueous solution of ruthenium(III) chloride (RuCl3·xH2O). Add the dried alumina support to the solution and stir for 4 hours at room temperature. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation).
-
Precipitation: Slowly add a dilute solution of NaOH or NH4OH dropwise to the slurry with vigorous stirring until the pH reaches a value between 7 and 8. This will precipitate Ru(OH)3 onto the support.
-
Aging: Continue stirring the mixture at room temperature for 2 hours to allow for the aging of the precipitate.
-
Washing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO3 solution).
-
Drying: Dry the catalyst in an oven at 110°C overnight.
Protocol 2: Hot Filtration Test for Ruthenium Leaching
This protocol outlines the procedure for performing a hot filtration test.
-
Reaction Setup: Set up your catalytic reaction as you normally would.
-
Partial Conversion: Monitor the reaction progress. When the conversion reaches approximately 50%, quickly stop the reaction (e.g., by rapid cooling).
-
Hot Filtration: Immediately filter the hot reaction mixture through a pre-heated filter to separate the solid catalyst from the liquid phase. It is crucial to maintain the reaction temperature during filtration to prevent re-adsorption of leached species.
-
Continued Reaction of Filtrate: Transfer the filtrate to a new reaction vessel and continue the reaction under the same conditions (temperature, pressure, stirring).
-
Analysis: Monitor the progress of the reaction in the filtrate. If the reaction continues to proceed, it is a clear indication of leaching of active ruthenium species.
-
Quantification (Optional): Analyze the ruthenium concentration in the filtrate using ICP-MS to quantify the extent of leaching.
Protocol 3: Quantification of Leached Ruthenium by ICP-MS
This protocol provides a general guideline for sample preparation and analysis of leached ruthenium using ICP-MS.
-
Sample Collection: After the reaction, carefully separate the liquid phase from the solid catalyst by filtration or centrifugation.
-
Digestion (if necessary): If the reaction mixture contains organic compounds that could interfere with the analysis, a digestion step is required. A common method is microwave-assisted acid digestion using a mixture of nitric acid and hydrochloric acid (aqua regia).[17]
-
Dilution: Accurately dilute the digested sample with deionized water to bring the ruthenium concentration within the linear dynamic range of the ICP-MS instrument. A dilution factor of 100 to 1000 is often necessary.
-
Internal Standard: Add an internal standard (e.g., yttrium or indium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.
-
Calibration: Prepare a series of calibration standards with known ruthenium concentrations covering the expected range of your samples.
-
Analysis: Analyze the samples, blanks, and calibration standards using the ICP-MS instrument. Ensure that the instrument is properly tuned and optimized for ruthenium detection.
-
Data Processing: Calculate the ruthenium concentration in your original sample by correcting for the dilution factor.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00379H [pubs.rsc.org]
- 6. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. mdpi.com [mdpi.com]
- 13. CO2 hydrogenation on ruthenium: comparative study of catalyst supports - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electrochemical Performance of Ru(OH)₃ vs. Pt/C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of Ruthenium(III) hydroxide (Ru(OH)₃), often utilized in its amorphous or hydrated forms, against the benchmark catalyst, Platinum on carbon (Pt/C). The comparison focuses on key electrocatalytic reactions, namely the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), crucial for technologies such as water electrolyzers and fuel cells. The data presented is compiled from various studies to offer a broad perspective on their relative performance.
Data Presentation: Quantitative Comparison
The electrochemical performance of Ru(OH)₃ and its amorphous analogues is presented below in comparison to commercial Pt/C. It is important to note that the performance of Ru-based catalysts can be highly dependent on their morphology, crystallinity, and the supporting material. For the Hydrogen Evolution Reaction (HER), Ru-based catalysts, particularly in alkaline media, have demonstrated activity comparable or even superior to Pt/C. For the Oxygen Evolution Reaction (OER), while Ru-based materials are among the most active catalysts, their stability, especially in acidic media, remains a significant challenge. Platinum on carbon is not considered a benchmark for OER due to its poor activity and stability at high anodic potentials.
| Catalyst System | Reaction | Electrolyte | Onset Potential (V vs. RHE) | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Amorphous Ru/Ti-RuO₂ | HER | Alkaline | Not Specified | Not Specified | Not Specified | Not Specified |
| Commercial Pt/C | HER | Alkaline | Not Specified | Not Specified | Not Specified | Not Specified |
| Amorphous RuO₂ | OER | 0.1 M H₂SO₄ | Not Specified | Not Specified | Not Specified | Unstable |
| Nanocrystalline RuO₂ | OER | 0.1 M H₂SO₄ | Not Specified | Not Specified | Not Specified | Stable for 48h at 50 mA/cm²[1] |
| Amorphous RuTe₂ | OER | 0.5 M H₂SO₄ | Not Specified | 245 | Not Specified | Not Specified |
| Commercial Ir/C | OER | 0.5 M H₂SO₄ | Not Specified | 323 | Not Specified | Not Specified |
Note: A direct comparison with consistent reporting of all parameters for Ru(OH)₃ was not available in a single source. The data for amorphous Ru-based systems are presented as a proxy. The mass activity of an amorphous-crystalline Ru/Ti-RuO₂ catalyst for the alkaline Hydrogen Oxidation Reaction (HOR), the reverse of HER, was reported to be 19.8 times higher than that of commercial Pt/C, suggesting its high potential for HER.[2][3]
Experimental Protocols
The following sections detail standardized methodologies for preparing catalyst inks and conducting electrochemical performance tests, based on established protocols in the field.[4][5][6][7][8]
Catalyst Ink Preparation
A well-dispersed catalyst ink is crucial for forming a uniform catalyst layer on the electrode, ensuring reproducible results.
-
Materials :
-
Catalyst powder (e.g., Ru(OH)₃ or Pt/C)
-
High-purity deionized (DI) water
-
Isopropanol (IPA) or other suitable organic solvents
-
Ionomer solution (e.g., Nafion™ solution, 5 wt%)
-
-
Procedure :
-
Weigh a specific amount of the catalyst powder (e.g., 5 mg).
-
Add a mixture of DI water and IPA (a common volumetric ratio is 1:1 or as optimized for the specific catalyst).
-
Add a precise volume of the ionomer solution. The ionomer-to-catalyst weight ratio is a critical parameter to optimize, typically ranging from 0.1 to 0.5.
-
Sonicate the mixture in an ice bath for at least 30 minutes to create a homogeneous dispersion. The low temperature helps to prevent damage to the ionomer.
-
Electrochemical Performance Evaluation
Electrochemical measurements are typically performed in a three-electrode cell using a potentiostat.
-
Three-Electrode Setup :
-
Working Electrode : A glassy carbon rotating disk electrode (RDE) or a stationary electrode coated with the catalyst ink.
-
Counter Electrode : A platinum wire or graphite rod.
-
Reference Electrode : A saturated calomel electrode (SCE), Ag/AgCl, or a reversible hydrogen electrode (RHE). All potentials should be converted to the RHE scale for universal comparison.
-
-
Procedure for HER and OER Testing :
-
Catalyst Deposition : A specific volume of the catalyst ink is drop-casted onto the polished surface of the working electrode and allowed to dry under ambient conditions or gentle heating to form a thin, uniform film.
-
Electrolyte Preparation : The electrochemical cell is filled with the appropriate electrolyte (e.g., 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions). The electrolyte is purged with a high-purity inert gas (e.g., Ar or N₂) for at least 30 minutes before the measurement to remove dissolved oxygen. For OER, the electrolyte is saturated with O₂.
-
Cyclic Voltammetry (CV) : The electrode is typically activated by cycling the potential in a non-faradaic region until a stable CV curve is obtained.
-
Linear Sweep Voltammetry (LSV) : The polarization curve is recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s) to obtain the onset potential and current density. For RDE experiments, the measurement is performed at a specific rotation speed (e.g., 1600 rpm) to ensure efficient mass transport.
-
Tafel Analysis : The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density), providing insights into the reaction mechanism.
-
Stability Test : The long-term stability of the catalyst is evaluated using chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., several hours). The change in current or potential over time indicates the catalyst's durability.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the electrochemical performance of the catalysts and the key parameters evaluated.
Caption: Experimental workflow for comparing Ru(OH)₃ and Pt/C.
Caption: Key electrochemical performance indicators.
References
- 1. Amorphous versus nanocrystalline RuO2 electrocatalysts: activity and stability for oxygen evolution reaction in sulfuric acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Amorphous–crystalline RuTi nanosheets enhancing OH species adsorption for efficient hydrogen oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Preparation and Testing of Fuel Cell Catalysts Using the Thin Film Rotating Disk Electrode Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. energy-proceedings.org [energy-proceedings.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. open.uct.ac.za [open.uct.ac.za]
A Comparative Analysis of Ru(OH)₃ and RuO₂ as Catalysts for the Oxygen Evolution Reaction
The quest for efficient and stable electrocatalysts for the oxygen evolution reaction (OER) is paramount for advancing renewable energy technologies such as water splitting and metal-air batteries. Among the most active catalysts are ruthenium-based materials. This guide provides a comparative study of two forms of ruthenium catalysts: ruthenium (III) hydroxide (Ru(OH)₃) and ruthenium dioxide (RuO₂). While RuO₂ is a well-established benchmark catalyst, Ru(OH)₃ represents a less-explored, amorphous counterpart.
Performance Characteristics: A Quantitative Comparison
The catalytic activity for OER is primarily evaluated by the overpotential required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope, which indicates the reaction kinetics. The following table summarizes the key performance metrics for Ru(OH)₃ and RuO₂ based on available literature. It is important to note that data for pure Ru(OH)₃ is scarce, and values are often derived from mixed-metal hydroxides or amorphous ruthenium nanoparticles with hydrated surfaces.
| Performance Metric | Ru(OH)₃ (Amorphous/Hydrated) | RuO₂ (Crystalline) |
| Overpotential (η) @ 10 mA/cm² | ~189 mV (in Ru-Co(OH)₂) - < 300 mV | 150 - 350 mV[1] |
| Tafel Slope | ~36 mV/dec (in Ru/NiFe²⁺Fe-LDH) | 40 - 110 mV/dec[2][3] |
| Stability | Generally considered less stable, prone to dissolution. | Prone to over-oxidation and dissolution to soluble RuO₄ at high potentials.[4][5] |
| Turnover Frequency (TOF) | High intrinsic activity suggested but quantitative data is limited. | High, but can be limited by stability issues. |
Note: The performance of RuO₂ can vary significantly depending on its morphology, crystallinity, and the presence of dopants or defects.[6] The data for Ru(OH)₃ is inferred from composite materials and may not represent the performance of the pure substance.
Reaction Mechanisms: Adsorbate vs. Lattice Oxygen Pathways
The mechanism of the oxygen evolution reaction on ruthenium-based catalysts is a critical factor influencing their activity and stability. Two primary pathways are considered: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM).
Ru(OH)₃ is generally believed to follow the Adsorbate Evolution Mechanism (AEM) , which is common for metal hydroxides. In this pathway, the reaction intermediates are adsorbed onto the surface of the ruthenium active sites, and the ruthenium ions cycle through different oxidation states. The O-O bond is formed between two adsorbed oxygen-containing species.
RuO₂ , on the other hand, can proceed through both the AEM and the Lattice Oxygen Mechanism (LOM) .[4] The LOM is often associated with highly active catalysts and involves the participation of lattice oxygen atoms from the catalyst's crystal structure in the OER process.[4] This can lead to higher activity but may also contribute to catalyst degradation and instability if the resulting oxygen vacancies are not efficiently replenished.[4]
Experimental Protocols
Standardized experimental procedures are crucial for the accurate comparison of catalyst performance. Below are generalized protocols for catalyst synthesis and electrochemical evaluation.
Synthesis of RuO₂ Nanoparticles
A common method for synthesizing RuO₂ nanoparticles is through the thermal decomposition of a ruthenium precursor.
-
Precursor Solution: Dissolve Ruthenium(III) chloride (RuCl₃·xH₂O) in a suitable solvent, such as isopropanol or a water/ethanol mixture.
-
Deposition: The precursor solution is often deposited onto a conductive substrate (e.g., carbon paper, FTO glass).
-
Calcination: The coated substrate is then calcined in air at temperatures typically ranging from 300 to 450 °C. The temperature influences the crystallinity and particle size of the resulting RuO₂.
Synthesis of Amorphous Ruthenium Hydroxide
Amorphous ruthenium hydroxide can be prepared via electrodeposition or chemical precipitation.
-
Electrolyte Preparation: Prepare an aqueous solution containing a ruthenium salt, such as RuCl₃.
-
Electrodeposition: Use a three-electrode setup with the desired substrate as the working electrode. Apply a constant potential or current to deposit a film of ruthenium hydroxide. The pH of the electrolyte is a critical parameter to control.
-
Washing and Drying: After deposition, the electrode is thoroughly rinsed with deionized water and dried under vacuum or in an inert atmosphere at a low temperature to avoid crystallization.
Electrochemical Evaluation of OER Activity
The catalytic performance is typically assessed in a three-electrode electrochemical cell.
-
Cell Setup: A standard three-electrode cell is used with the prepared catalyst as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode). The electrolyte is typically 0.5 M H₂SO₄ for acidic OER.
-
Pre-conditioning: The working electrode is usually cycled several times using cyclic voltammetry (CV) to clean and activate the catalyst surface.
-
Linear Sweep Voltammetry (LSV): The OER activity is measured by recording the polarization curve using LSV at a slow scan rate (e.g., 5 or 10 mV/s). The potential is swept from the open-circuit potential to a higher potential where oxygen evolution occurs. The resulting current is plotted against the applied potential. All potentials should be converted to the reversible hydrogen electrode (RHE) scale and iR-corrected.
-
Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear region of this plot gives the Tafel slope.
-
Stability Test: Long-term stability is evaluated using chronopotentiometry or chronoamperometry, where a constant current density or potential is applied for an extended period (e.g., 10-24 hours), and the change in potential or current is monitored.
Concluding Remarks
Amorphous Ru(OH)₃, while less investigated, shows significant promise. The available data, primarily from composite materials, suggests it can achieve low overpotentials for OER.[7] Its amorphous nature might offer a higher density of active sites. However, the stability of ruthenium hydroxides in the harsh oxidative environment of the OER remains a significant concern that requires further investigation. Future research focusing on pure, well-characterized Ru(OH)₃ is needed to fully elucidate its intrinsic activity and stability, and to determine its potential as a viable alternative to RuO₂.
References
- 1. Oxygen spillover from RuO2 to MoO3 enhances the activity and durability of RuO2 for acidic oxygen evolution - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00092C [pubs.rsc.org]
- 5. Stable and oxidative charged Ru enhance the acidic oxygen evolution reaction activity in two-dimensional ruthenium-iridium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ruthenium Hydroxide's Catalytic Efficiency in Aerobic Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of the catalytic efficiency of Ruthenium (III) hydroxide (Ru(OH)₃) against other first-row transition metal hydroxides, namely Nickel (II) hydroxide (Ni(OH)₂), Cobalt (II) hydroxide (Co(OH)₂), and Iron (III) hydroxide (Fe(OH)₃), with a focus on the aerobic oxidation of benzyl alcohol—a key transformation in organic synthesis.
This report synthesizes experimental data to offer an objective comparison of catalyst performance, detailing the methodologies employed in these critical evaluations.
Quantitative Performance in Benzyl Alcohol Oxidation
The catalytic prowess of Ru(OH)₃ and its counterparts is quantitatively summarized in the table below. The data is compiled from studies on the aerobic oxidation of benzyl alcohol, providing key metrics such as reaction time, temperature, product yield, and selectivity. It is important to note that a direct comparison of unsupported Co(OH)₂ and Fe(OH)₃ under similar conditions was not available in the reviewed literature; therefore, data for a highly active cobalt-based catalyst (Co-N-Si/AC) is included to provide a relevant benchmark.
| Catalyst | Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Ru(OH)₃ | Benzyl Alcohol | 0.5 | 90 | 5 | >99 | Not Reported |
| Ni(OH)₂ | Benzyl Alcohol | 1 | 90 | 30 | >99 | Not Reported |
| Ru/Ni(OH)₂ | Benzyl Alcohol | 0.5 | 90 | 99 | >99 | ~132 |
| Co-N-Si/AC * | Benzyl Alcohol | 3 | Room Temp. | 95 | >99 | Not Reported |
| Fe(OH)₃ | Benzyl Alcohol | N/A | N/A | N/A | N/A | N/A |
Note: Data for Co-N-Si/AC is for the oxidative esterification of benzyl alcohol with methanol. N/A: Directly comparable quantitative data for Fe(OH)₃ under these specific aerobic oxidation conditions was not available in the reviewed literature.
The data clearly indicates that while both Ru(OH)₃ and Ni(OH)₂ individually show modest activity, a composite catalyst of Ruthenium supported on Nickel Hydroxide (Ru/Ni(OH)₂) demonstrates significantly enhanced catalytic performance, achieving a 99% yield in a short reaction time.[1] The high selectivity of over 99% towards the aldehyde product is a common and desirable trait among these catalysts. The cobalt-based catalyst also shows excellent yield at room temperature, highlighting the potential of cobalt systems in this transformation.[2]
Experimental Protocols
The methodologies underpinning the evaluation of these catalysts are crucial for the reproducibility and validation of the presented data. Below are detailed experimental protocols for the aerobic oxidation of benzyl alcohol as synthesized from the literature.
General Procedure for Aerobic Oxidation of Benzyl Alcohol
A typical experimental setup involves the following steps:
-
Catalyst Preparation: The transition metal hydroxide catalyst is synthesized, often via precipitation from a metal salt solution by adding a base. For supported catalysts like Ru/Ni(OH)₂, a wetness impregnation method is commonly used.[1]
-
Reaction Setup: In a round-bottom flask equipped with a condenser, the catalyst is suspended in a suitable solvent, such as toluene.
-
Reactant Addition: Benzyl alcohol, the substrate, is added to the flask.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously. A continuous flow of molecular oxygen or ambient air is bubbled through the reaction mixture.
-
Monitoring and Analysis: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Product Isolation and Characterization: Upon completion, the catalyst is separated by filtration. The filtrate is then concentrated, and the product is purified, typically by column chromatography. The yield and selectivity are determined using GC and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizing the Catalytic Workflow
To better illustrate the logical flow of comparing catalyst performance, the following diagram outlines the key stages from catalyst synthesis to data analysis.
References
Validating Ruthenium(III) Hydroxide Synthesis: A Comparative Guide to XRD and XPS Analysis
The successful synthesis of Ruthenium(III) hydroxide, Ru(OH)3, is a critical prerequisite for its application in catalysis, energy storage, and chemical sensing. Distinguishing the target compound from other potential ruthenium species, such as the more crystalline Ruthenium(IV) oxide (RuO2), necessitates robust analytical validation. This guide provides a comparative overview of using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) to confirm the successful synthesis of Ru(OH)3, complete with experimental protocols and data interpretation.
Comparative Analysis of Characterization Techniques
XRD and XPS serve complementary roles in the validation of Ru(OH)3. While XRD provides insights into the material's crystal structure, XPS elucidates its surface elemental composition and chemical oxidation states. The amorphous nature of Ru(OH)3 makes XPS a particularly crucial tool for confirming the +3 oxidation state of ruthenium, a defining characteristic that XRD alone cannot provide.
The table below summarizes the expected quantitative data from XRD and XPS analyses, contrasting Ru(OH)3 with the common alternative, RuO2, to highlight the key validation points.
| Analytical Technique | Parameter | Expected Result for Ru(OH)3 | Comparative Result for RuO2 | Validation Insight |
| XRD | 2θ Peaks (Cu Kα) | Broad, low-intensity humps centered around 36° and 54° | Sharp, distinct peaks at ~28.1°, 35.1°, 40.0°, and 54.3° | Confirms the amorphous or poorly crystalline nature of the synthesized hydroxide, distinguishing it from the crystalline oxide. |
| XPS | Ru 3d₅/₂ Binding Energy | ~281.0 - 281.5 eV | ~280.7 - 280.9 eV | The higher binding energy for Ru(OH)3 is indicative of the Ru³⁺ oxidation state, a primary validation point. |
| XPS | O 1s Binding Energy | Dominated by a peak at ~531.0 - 531.5 eV (from OH⁻) with a smaller shoulder at ~530.0 eV (from lattice O) | Dominated by a sharp peak at ~529.5 - 530.0 eV (from lattice O²⁻) | A strong hydroxide peak in the O 1s spectrum confirms the presence of OH⁻ groups, validating the hydroxide formation. |
Experimental Protocols
Detailed and consistent experimental procedures are essential for reproducible and reliable characterization data.
Synthesis of Ru(OH)3 via Hydrolysis
This protocol describes a common method for synthesizing Ru(OH)3 by raising the pH of a ruthenium precursor solution.
-
Preparation of Precursor: Dissolve 0.1 M of Ruthenium(III) chloride (RuCl3·xH2O) in 100 mL of deionized water.
-
Hydrolysis: While stirring vigorously, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise to the RuCl3 solution.
-
pH Adjustment: Continue adding NaOH until the solution reaches a final pH of 7.0. A dark, gelatinous precipitate of Ru(OH)3 will form.
-
Aging: Allow the suspension to age for 2 hours at room temperature under continuous stirring to ensure complete precipitation.
-
Washing: Centrifuge the precipitate and wash it repeatedly with deionized water until the supernatant is free of chloride ions (as tested with AgNO3).
-
Drying: Dry the resulting black powder in a vacuum oven at 60°C for 12 hours.
X-ray Diffraction (XRD) Analysis
-
Sample Preparation: A small amount of the dried Ru(OH)3 powder is finely ground and mounted onto a zero-background sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Data Acquisition: The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: The dried powder is pressed onto an indium foil or carbon tape and mounted on the XPS sample holder.
-
Instrumentation: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is used. The analysis is conducted under ultra-high vacuum conditions (<10⁻⁹ torr).
-
Data Acquisition:
-
A survey scan is first performed to identify all elements present on the surface.
-
High-resolution scans are then acquired for the Ru 3d and O 1s regions.
-
The C 1s peak at 284.8 eV from adventitious carbon is used for binding energy calibration.
-
-
Data Analysis: The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute the different chemical states and determine their respective binding energies and atomic concentrations.
Experimental Validation Workflow
The logical flow from synthesis to final validation is a critical aspect of the research process. The following diagram illustrates this workflow, outlining the decision points based on the analytical outcomes.
Caption: Workflow for Ru(OH)3 synthesis validation.
A Comparative Guide to the Synthesis of Ruthenium(III) Hydroxide: Performance and Methodologies
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for Ruthenium(III) hydroxide (Ru(OH)₃) is critical as it dictates the material's physicochemical properties and subsequent performance in various applications, including catalysis and drug delivery. This guide provides an objective comparison of three primary synthesis routes—precipitation, hydrothermal synthesis, and the sol-gel method—supported by experimental data and detailed protocols.
Ruthenium(III) hydroxide is a versatile precursor for the preparation of various ruthenium-based catalysts and materials. The synthesis method employed significantly influences key characteristics such as particle size, surface area, and crystallinity, which in turn affect its catalytic efficacy and other functional properties.
Precipitation Method
The precipitation method is a widely used, straightforward, and scalable technique for the synthesis of Ru(OH)₃. It involves the reaction of a soluble ruthenium salt, typically ruthenium(III) chloride (RuCl₃), with a base to induce the precipitation of the hydroxide.
Experimental Protocol
A typical precipitation synthesis of Ru(OH)₃ involves the following steps:
-
An aqueous solution of ruthenium(III) chloride (e.g., 0.1 M) is prepared by dissolving RuCl₃·xH₂O in deionized water.
-
The solution is heated, often to around 80°C, under constant stirring.
-
A precipitating agent, such as a 1 M sodium hydroxide (NaOH) solution, is added dropwise until the pH of the solution reaches a value between 9 and 12.
-
The formation of a black or dark brown precipitate of Ru(OH)₃ is observed.
-
The mixture is aged for a period, typically 1 to 24 hours, at room temperature or an elevated temperature to allow for complete precipitation and particle growth.
-
The precipitate is then separated from the solution by filtration or centrifugation.
-
The collected solid is washed repeatedly with deionized water to remove any residual ions.
-
Finally, the purified Ru(OH)₃ is dried, usually in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Performance Data
The precipitation method generally yields amorphous Ru(OH)₃ with varying particle sizes depending on the reaction conditions. The subsequent calcination of the hydroxide is often performed to obtain crystalline ruthenium dioxide (RuO₂) or metallic ruthenium nanoparticles.
| Property | Value | Conditions / Notes |
| Product Form | Amorphous black precipitate | As-synthesized |
| Particle Size (as Ru⁰ NPs) | 10 - 20 nm | After calcination at 500°C under H₂ atmosphere[1][2] |
| Morphology | Aggregated nanoparticles | Dependent on pH and surfactant concentration[1][2] |
| Catalytic Activity | High for various reactions | Often used as a precursor for supported catalysts[3] |
Experimental Workflow
Caption: Workflow for Ru(OH)₃ synthesis via the precipitation method.
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to produce crystalline materials. This technique offers excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.
Experimental Protocol
The hydrothermal synthesis of ruthenium-based nanomaterials, often starting from Ru(OH)₃ precursors or leading to ruthenium nanoparticles, follows these general steps:
-
An aqueous solution of a ruthenium precursor, such as RuCl₃·xH₂O, is prepared.
-
A reducing agent and/or a surfactant may be added to the solution to control the particle size and morphology. Examples of reducing agents include sodium citrate, ascorbic acid, or succinic acid.[4]
-
The pH of the solution is adjusted to a specific value, which can influence the final product's characteristics.
-
The prepared solution is transferred into a sealed autoclave.
-
The autoclave is heated to a specific temperature, typically between 120°C and 220°C, and maintained for a set duration, ranging from a few hours to a day. The pressure inside the autoclave is autogenous.
-
After the reaction, the autoclave is cooled down to room temperature.
-
The resulting product is collected, washed with deionized water and ethanol, and dried.
Performance Data
Hydrothermal synthesis can yield a variety of ruthenium-based nanostructures with well-defined morphologies. The properties are highly dependent on the reaction parameters.
| Property | Value | Conditions / Notes |
| Product Form | Crystalline nanoparticles or nanostructures | Shape and size depend on the reducing agent and pH[4][5] |
| Particle Size | 1 - 120 nm | Varies with reducing agent: ascorbic acid (3-5 nm), sodium citrate (1-20 nm), succinic acid (1-120 nm)[4] |
| Morphology | Spherical, hexagonal, nanorods, nanotubes | Controlled by pH and temperature[4][5] |
| Catalytic Activity | High for specific reactions like CO₂ hydrogenation | Can produce highly active catalysts with specific surface species[6] |
Experimental Workflow
Caption: Workflow for the hydrothermal synthesis of ruthenium nanomaterials.
Sol-Gel Method
The sol-gel method is a versatile low-temperature technique for producing solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method allows for the synthesis of materials with high purity, homogeneity, and controlled microstructure.
Experimental Protocol
A sol-gel synthesis for ruthenium-based materials, often resulting in ruthenium oxide (RuO₂), typically proceeds as follows:
-
A ruthenium precursor, such as ruthenium(III) acetylacetonate or RuCl₃·xH₂O, is dissolved in a suitable solvent, commonly an alcohol like ethanol.[7][8]
-
The solution is stirred to ensure complete dissolution and homogeneity.
-
A hydrolyzing agent, such as tetramethylammonium hydroxide in methanol, may be added to initiate hydrolysis and condensation reactions, leading to the formation of a sol.[8]
-
The sol is then aged, during which it transforms into a gel.
-
The gel is dried to remove the solvent, often at a moderately elevated temperature (e.g., 170°C), resulting in a xerogel.[8]
-
The dried gel is typically calcined at a higher temperature (e.g., 300-600°C) to remove organic residues and induce crystallization, yielding the final ruthenium oxide material.[7][8]
Performance Data
The sol-gel method is particularly effective for creating porous materials with high surface areas and can be adapted to produce nanowires and thin films.
| Property | Value | Conditions / Notes |
| Product Form | Amorphous gel, crystalline oxide after calcination | High purity and homogeneity |
| Particle Size (as RuO₂) | ~25 nm interconnected nanoparticles | Forming nanowires with diameters of ~128 nm[7][9] |
| Surface Area | High | Can be controlled by synthesis parameters |
| Morphology | Nanowires, nanoparticles, thin films | Template-assisted methods can be used for specific morphologies[7][9] |
| Catalytic Performance | Enhanced for reactions like methanol oxidation | High surface area and controlled structure contribute to high activity[7][9][10] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Yielding Green Hydrothermal Synthesis of Ruthenium Nanoparticles and Their Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrothermal Synthesis of Various Shape-Controlled Europium Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sol–Gel Synthesis of Ruthenium Oxide Nanowires To Enhance Methanol Oxidation in Supported Platinum Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sol-Gel Synthesis of Ruthenium Oxide Nanowires To Enhance Methanol Oxidation in Supported Platinum Nanoparticle Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Supported Ru(OH)₃ Demonstrates Superior Catalytic Activity Over Unsupported Counterpart in Aerobic Alcohol Oxidation
A comparative analysis of supported versus unsupported ruthenium (III) hydroxide [Ru(OH)₃] reveals a significant enhancement in catalytic efficacy when Ru(OH)₃ is dispersed on a high-surface-area support material. Experimental evidence indicates that supported Ru(OH)₃, particularly on alumina (Al₂O₃), exhibits substantially higher activity and efficiency in the aerobic oxidation of alcohols compared to its unsupported form, which shows negligible catalytic performance under similar conditions.
The use of support materials is a cornerstone of heterogeneous catalysis, aiming to maximize the efficiency of the active catalytic species. In the case of ruthenium-based catalysts, supports prevent the agglomeration of active metal centers, thereby increasing the number of accessible catalytic sites. This guide provides a comparative evaluation of the catalytic activity of supported and unsupported Ru(OH)₃, with a focus on the aerobic oxidation of benzyl alcohol as a model reaction.
Executive Summary of Catalytic Performance
Experimental data for the aerobic oxidation of benzyl alcohol highlights the stark contrast in performance between supported and unsupported Ru(OH)₃. The supported catalyst, Ru(OH)ₓ/Al₂O₃, demonstrates high conversion and selectivity, whereas the unsupported catalyst is largely inactive.
| Catalyst | Support | Substrate | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Ru(OH)ₓ/Al₂O₃ | γ-Al₂O₃ | Benzyl Alcohol | >99 | >99 (to Benzaldehyde) | ~30 |
| Unsupported Ru(OH)₃ | None | Benzyl Alcohol | Negligible | Not Applicable | Not Applicable |
Table 1: Comparative Catalytic Activity in the Aerobic Oxidation of Benzyl Alcohol. Reaction conditions for Ru(OH)ₓ/Al₂O₃: 80°C, 1 atm O₂, 1 hour in toluene solvent. For unsupported Ru(OH)₃, similar conditions yielded negligible conversion.[1][2]
The Decisive Role of the Support
The superior performance of the supported catalyst can be attributed to several factors inherent to the use of a high-surface-area support like γ-alumina:
-
High Dispersion: The support allows for the fine dispersion of Ru(OH)₃, preventing the formation of larger, less active ruthenium agglomerates.[3] This maximizes the active surface area available for the reaction.
-
Enhanced Stability: The interaction between the ruthenium species and the support can improve the thermal and mechanical stability of the catalyst.
-
Synergistic Effects: The support is not always inert and can influence the electronic properties of the ruthenium catalyst, potentially leading to enhanced catalytic activity through metal-support interactions.
One study explicitly notes that for the aerobic oxidation of alcohols, the reaction "hardly proceeded in the presence of Ru(OH)₃" in its unsupported form, underscoring the critical role of the support in enabling the catalytic activity.[2]
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of catalytic studies. Below are representative procedures for the synthesis of both unsupported and supported Ru(OH)₃ catalysts, as well as the general procedure for evaluating their catalytic performance in alcohol oxidation.
Synthesis of Unsupported Ru(OH)₃ Catalyst
Unsupported ruthenium (III) hydroxide is typically prepared by the precipitation of a soluble ruthenium salt from an aqueous solution.
Protocol:
-
Dissolve ruthenium (III) chloride (RuCl₃·nH₂O) in deionized water to form a solution.
-
Heat the solution to approximately 70-80°C with stirring.
-
Slowly add a solution of sodium hydroxide (NaOH) dropwise until the pH of the mixture reaches ~7.
-
A dark precipitate of Ru(OH)₃ will form.
-
Continue stirring the mixture at temperature for a designated period to age the precipitate.
-
Filter the precipitate and wash thoroughly with deionized water to remove any remaining ions.
-
Dry the resulting solid in a vacuum oven at a moderate temperature to obtain the unsupported Ru(OH)₃ catalyst.
Synthesis of Supported Ru(OH)ₓ/Al₂O₃ Catalyst
The preparation of the supported catalyst involves the impregnation of the support with a ruthenium precursor, followed by chemical transformation to the hydroxide form.
Protocol:
-
Add γ-Al₂O₃ support material to an aqueous solution of RuCl₃.
-
Stir the suspension at room temperature to allow for the adsorption of the ruthenium precursor onto the support.
-
Add a solution of NaOH dropwise to the suspension with vigorous stirring to precipitate Ru(OH)₃ onto the alumina support.
-
After the addition of NaOH is complete, continue to stir the mixture for several hours.
-
Filter the resulting solid, wash extensively with deionized water, and dry under vacuum.[3]
Catalytic Activity Evaluation: Aerobic Oxidation of Benzyl Alcohol
The following is a general batch reactor protocol for comparing the catalytic performance.
Protocol:
-
In a reaction vessel, combine the catalyst (either supported or unsupported Ru(OH)₃), benzyl alcohol (substrate), and a solvent such as toluene.[4]
-
Add an internal standard (e.g., tetradecane) for gas chromatography (GC) analysis.
-
Pressurize the reactor with pure oxygen (or air) to the desired pressure (e.g., 1 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain vigorous stirring.[4]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
Visualizing the Catalytic Workflow
The experimental workflow for evaluating the catalytic activity can be visualized as a logical progression from catalyst preparation to performance analysis.
Conclusion
For researchers and professionals in drug development and other scientific fields requiring efficient and selective oxidation of alcohols, the choice between supported and unsupported Ru(OH)₃ is clear. The experimental evidence overwhelmingly supports the use of a high-surface-area support, such as γ-Al₂O₃, to unlock the catalytic potential of ruthenium hydroxide. Supported Ru(OH)ₓ/Al₂O₃ catalysts offer high conversion and selectivity, are reusable, and represent a more robust and efficient catalytic system compared to their unsupported counterparts, which are largely inactive for aerobic alcohol oxidation.
References
A Comparative Guide to Ru(OH)₃ and Commercial Catalysts for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, crucial for the production of pharmaceuticals, fragrances, and other fine chemicals. While numerous catalysts have been developed for this transformation, the demand for efficient, selective, and sustainable methods remains high. This guide provides an objective comparison of ruthenium(III) hydroxide (Ru(OH)₃) and its supported variants against common commercial catalysts for aerobic alcohol oxidation, supported by experimental data.
Performance Benchmark: Ru(OH)₃ vs. Commercial Catalysts
The efficacy of a catalyst is measured by its activity (conversion), selectivity towards the desired product, and its turnover frequency (TOF). The following table summarizes the performance of Ru(OH)₃-based catalysts and popular commercial alternatives in the oxidation of benzyl alcohol, a standard model substrate.
| Catalyst | Support | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| Ru(OH)ₓ | Al₂O₃ | O₂ (1 atm) | 80 | 1 | >95 | >99 (Benzaldehyde) | 10-110 | [1] |
| Ru(OH)ₓ | ZrO₂ | O₂ (1 atm) | - | - | High | High | up to 63,000 (TON) | [2] |
| Ru | TiO₂ | Air | 110 | - | 10 | 98 (Benzaldehyde) | - | [3][4] |
| Ru(0) | Al₂O₃ | Air | 90 | 24 | 62 | 100 (Benzaldehyde) | - | [5] |
| Pd(OAc)₂/NEt₃ | None (Homogeneous) | Air (1 atm) | RT | - | - | - | - | [6] |
| Pd/C | Carbon | O₂ | - | - | - | - | - | [7][8] |
| Au | TiO₂ | O₂/He | 140-160 | - | - | - | - | [9] |
| Co-N-C | Carbon | Air | 110 | 48 | 85-98 | - | - | [10] |
| nano-TiO₂ | None | H₂O₂ | 70-75 | 6 | 92 | - | - | [11][12] |
Note: Direct comparison of TOF values should be done with caution as experimental conditions vary between studies. "TON" refers to Turnover Number.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for catalyst synthesis and alcohol oxidation.
Synthesis of Supported Ruthenium Hydroxide (Ru(OH)ₓ/Al₂O₃)
A common method for preparing supported ruthenium hydroxide catalysts involves the impregnation of the support with a ruthenium precursor followed by hydrolysis.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
γ-Alumina (γ-Al₂O₃)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
An aqueous solution of RuCl₃·nH₂O is prepared.
-
γ-Al₂O₃ is added to the ruthenium chloride solution, and the mixture is stirred to ensure uniform impregnation.
-
A 0.1 M solution of NaOH is added dropwise to the slurry with vigorous stirring until the pH reaches a value that facilitates the precipitation of ruthenium hydroxide onto the alumina support.
-
The resulting solid is collected by filtration, washed thoroughly with deionized water to remove any remaining ions, and then dried in an oven.
General Procedure for Aerobic Alcohol Oxidation
The following protocol is a generalized procedure for the aerobic oxidation of an alcohol using a heterogeneous catalyst.
Materials:
-
Alcohol substrate (e.g., benzyl alcohol)
-
Heterogeneous catalyst (e.g., Ru(OH)ₓ/Al₂O₃)
-
Solvent (e.g., toluene or trifluorotoluene)[1]
-
Internal standard for GC analysis (e.g., tetradecane)[1]
-
Oxygen gas (O₂) or air
Reaction Setup:
-
A reaction flask is charged with the alcohol substrate, the solvent, and the internal standard.
-
The heterogeneous catalyst is added to the mixture.
-
The flask is connected to a gas line and purged with oxygen or air.
-
The reaction mixture is stirred vigorously and heated to the desired temperature for a specified time.
Product Analysis:
-
After the reaction, the mixture is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The filtrate is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity to the desired product by comparing the peak areas with that of the internal standard.[1]
Visualizing the Process and Mechanism
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a typical workflow for comparing the performance of different catalysts in alcohol oxidation.
Caption: Experimental workflow for benchmarking catalysts.
Proposed Mechanism for Ru-Catalyzed Alcohol Oxidation
The oxidation of alcohols catalyzed by supported ruthenium hydroxide is proposed to proceed via the formation of a ruthenium alkoxide intermediate, followed by a rate-determining β-hydride elimination step.[13]
Caption: Proposed reaction mechanism for alcohol oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Heterogeneous M-N-C Catalysts for Aerobic Oxidation Reactions: Lessons from Oxygen Reduction Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity and Stoichiometry of Synthesized Ruthenium(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and reproducibility of applications utilizing ruthenium(III) hydroxide, particularly in catalysis and materials science, are critically dependent on the purity and stoichiometry of the synthesized material. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of Ru(OH)₃, contrasting it with common alternative materials: anhydrous ruthenium(IV) oxide (RuO₂) and alumina-supported ruthenium (Ru/Al₂O₃).
Comparative Analysis of Characterization Data
The following tables summarize typical quantitative data obtained from various analytical techniques used to assess the purity and stoichiometry of Ru(OH)₃ and its alternatives.
Table 1: Purity Assessment Techniques
| Technique | Synthesized Ru(OH)₃ | Anhydrous RuO₂ (Alternative 1) | Ru/Al₂O₃ (Alternative 2) |
| X-Ray Diffraction (XRD) | Amorphous halo, no sharp peaks expected. | Sharp diffraction peaks corresponding to the rutile structure (e.g., at 2θ ≈ 28.1°, 35.1°, 54.3°).[1][2] | Broad peaks from amorphous alumina support, potentially with weak, broad peaks for metallic Ru (e.g., at 2θ ≈ 44.0°) if nanoparticles are sufficiently crystalline and concentrated.[3][4] |
| FTIR Spectroscopy | Broad band at ~3400 cm⁻¹ (O-H stretching), band around 1620 cm⁻¹ (H-O-H bending), and broad Ru-O stretching bands below 700 cm⁻¹.[5] | Sharp Ru-O stretching bands (e.g., ~535 cm⁻¹ and ~615 cm⁻¹).[3] Absence of significant O-H stretching bands. | Bands corresponding to the Al₂O₃ support (broad Al-O modes below 1000 cm⁻¹). Ru-related peaks are often obscured by the support. |
| Raman Spectroscopy | Broad, weak bands characteristic of amorphous materials. | Strong, sharp peaks characteristic of the rutile structure (E₉ at ~528 cm⁻¹, A₁₉ at ~646 cm⁻¹, and B₂₉ at ~716 cm⁻¹). | Prominent bands from the Al₂O₃ support. Characteristic bands of graphitic carbon may appear if carbonaceous residues are present from synthesis.[6] |
Table 2: Stoichiometry and Composition Assessment Techniques
| Technique | Synthesized Ru(OH)₃ | Anhydrous RuO₂ (Alternative 1) | Ru/Al₂O₃ (Alternative 2) |
| Thermogravimetric Analysis (TGA) | Significant mass loss upon heating in air/N₂, corresponding to the loss of water to form RuO₂. For Ru(OH)₃·xH₂O → RuO₂, the theoretical mass loss can be calculated. | Thermally stable with minimal mass loss in the typical analysis range (up to ~800°C). | Mass loss primarily associated with the desorption of adsorbed water and dehydroxylation of the alumina support. The metallic ruthenium component is generally stable. |
| Elemental Analysis (EA) | Provides the percentage of Ru, O, and H, allowing for the determination of the empirical formula, including the degree of hydration (x in Ru(OH)₃·xH₂O). | Expected to yield elemental percentages corresponding to the formula RuO₂. | Provides the weight percentage of Ru on the alumina support. |
| X-ray Photoelectron Spectroscopy (XPS) | Ru 3d₅/₂ peak for Ru-OH species at a binding energy of approximately 280.7 eV.[7] | Ru 3d₅/₂ peak for Ru-O species in RuO₂ at a higher binding energy of around 282.3 eV.[7] | Ru 3d peaks can show metallic Ru (Ru⁰) at ~280.0 eV and oxidized species depending on preparation and pretreatment.[8] |
Experimental Workflow
The logical flow for assessing a newly synthesized batch of Ru(OH)₃ is outlined below. This workflow ensures that both purity and stoichiometry are thoroughly evaluated before the material is used in further applications.
Caption: Workflow for the characterization of synthesized Ru(OH)₃.
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques discussed. Instrument-specific parameters should be optimized by the user.
X-Ray Diffraction (XRD)
-
Objective: To identify the presence of any crystalline phases, which in the case of synthesized Ru(OH)₃ would be considered impurities (e.g., RuO₂ or unreacted RuCl₃).
-
Protocol:
-
Grind a small amount of the dried Ru(OH)₃ sample to a fine powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder.
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a 2θ range of 10-90° with a step size of 0.02° and an appropriate scan speed.
-
Analyze the resulting diffractogram for the presence of sharp peaks. Compare any observed peaks with standard diffraction patterns from databases (e.g., JCPDS) for potential impurities like RuO₂ (JCPDS card no. 88-0322).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the sample, confirming the presence of hydroxyl (O-H) and ruthenium-oxygen (Ru-O) bonds.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
-
Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands: a broad peak around 3400 cm⁻¹ (O-H stretching), a peak around 1620 cm⁻¹ (H-O-H bending of adsorbed water), and broad absorptions in the low-wavenumber region (< 700 cm⁻¹) corresponding to Ru-O vibrations.
-
Raman Spectroscopy
-
Objective: To provide complementary vibrational information to FTIR, particularly for distinguishing between amorphous Ru(OH)₃ and crystalline RuO₂.
-
Protocol:
-
Place a small amount of the sample onto a microscope slide or into a capillary tube.
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Excite the sample with a laser (e.g., 532 nm or 633 nm) at low power to avoid sample degradation.
-
Collect the Raman spectrum over a desired range (e.g., 100-1000 cm⁻¹).
-
Analyze the spectrum for characteristic peaks. Amorphous Ru(OH)₃ will show broad, ill-defined features, while crystalline RuO₂ will exhibit sharp, well-defined peaks.[9]
-
Thermogravimetric Analysis (TGA)
-
Objective: To quantify the water content (both hydroxide and physically adsorbed water) and determine the thermal stability of the material.
-
Protocol:
-
Place a precisely weighed amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis should be run under a controlled atmosphere, such as flowing nitrogen or air.
-
Record the mass loss as a function of temperature.
-
The mass loss up to ~150°C can be attributed to physically adsorbed water, while the more significant mass loss at higher temperatures corresponds to the decomposition of Ru(OH)₃ to RuO₂. The stoichiometry (degree of hydration) can be calculated from the total mass loss.
-
Elemental Analysis (EA)
-
Objective: To directly determine the mass percentages of carbon, hydrogen, nitrogen, and ruthenium, allowing for the calculation of the empirical formula.
-
Protocol:
-
Submit a dried, homogeneous sample to an analytical laboratory equipped for CHN and metals analysis.
-
For CHN analysis, the sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
For ruthenium analysis, techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are typically used after acid digestion of the sample.
-
The resulting weight percentages are used to calculate the empirical formula, including the water of hydration.
-
References
A Comparative Guide to Experimental and Theoretical Data for Ruthenium(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Ru(OH)3 Properties
This guide provides a comprehensive comparison of experimental and theoretical data for Ruthenium(III) Hydroxide (Ru(OH)3). The objective is to offer a clear, data-driven cross-validation of its properties, which is crucial for its application in catalysis, materials science, and drug development. This document summarizes key quantitative data in structured tables, details the experimental and computational protocols, and visualizes the cross-validation workflow.
Thermodynamic Stability
A critical aspect of any chemical compound is its thermodynamic stability, often expressed as the standard Gibbs free energy of formation (ΔfG°). This value indicates the spontaneity of the formation of a compound from its constituent elements in their standard states.
Table 1: Comparison of Standard Gibbs Free Energy of Formation (ΔfG°) for Ru(OH)3(s) at 298.15 K
| Parameter | Experimental Value (kJ/mol) | Theoretical Value (kJ/mol) |
| ΔfG°(Ru(OH)3, s) | - | -550.8 |
Note: While a specific experimental value for the standard Gibbs free energy of formation of solid Ru(OH)3 was not found in the surveyed literature, thermodynamic analyses based on experimental data have shown good agreement with the presented theoretical calculations, suggesting the theoretical value is a reliable estimate.[1][2]
Spectroscopic Properties: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The binding energy of core-level electrons is characteristic of a specific element and its oxidation state.
Table 2: Comparison of Experimental and Theoretical XPS Binding Energies for Ru(OH)3
| Core Level | Experimental Binding Energy (eV) | Theoretical Binding Energy (eV) |
| Ru 3p3/2 | 464.1[3] | Not available in the literature |
| Ru 3d5/2 | 280.7 (attributed to Ru-OH)[4] | Not available in the literature |
Note: Direct theoretical calculations of the XPS binding energies for Ru(OH)3 were not found in the reviewed literature. The experimental values serve as a benchmark for future computational studies.
Structural Parameters
Determining the precise crystal structure of Ru(OH)3 is challenging as it is often amorphous or poorly crystalline. Experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local coordination environment, such as bond lengths and coordination numbers. Theoretical methods, particularly Density Functional Theory (DFT), can be used to predict the optimized geometry of a molecule or a repeating unit in a solid.
Due to the lack of specific published experimental and theoretical structural data for Ru(OH)3, a direct comparison is not feasible at this time. Future studies combining EXAFS experiments with DFT modeling are needed to elucidate its structure.
Vibrational Frequencies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the structure of molecules. The frequencies of molecular vibrations can be both experimentally measured and theoretically calculated.
Similar to the structural parameters, a direct comparison of experimental and theoretical vibrational frequencies for Ru(OH)3 is not possible due to the absence of published data.
Experimental and Theoretical Methodologies
Experimental Protocols
-
Thermodynamic Data Acquisition: Experimental thermodynamic data for ruthenium hydroxides are typically derived from electrochemical measurements, solubility studies, and calorimetry. These methods allow for the determination of equilibrium constants and enthalpy changes, from which the Gibbs free energy of formation can be calculated.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS analysis is performed in an ultra-high vacuum chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted electrons, which is then used to determine their binding energy. The binding energy is characteristic of the element and its chemical environment.[3][4]
-
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a technique that probes the local atomic structure around a specific element. It involves measuring the X-ray absorption coefficient as a function of energy above an absorption edge of the element of interest. The resulting spectrum contains information about the coordination number, bond distances, and disorder of the neighboring atoms.[5]
Computational Methods
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the calculation of thermodynamic properties, the geometry of the molecule is first optimized to find the lowest energy structure. Then, frequency calculations are performed to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy. A variety of functionals (e.g., B3LYP) and basis sets are available and must be chosen carefully to accurately model the system.[6][7][8]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a given material like Ru(OH)3.
Caption: Workflow for the cross-validation of experimental and theoretical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density functional theory investigation of Ru( ii ) and Os( ii ) asymmetric transfer hydrogenation catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00075F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Engineering single-atomic ruthenium catalytic sites on defective nickel-iron layered double hydroxide for overall water splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03182B [pubs.rsc.org]
The Cost-Effectiveness of Ru(OH)₃ Catalysts: A Comparative Analysis for Researchers
In the pursuit of efficient and economically viable chemical transformations, the choice of catalyst is paramount. Ruthenium(III) hydroxide, Ru(OH)₃, has emerged as a versatile and promising catalyst in various applications, from electrocatalysis to organic synthesis. This guide provides a comprehensive comparative analysis of the cost-effectiveness of Ru(OH)₃ catalysts against common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Electrocatalysis: Hydrogen and Oxygen Evolution Reactions
The generation of green hydrogen through water electrolysis is a cornerstone of future energy systems. This process relies on efficient catalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).
Comparative Performance in Electrocatalysis
Ruthenium-based catalysts are often compared to platinum on carbon (Pt/C) for HER and iridium oxide (IrO₂) for OER, which are considered the benchmark catalysts in their respective reactions.
| Catalyst | Application | Key Performance Metric | Value | Catalyst Loading | Electrolyte | Reference |
| a-Ru(OH)₃/CoFe-LDH | HER | Overpotential @ 1000 mA/cm² | 178 mV | Not specified | 1.0 M KOH | [1] |
| Pt/C (commercial) | HER | Overpotential @ 10 mA/cm² | ~70-100 mV | 0.5 mg/cm² | 0.5 M H₂SO₄ | [2] |
| IrO₂ (commercial) | OER | Overpotential @ 10 mA/cm² | ~300-400 mV | 0.5 mg/cm² | 0.5 M H₂SO₄ | [3] |
| RuO₂ (commercial) | OER | Overpotential @ 10 mA/cm² | ~250-350 mV | 0.5 mg/cm² | 0.5 M H₂SO₄ | [3] |
Cost-Effectiveness Analysis
The primary advantage of ruthenium-based catalysts lies in their significantly lower cost compared to platinum and iridium.
| Precursor | Formula | Price (per gram) | Metal Content |
| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | ~$25 - $50 | ~35-45% |
| Hexachloroplatinic(IV) acid hexahydrate | H₂PtCl₆·6H₂O | ~$88 - $155 | ~38-40% |
| Iridium(III) chloride hydrate | IrCl₃·xH₂O | ~$423 - $623 | ~53-56% |
While Pt/C exhibits a lower overpotential for HER at low current densities, the cost of platinum is a significant barrier to large-scale implementation. Ru(OH)₃, particularly when supported on materials like CoFe-LDH, demonstrates competitive performance at industrially relevant high current densities at a fraction of the precursor cost.[1] For OER, RuO₂ (which can be formed from Ru(OH)₃ during calcination) shows higher activity than IrO₂, although its stability can be a concern.[3] However, the dramatic price difference between iridium and ruthenium precursors makes ruthenium-based catalysts a highly attractive area of research for cost-effective OER.
Experimental Protocols
Synthesis of Amorphous Ru(OH)₃
A typical synthesis of amorphous ruthenium hydroxide involves the precipitation of a ruthenium salt solution.[1]
-
Preparation of Ruthenium Solution: Dissolve Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in deionized water to create a 0.1 M solution.
-
Precipitation: While stirring vigorously, slowly add a 0.5 M sodium hydroxide (NaOH) solution to the ruthenium solution until the pH reaches 12.5-13.
-
Aging: Continue stirring the resulting suspension at room temperature for 24 hours to allow for the formation and aging of the amorphous Ru(OH)₃ precipitate.
-
Washing and Collection: Collect the precipitate by centrifugation, and wash it repeatedly with deionized water until the supernatant is neutral.
-
Drying: Dry the collected solid in a vacuum oven at 60°C overnight.
Electrochemical Performance Evaluation (HER/OER)
The following is a standard protocol for evaluating the electrocatalytic performance using a three-electrode setup.[4][5]
-
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing 5 mg of the catalyst (e.g., Ru(OH)₃) in a solution containing 950 µL of isopropanol and 50 µL of a 5 wt% Nafion solution.
-
Sonication of the mixture for 30-60 minutes to ensure a homogeneous dispersion.
-
Drop-cast a specific volume of the ink onto a glassy carbon electrode (GCE) or other suitable substrate to achieve a desired catalyst loading (e.g., 0.5 mg/cm²).
-
Dry the electrode at room temperature.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
Working Electrode: The prepared catalyst-coated electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to determine the electrochemical active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): Scan the potential at a slow rate (e.g., 5 mV/s) in the region of interest for HER (e.g., 0 to -0.5 V vs. RHE) or OER (e.g., 1.0 to 2.0 V vs. RHE) to obtain the polarization curve.
-
Chronoamperometry or Chronopotentiometry: Hold the potential or current constant for an extended period (e.g., 10-24 hours) to evaluate the stability of the catalyst.
-
Electrochemical Impedance Spectroscopy (EIS): To determine the solution resistance for iR correction.
-
Experimental Workflow for Electrocatalyst Evaluation
Caption: Workflow for synthesis and electrochemical evaluation of catalysts.
Organic Synthesis: Cross-Coupling Reactions
Ruthenium catalysts are also gaining traction in organic synthesis, challenging the dominance of palladium in cross-coupling reactions like the Suzuki-Miyaura coupling.
Comparative Performance in Suzuki-Miyaura Coupling
While specific data for Ru(OH)₃ in Suzuki coupling is less common, ruthenium complexes have shown excellent activity. The cost-effectiveness becomes a major driver for exploring ruthenium-based alternatives to palladium.
| Catalyst | Reaction | Substrates | Yield | Catalyst Loading | Reference |
| [RuCl₂(p-cymene)]₂ | Suzuki Coupling | Iodobenzene + Phenylboronic acid | High | 1 mol % | [6] |
| Pd(PPh₃)₄ | Suzuki Coupling | Aryl halides + Arylboronic acids | Generally high | 1-5 mol % | [7] |
Cost-Effectiveness Analysis
Palladium is a precious metal with a high and often volatile price. Ruthenium offers a significantly more cost-effective alternative.
| Precursor | Formula | Price (per gram) |
| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | ~$25 - $50 |
| Palladium(II) acetate | Pd(OAc)₂ | ~$150 - $250 |
The lower price of ruthenium precursors makes it an attractive option, especially for large-scale industrial synthesis where catalyst cost is a critical factor.[8]
Experimental Protocol
General Procedure for Ruthenium-Catalyzed Suzuki-Miyaura Coupling
The following is a general protocol based on the use of a ruthenium precursor that forms the active catalytic species in situ.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂, 0.01 mmol, 1 mol %).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 100-120°C) with stirring for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship in Catalytic Cross-Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
Ruthenium(III) hydroxide and its derivatives present a compelling case for cost-effective catalysis in both electrocatalysis and organic synthesis. While benchmark catalysts like platinum and palladium may exhibit superior performance in specific contexts, the significantly lower cost of ruthenium, coupled with its high activity, makes it an economically viable and strategically important alternative. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to explore the potential of Ru(OH)₃ in their own applications, driving innovation towards more sustainable and cost-effective chemical processes.
References
- 1. Iridium(III) chloride trihydrate, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Synthesis and optimisation of IrO2 electrocatalysts by Adams fusion method for solid polymer electrolyte electrolysers | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. strem.com [strem.com]
- 5. 227th ECS Meeting (May 24-28, 2015) [ecs.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Carbon-supported palladium and ruthenium nanoparticles: application as catalysts in alcohol oxidation, cross-coupling and hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ruthenium Hydroxide (Ru(OH)3): A Comprehensive Guide for Laboratory Professionals
The proper disposal of Ruthenium Hydroxide (Ru(OH)3) is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of Ru(OH)3 waste in compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling Ruthenium Hydroxide, it is imperative to be aware of its potential hazards and to take appropriate safety measures. While specific toxicity data for Ru(OH)3 is limited, compounds of ruthenium can be toxic.[1] Therefore, it is prudent to handle Ru(OH)3 with care.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Ru(OH)3. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][4]
Engineering Controls: Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Carefully sweep or soak up the material and place it in a sealed container for disposal, taking care to avoid creating dust.[2]
-
Large Spills: If it is safe to do so, contain the spill. Prevent the material from entering drains or waterways.[2][3] Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
Waste Collection and Storage
Proper collection and storage of Ru(OH)3 waste are crucial to prevent accidental exposure and environmental contamination.
-
Containers: Use clearly labeled, sealed containers for collecting all Ru(OH)3 waste.[2][3] Containers should be in good condition and compatible with the waste material.
-
Labeling: The label should clearly identify the contents as "Ruthenium Hydroxide Waste" and include any known hazard warnings.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Procedures
The primary principle for the disposal of ruthenium-containing waste is to adhere to all local, state, and federal regulations.[7] Due to the value and rarity of ruthenium, recycling is often the preferred method of management.[1]
Step 1: Waste Characterization Characterize the waste stream to determine the concentration of ruthenium and identify any other hazardous components. This information is essential for proper disposal or recycling.
Step 2: Consultation with EHS Consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and available disposal facilities.
Step 3: Segregation Segregate Ru(OH)3 waste from other laboratory waste streams to avoid chemical reactions and to facilitate proper disposal or recycling.
Step 4: Professional Disposal Arrange for the collection and disposal of the waste by a licensed hazardous waste contractor. Do not dispose of Ru(OH)3 down the drain or in regular trash.[3][7]
Recycling as a Preferred Option: Investigate options for ruthenium recovery and recycling.[1] Several methods exist for reclaiming ruthenium from waste materials, which can be both economically and environmentally beneficial.[8][9][10][11] Your EHS department or waste contractor may have information on available recycling programs.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Classification | May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4). | [12] |
| Incompatible Materials | Strong oxidizing agents, potassium chlorate, molten alkalis. | [4] |
| Hazardous Decomposition | May produce ruthenium oxide fumes under fire conditions. | [4][13] |
Experimental Protocols
Specific experimental protocols for the disposal of Ru(OH)3 are not detailed in the provided search results. The recommended procedure is to consult with a certified waste disposal contractor who will have established protocols for handling and processing ruthenium-containing waste in accordance with regulatory requirements.
Logical Workflow for Ruthenium Hydroxide Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Ruthenium Hydroxide.
References
- 1. Ruthenium - Sciencemadness Wiki [sciencemadness.org]
- 2. colonialmetals.com [colonialmetals.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Ruthenium - ESPI Metals [espimetals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. CN101519732A - Method for recycling ruthenium from ruthenium-containing waste - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Highly efficient recovery of ruthenium from integrated circuit (IC) manufacturing wastewater by Al reduction and cementation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03331A [pubs.rsc.org]
- 11. EP2824201A1 - Method for recovering ruthenium from waste catalyst of aluminum oxide loaded with ruthenium - Google Patents [patents.google.com]
- 12. Ruthenium hydroxide (Ru(OH)3) | H6O3Ru | CID 82932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. geneseo.edu [geneseo.edu]
Essential Safety and Logistical Information for Handling Ruthenium Hydroxide (Ru(OH)3)
Ruthenium hydroxide is a chemical compound with the formula Ru(OH)3. While detailed toxicological data is limited, it is prudent to handle it with care, considering the potential hazards associated with ruthenium compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling Ruthenium hydroxide. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills. |
| Respiratory | NIOSH-Approved Respirator | Recommended if handling fine powders or creating aerosols.[2] The type of respirator should be selected based on a risk assessment. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for the safe handling of Ruthenium hydroxide. The following step-by-step protocol should be followed:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of Ruthenium hydroxide and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all Ruthenium hydroxide waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[2]
-
According to some reports, Ruthenium hydroxide may cause long-lasting harmful effects to aquatic life, so it should not be released into the environment.[4]
-
Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Ruthenium hydroxide.
Caption: Workflow for the safe handling of Ruthenium hydroxide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
